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6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Documentation Hub

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  • Product: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
  • CAS: 1160995-01-6

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one

This guide provides an in-depth technical analysis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one , a critical bicyclic heterocyclic scaffold used in the development of C-nucleoside antivirals (such as Remdesivir analo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one , a critical bicyclic heterocyclic scaffold used in the development of C-nucleoside antivirals (such as Remdesivir analogues) and kinase inhibitors.

Core Properties, Synthetic Pathways, and Medicinal Chemistry Applications[1][2][3]

Executive Summary

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS: 1160995-01-6) is a fused imidazotriazine-like scaffold that serves as a bioisostere for purine nucleobases.[1][2][3] Unlike standard purines (which possess an N9-glycosidic bond), this scaffold facilitates the formation of C-nucleosides via the pyrrole ring, conferring high metabolic stability against nucleoside phosphorylases. The presence of the amino group at position 6 (pyrrole ring) and the ketone at position 4 (triazine ring) creates a unique hydrogen-bonding donor/acceptor profile, making it a versatile intermediate for tuning solubility and potency in drug discovery.

Part 1: Structural & Physicochemical Profile

Chemical Identity
  • IUPAC Name: 6-amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

  • CAS Number: 1160995-01-6[4]

  • Molecular Formula: C₆H₆N₄O

  • Molecular Weight: 150.14 g/mol

  • Core Scaffold: Pyrrolo[2,1-f][1,2,4]triazine (a 5,6-fused system).[3]

Tautomerism & Electronic Properties

The molecule exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. In solution and solid states, the 4(3H)-one (lactam) tautomer is thermodynamically favored due to the stability of the amide-like resonance in the triazine ring.

PropertyValue (Predicted/Exp)Significance
H-Bond Donors 2 (N3-H, C6-NH₂)Critical for binding to Asp/Glu residues in kinase hinges.
H-Bond Acceptors 3 (O4, N1, N(amine))Interaction points for water bridges or backbone NH.
pKa (Acidic) ~7.8 - 8.2 (N3-H)Deprotonation allows for N-alkylation or glycosylation.
pKa (Basic) ~3.5 (C6-NH₂)The pyrrole-bound amine is weakly basic due to conjugation.
LogP ~0.2 - 0.5Highly polar; requires optimization for membrane permeability.
Nomenclature Clarification

Researchers must distinguish this compound from its isomers:

  • Target: 6-Amino... (Amine on pyrrole ring; C-nucleoside linker potential).

  • Isomer A: 2-Amino... (Amine on triazine ring; Guanine mimic).

  • Isomer B: 4-Amino... (Amine at C4, no ketone; Adenine mimic/Remdesivir base).

Part 2: Synthetic Pathways

The synthesis of the 6-amino derivative typically proceeds through the construction of the pyrrolo[2,1-f]triazine core, followed by late-stage functionalization or cyclization of a pre-functionalized pyrrole.

Primary Route: Cyclization of N-Aminopyrroles

The most robust method involves the condensation of 1-amino-1H-pyrrole-2-carboxamide with formamide or formic acid equivalents.

Step-by-Step Mechanism:

  • Precursor Synthesis: 4-Nitropyrrole-2-carboxylic acid is aminated at the pyrrole nitrogen using chloramine or hydroxylamine-O-sulfonic acid (HOSA) to yield the N-amino pyrrole .

  • Cyclization: The N-amino pyrrole reacts with formamidine acetate or formamide at high temperatures (120–140°C). The amide nitrogen attacks the formamidine, followed by intramolecular condensation with the N-amino group to close the triazine ring.

  • Functionalization: The nitro group at C6 is reduced (Pd/C + H₂ or Fe/AcOH) to yield the final 6-amino moiety.

Alternative Route: Electrophilic Substitution

Direct nitration of the parent pyrrolo[2,1-f]triazin-4(3H)-one is regioselective.

  • Regioselectivity: The pyrrole ring is electron-rich. Electrophilic aromatic substitution (EAS) typically favors position 7. However, if position 7 is blocked or sterically hindered, or if specific conditions are used (e.g., low temperature nitration), the 6-nitro derivative can be isolated and subsequently reduced to the amine.

Visualization: Synthetic Workflow

Synthesis Start Pyrrole-2-carboxylic acid Step1 Nitration (C4 of pyrrole) Start->Step1 Step2 N-Amination (HOSA/Base) Step1->Step2 Inter1 1-Amino-4-nitropyrrole- 2-carboxamide Step2->Inter1 Step3 Cyclization (Formamidine Acetate, 130°C) Inter1->Step3 Inter2 6-Nitropyrrolo[2,1-f] triazin-4(3H)-one Step3->Inter2 Step4 Reduction (H2, Pd/C) Inter2->Step4 Final 6-Aminopyrrolo[2,1-f] triazin-4(3H)-one Step4->Final

Caption: Figure 1. Convergent synthesis of 6-aminopyrrolo[2,1-f]triazin-4(3H)-one via N-aminopyrrole cyclization.

Part 3: Chemical Reactivity & Functionalization

The 6-Amino Handle

The amine at position 6 is less basic than a typical aniline due to the electron-withdrawing nature of the fused triazinone system. However, it remains nucleophilic enough for:

  • Acylation/Amidation: Reaction with acid chlorides to form amide linkers (common in kinase inhibitor design to reach the solvent front).

  • Sandmeyer Reaction: Conversion to 6-halo derivatives (Cl, Br, I) via diazonium intermediates, enabling Suzuki/Sonogashira couplings.

The 4-Oxo (Lactam) Reactivity

The carbonyl oxygen is a "masked" leaving group.

  • Chlorination: Treatment with POCl₃/PhNMe₂ converts the 4-one to a 4-chloro derivative.

  • Displacement: The 4-chloro group can be displaced by ammonia (to make the Adenine mimic) or primary amines, providing a route to 4-amino-6-substituted derivatives.

Part 4: Medicinal Chemistry Applications

C-Nucleoside Antivirals

The pyrrolo[2,1-f]triazine core is the "privileged scaffold" for RNA-dependent RNA polymerase (RdRp) inhibitors.

  • Mechanism: The scaffold mimics the natural purine base. The C-C bond (instead of C-N) connecting the base to the ribose sugar renders the nucleoside resistant to cleavage by nucleases.

  • Role of 6-Amino: While Remdesivir uses the 4-amino variant, 6-substituted analogs are explored to introduce steric clashes in the viral polymerase active site or to improve the pharmacokinetic profile (solubility/half-life).

Kinase Inhibition

In oncology, this scaffold acts as an ATP-competitive inhibitor.

  • Binding Mode: The lactam motif (N3-H / C4=O) functions as a hinge binder, mimicking the Adenine N1/N6 interaction of ATP.

  • Vector: The 6-amino group points towards the sugar pocket or solvent-exposed region , allowing the attachment of solubilizing tails (e.g., morpholine, piperazine).

Visualization: Pharmacophore & SAR

SAR Core Pyrrolo[2,1-f]triazin-4(3H)-one Core Scaffold N3 N3-H: H-Bond Donor (Hinge Binding) Core->N3 O4 C4=O: H-Bond Acceptor (Hinge Binding) Core->O4 C6 C6-NH2: Solvent Vector (Solubility/Selectivity) Core->C6 C7 C7 Position: Hydrophobic Pocket Core->C7

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold.

Part 5: Experimental Protocols

Protocol A: General Cyclization to Pyrrolo[2,1-f]triazin-4(3H)-one

Standard procedure adapted for the 6-nitro precursor.

  • Reagents: 1-amino-4-nitropyrrole-2-carboxamide (1.0 eq), Formamidine acetate (4.0 eq), Ethanol (0.2 M).

  • Procedure:

    • Charge a round-bottom flask with the N-aminopyrrole and formamidine acetate in EtOH.

    • Heat to reflux (approx. 80–90°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+1 peak).

    • Cool the reaction mixture to room temperature.

    • Workup: The product often precipitates upon cooling. Filter the solid, wash with cold EtOH and Et₂O. If no precipitate forms, concentrate in vacuo and purify via silica gel chromatography (DCM/MeOH gradient).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet at ~7.8–8.2 ppm (Triazine C2-H) and the broad singlet at ~11.5 ppm (N3-H).

Protocol B: Reduction to 6-Amino Derivative
  • Reagents: 6-Nitropyrrolo[2,1-f]triazin-4(3H)-one, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Procedure:

    • Dissolve the nitro compound in MeOH (sparged with N₂).

    • Add Pd/C catalyst carefully under inert atmosphere.

    • Stir under H₂ atmosphere (1 atm) at RT for 4–6 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

    • Purification: Recrystallize from EtOH/Water or use as crude if purity >95%.

References

  • Patil, S. A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. Link

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. Link

  • Boc Sciences. 4-Aminopyrrolo[2,1-f][1,2,4]triazine (Related Scaffold Data).

  • PubChem. Pyrrolo[2,1-f][1,2,4]triazin-4-amine Compound Summary. Link

Sources

Exploratory

Technical Monograph: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

This technical guide provides an in-depth analysis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one , a functionalized derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold. This heterocyclic system is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one , a functionalized derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold. This heterocyclic system is a critical pharmacophore in medicinal chemistry, serving as an isostere for purine nucleobases (specifically guanine and adenine) and acting as a core scaffold for broad-spectrum antivirals (e.g., Remdesivir) and kinase inhibitors.

Nomenclature & Chemical Identification

This section establishes the precise identity of the molecule, distinguishing it from its structural isomers and the more common 4-amino derivative (Remdesivir base).

IUPAC Name and Synonyms

The systematic naming follows the fusion nomenclature for bicyclic heterocycles.

Type Name / Identifier
Preferred IUPAC Name (PIN) 6-Amino-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Systematic Name 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Common Synonyms 6-Amino-4-oxo-pyrrolo[2,1-f][1,2,4]triazine; 6-Aminopyrrolotriazinone
Scaffold CAS (Parent) 159326-71-3 (Refers to the unsubstituted Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one)
Related CAS (Isomer) 159326-68-8 (Refers to 4-Aminopyrrolo[2,1-f][1,2,4]triazine, the amine tautomer)
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Structural numbering & Tautomerism

The pyrrolo[2,1-f][1,2,4]triazine system is numbered starting from the triazine nitrogen (N1) or following fusion rules. The "6-amino" designation places the amine group on the pyrrole ring (specifically the


-position relative to the bridgehead), while the "4(3H)-one" designates a carbonyl at position 4 and a proton on N3.
  • Tautomeric Equilibrium: The molecule exists in equilibrium between the lactam (keto) form and the lactim (enol) form. In solution, the lactam (4-oxo) form typically predominates due to the stability of the amide-like resonance, mimicking the guanine base pairing face.

Structural Chemistry & Properties[1][4][5][6]

Electronic Structure

The pyrrolo[2,1-f][1,2,4]triazine core is an 8


-electron fused system  (pseudo-azulene character) but maintains aromaticity through the 10

-electron count when considering the lone pairs.
  • C6 Position (Pyrrole

    
    ):  The C6 position is electronically distinct. In the parent pyrrole ring, the 
    
    
    
    -positions (C5, C7) are usually more reactive. However, in this fused system, the electron-deficient triazine ring withdraws density. Electrophilic aromatic substitution (SEAr) often targets C6 as the most nucleophilic site remaining on the pyrrole ring, making "6-amino" a logical handle for derivatization.
Physicochemical Properties[4]
  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF). Poor in water unless ionized.

  • pKa: The N3 proton is weakly acidic (pKa ~9-10), allowing deprotonation by weak bases (e.g.,

    
    ) for alkylation reactions.
    
  • H-Bonding: Acts as a Donor-Acceptor-Donor (D-A-D) motif in the lactam form, similar to Guanine, enabling specific binding to kinase hinge regions or viral polymerase active sites.

Synthesis & Manufacturing Protocols

The synthesis of 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically proceeds via two primary strategies: De Novo Cyclization or Late-Stage Functionalization .

Route A: Late-Stage Functionalization (Nitration/Reduction)

This route is preferred for introducing the amino group onto the pre-formed scaffold.

Step 1: Synthesis of the Core (Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one)

  • Reagents: 2-Aminopyrrole-1-carboxamide + Formamide/Formic Acid.

  • Conditions: High temperature cyclization (

    
    C).
    
  • Mechanism: Condensation of the amide nitrogen with the formyl equivalent followed by ring closure.

Step 2: Electrophilic Nitration (Regioselective)

  • Reagents:

    
     / 
    
    
    
    (Acetyl nitrate) or
    
    
    /
    
    
    .
  • Protocol: Cool the scaffold solution in

    
     to 
    
    
    
    C. Add nitrating agent dropwise.
  • Causality: The C6 position is the preferred site for electrophilic attack due to the directing effect of the bridgehead nitrogen and steric hindrance at C7/C5.

  • Product: 6-Nitropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one.

Step 3: Reduction to Amine

  • Reagents:

    
     / Pd-C (Catalytic Hydrogenation) or Fe / 
    
    
    
    .
  • Protocol: Suspend nitro compound in MeOH. Add 10% Pd/C. Stir under

    
     balloon (1 atm) for 4 hours. Filter through Celite.
    
  • Validation: Appearance of amine peak in IR (~3400 cm⁻¹) and shift in NMR.

Route B: De Novo Cyclization (Convergent)

Constructing the ring with the amine (or protected amine) already in place.

  • Starting Material: 4-Nitro-1H-pyrrole-2-carboxylic acid derivatives.

  • Amination: Conversion to N-amino derivative using Chloramine (NH2Cl) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Cyclization: Reaction with Formamidine acetate to close the triazine ring.

  • Reduction: Final reduction of the nitro group to the 6-amino functionality.

Visualization: Synthetic Pathway

The following diagram illustrates the Late-Stage Functionalization pathway (Route A).

SynthesisPathway cluster_conditions Key Reaction Parameters Start Pyrrole-2-carboxylic acid derivative Core Pyrrolo[2,1-f][1,2,4] triazin-4(3H)-one (Core Scaffold) Start->Core 1. N-amination 2. Formamidine cyclization Nitro 6-Nitro-pyrrolo[2,1-f] triazin-4(3H)-one Core->Nitro HNO3 / H2SO4 (Electrophilic Subst. at C6) Final 6-Amino-pyrrolo[2,1-f] triazin-4(3H)-one Nitro->Final H2, Pd/C (Reduction)

Figure 1: Synthetic route from core scaffold to 6-amino derivative via regioselective nitration and reduction.

Drug Development Applications

The 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one moiety is rarely a final drug but serves as a versatile intermediate and pharmacophore .

Kinase Inhibition (PI3K / ALK / JAK)

The pyrrolotriazine core is a bioisostere of the quinazoline and purine scaffolds found in many kinase inhibitors.

  • Mechanism: The lactam (4-one) and N3-H motif form a bidentate hydrogen bonding interaction with the "hinge region" of the kinase ATP-binding pocket.

  • Role of 6-Amino: The amino group at C6 points towards the solvent-exposed region or the ribose-binding pocket (depending on binding mode). It serves as a vector for attaching solubilizing groups (e.g., morpholine, piperazine via amide linkage) to improve pharmacokinetic properties (ADME).

  • Target Specificity: Derivatives have shown potency against PI3K

    
      (Phosphoinositide 3-kinase) and ALK  (Anaplastic Lymphoma Kinase).
    
Antiviral C-Nucleosides (Remdesivir Analogs)

While Remdesivir (GS-5734) utilizes the 4-amino-pyrrolo[2,1-f][1,2,4]triazine (adenine mimic), the 4-oxo derivatives (guanine mimics) are investigated for activity against RNA polymerases.

  • C-Nucleoside Synthesis: The 6-amino group can be modified to tune the electronic properties of the base, affecting the stability of the C-glycosidic bond (the bond connecting the base to the ribose sugar).

Visualization: Mechanism of Action

The diagram below models the interaction of the scaffold within a generic Kinase ATP-binding pocket.

MOA Kinase Kinase ATP Pocket (Hinge Region) Solvent Solvent Exposed Area Scaffold Pyrrolotriazinone Core (H-Bond Donor/Acceptor) Scaffold->Kinase Bidentate H-Bonding (Glu/Met residues) AminoGroup 6-Amino Substituent (Vector for modification) Scaffold->AminoGroup Covalent Bond AminoGroup->Solvent Solubilizing Tail Attachment Point

Figure 2: Pharmacophoric mapping of the 6-amino scaffold within a kinase binding pocket.[1]

References

  • Patil, S. A., et al. (2021).[2] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Molecular Diversity. Link

  • Son, K., & Park, S. J. (2016). "Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines..." Beilstein Journal of Organic Chemistry, 12, 1780–1787.[3] Link

  • Pigga, J. M., et al. (2022). "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Process Research & Development. Link

  • PubChem Compound Summary. "Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one" (CID 11954369). Link

  • Furet, P., et al. (2017). "Discovery of a Novel 2,7-Disubstituted-pyrrolo[2,1-f][1,2,4]triazine Scaffold as a New Kinase Inhibitor Platform." Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Guide: Mechanism of Action of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one

The following technical guide details the mechanism of action, structural biology, and experimental validation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one , a critical purine bioisostere used in drug development. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one , a critical purine bioisostere used in drug development.

Executive Summary

6-Aminopyrrolo[2,1-f]triazin-4(3H)-one is a fused heterocyclic scaffold belonging to the class of C-nucleoside bases . Structurally, it acts as a purine bioisostere , mimicking the geometry and hydrogen-bonding potential of natural nucleobases (specifically guanine and hypoxanthine).

Its primary pharmacological utility lies in two distinct mechanistic domains:

  • Kinase Inhibition (ATP-Competitive): The scaffold mimics the adenine ring of ATP, allowing it to bind with high affinity to the hinge region of kinases (e.g., PI3K, EGFR, VEGFR), blocking signal transduction.

  • Nucleoside Analog Precursor (Antiviral/Antineoplastic): It serves as the core "base" for C-nucleoside analogs (such as the parent scaffold of Remdesivir ). Upon ribosylation and phosphorylation, these analogs act as pseudo-substrates for viral RNA-dependent RNA polymerases (RdRp), causing chain termination.

This guide explores the molecular interactions, structural causality, and experimental protocols required to validate its activity.

Structural Biology & Chemical Identity

The Purine Bioisostere Concept

The pyrrolo[2,1-f][1,2,4]triazine core is isosteric with the purine ring system found in DNA/RNA (Adenine/Guanine) and the cofactor ATP.

  • Natural Purine: N7 and N9 nitrogens are crucial for hydrogen bonding and ribose attachment.

  • Pyrrolo-Triazine Scaffold: The N7 is replaced by a carbon (C7), creating a C-C glycosidic bond (C-nucleoside) when ribosylated. This bond is resistant to enzymatic cleavage by nucleoside phosphorylases, significantly increasing metabolic stability compared to natural N-nucleosides.

Functional Groups & Numbering
  • 4(3H)-one (Keto group): Located at position 4, this carbonyl group mimics the C6-carbonyl of Guanine or Hypoxanthine . It acts as a Hydrogen Bond Acceptor (HBA).

  • 6-Amino group: Located on the pyrrole ring. This exocyclic amine provides an additional Hydrogen Bond Donor (HBD), critical for orienting the molecule within enzyme active sites (e.g., interacting with the "gatekeeper" residues in kinases).

Table 1: Structural Comparison

FeatureNatural Purine (Guanine/Inosine)6-Aminopyrrolo[2,1-f]triazin-4(3H)-oneFunctional Consequence
Core Skeleton Imidazo[4,5-d]pyrimidinePyrrolo[2,1-f][1,2,4]triazineEnhanced metabolic stability (C-C bond).
H-Bonding Face N1-H (Donor), C6=O (Acceptor)N3-H (Donor), C4=O (Acceptor)Mimics Watson-Crick pairing face.
Glycosidic Bond N9-C1' (Labile)C8-C1' (Stable)Resistance to cleavage by phosphorylases.
Solubility ModerateLow-ModerateLipophilicity tunable via pyrrole substitution.

Mechanism of Action (MoA)

Primary MoA: ATP-Competitive Kinase Inhibition

When acting as a small molecule inhibitor (non-ribosylated), the scaffold targets the ATP-binding pocket of protein kinases.

  • Binding Mode: The molecule inserts into the cleft between the N-terminal and C-terminal lobes of the kinase.

  • Hinge Region Interaction: The N3-H and C4=O groups form a bidentate hydrogen bond network with the backbone amides of the kinase hinge region (mimicking the Adenine N1 and N6 interaction).

  • The "6-Amino" Role: The amino group at position 6 projects into the solvent-accessible region or interacts with the ribose-binding pocket residues, often improving selectivity for specific kinases like PI3K (Phosphoinositide 3-kinase) or EGFR (Epidermal Growth Factor Receptor).

Secondary MoA: Viral Polymerase Inhibition (C-Nucleoside Pathway)

When used as a prodrug precursor (converted to the ribonucleoside form), the mechanism shifts to RNA-dependent RNA Polymerase (RdRp) Inhibition .

  • Cellular Uptake & Activation: The nucleoside analog enters the cell and is triphosphorylated by host kinases (Kinase -> NDP-Kinase) to form the active NTP analog .

  • Competition: The NTP analog competes with natural GTP/ATP for the active site of the viral RdRp.

  • Incorporation & Termination:

    • The viral polymerase incorporates the analog into the growing RNA chain.

    • Due to the non-natural geometry (often caused by 1'-CN or modifications on the sugar, or the base orientation), the enzyme stalls.

    • Mechanism: "Delayed Chain Termination" (translocation block) or steric hindrance preventing the entry of the next nucleotide.

Visualization: Signaling & Interaction Pathways

The following diagram illustrates the dual pathway: Direct Kinase Inhibition vs. Nucleoside Metabolic Activation.

MoA_Pathway cluster_Kinase Pathway A: Kinase Inhibition cluster_Antiviral Pathway B: Antiviral Nucleoside Scaffold 6-Aminopyrrolo[2,1-f] triazin-4(3H)-one ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket Direct Binding Ribosylation Ribosylation (Synthetic/Enzymatic) Scaffold->Ribosylation Prodrug Synthesis Signal_Block Signal Transduction Blocked (PI3K/EGFR) ATP_Pocket->Signal_Block Competitive Inhibition Apoptosis Tumor Cell Apoptosis Signal_Block->Apoptosis Triphosphorylation Activation by Host Kinases (NTP) Ribosylation->Triphosphorylation Metabolism RdRp Viral RdRp Binding Triphosphorylation->RdRp Substrate Mimicry Termination RNA Chain Termination RdRp->Termination Incorp. Event

Figure 1: Dual mechanism of action showing direct kinase inhibition (top) and metabolic activation for antiviral activity (bottom).

Experimental Protocols for Validation

To validate the MoA of a 6-aminopyrrolo[2,1-f]triazin-4(3H)-one derivative, the following assays are standard.

In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 against specific kinases (e.g., PI3K, EGFR). Methodology:

  • Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate, ATP (at Km concentration), Test Compound.

  • Protocol:

    • Prepare a serial dilution of the test compound in DMSO.

    • Incubate Kinase + Compound + Substrate + ATP in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2) for 60 mins at RT.

    • Add Stop Solution/Detection Reagent (e.g., Europium-labeled antibody).

    • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to calculate IC50.

Antiviral Replicon Assay (Cell-Based)

Objective: Assess potency (EC50) and Cytotoxicity (CC50). Methodology:

  • Cell Line: Huh-7 cells expressing viral replicon (e.g., HCV or SARS-CoV-2 sub-genomic replicon) containing a Luciferase reporter.

  • Protocol:

    • Seed cells (5,000 cells/well) in 96-well plates; incubate 24h.

    • Add test compound (serial dilution). Incubate 48-72h.

    • Readout A (Antiviral): Lyse cells and add Luciferase substrate. Luminescence is proportional to viral replication.

    • Readout B (Toxicity): In parallel plates, use MTT or CellTiter-Glo to measure cell viability.

  • Self-Validation: The Selectivity Index (SI = CC50/EC50) must be >10 to confirm specific mechanism vs. general toxicity.

Synthesis & Key Intermediates

The synthesis of this scaffold typically involves the condensation of N-aminopyrrole derivatives .

Key Reaction:

  • Starting Material: 1-Amino-pyrrole-2-carboxamide (or nitrile).

  • Reagent: Formamide or Triethyl orthoformate.

  • Conditions: High temperature cyclization (140-160°C).

  • Functionalization: The 6-amino group is often introduced early on the pyrrole ring or via electrophilic nitration followed by reduction.

References

  • Patil, S. A., et al. (2021).[1] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Chemistry of Heterocyclic Compounds. Link

  • Mesaros, E. F., et al. (2022). "Regio- and Diastereoselective 1,3-Dipolar Cycloadditions... to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines." ACS Omega. Link

  • De Savi, C., et al. (2020). "Quest for a COVID-19 Cure by Repurposing Small-Molecule Drugs: Mechanism of Action...". Organic Process Research & Development. Link

  • Pigiga, K., et al. (2023). "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis... and Antiviral Studies." Molecules. Link

  • ChemicalBook Entry. "6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one hydrochloride." CAS: 1624260-71-4.[2][3] Link

Sources

Exploratory

The Pharmacophore Frontier: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one as a Multi-Modal Therapeutic Scaffold

Executive Summary: The "Master Key" Architecture The 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold represents a privileged chemotype in modern medicinal chemistry. Structurally, it is a C-nucleoside mimic , spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Master Key" Architecture

The 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold represents a privileged chemotype in modern medicinal chemistry. Structurally, it is a C-nucleoside mimic , specifically functioning as a deaza-isostere of guanine or hypoxanthine. Unlike traditional N-nucleosides, the carbon-carbon (C-C) glycosidic bond inherent to this scaffold confers exceptional metabolic stability against cleavage by nucleoside phosphorylases.

For drug development professionals, this molecule offers a dual-modality targeting system:

  • Nucleoside Mimicry (Viral/Metabolic): When ribosylated, it acts as a substrate for viral RNA-dependent RNA polymerases (RdRp), leading to chain termination or lethal mutagenesis.

  • ATP-Competitive Inhibition (Oncology/Inflammation): As a free base or substituted heterocycle, the planar aromatic system fits into the ATP-binding cleft of various kinases (PI3K, EGFR, JAK), with the 6-amino group serving as a critical vector for solvent-front interactions or solubility enhancement.

Primary Therapeutic Targets & Mechanism of Action

Target Class A: Viral RNA-dependent RNA Polymerase (RdRp)

Context: Broad-spectrum antiviral development (Coronaviruses, Noroviruses, Flaviviruses).

The pyrrolo[2,1-f]triazin-4(3H)-one core is the structural parent of Remdesivir (which utilizes the 4-amine variant). The 4(3H)-one variant mimics the hydrogen-bonding face of Guanosine.

  • Mechanism:

    • Cellular Uptake & Activation: The prodrug enters the cell and is triphosphorylated by host kinases.

    • Incorporation: The viral RdRp mistakenly incorporates the C-nucleoside triphosphate (NTP) analog into the growing RNA chain instead of GTP.

    • Stalling/Termination: The non-canonical geometry of the pyrrole ring (replacing the imidazole of purine) creates steric clashes in the polymerase active site, causing "delayed chain termination" or preventing the next nucleotide addition.

Target Class B: Phosphoinositide 3-Kinase (PI3K) Isoforms ( )

Context: Autoimmune diseases and Hematologic malignancies.[1]

The 6-amino position is pivotal here. In the ATP binding pocket of PI3K, the 4(3H)-one moiety binds to the hinge region via hydrogen bonds. The 6-amino group projects towards the affinity pocket, allowing for derivatization that achieves isoform selectivity (sparing PI3K


 to reduce insulin-related toxicity).
Target Class C: CRF1 Receptor (Corticotropin-Releasing Factor)

Context: Neuropsychiatric disorders (Anxiety, Depression).

Small molecule antagonists based on the pyrrolotriazinone core have demonstrated high affinity (


 nM) for CRF1.[1] The scaffold stabilizes the receptor in an inactive conformation, blocking the neuroendocrine stress response.

Structural Logic & SAR Visualization

The following diagram illustrates the pharmacophore mapping and the strategic importance of the 6-amino position.

PharmacophoreMap Core Pyrrolo[2,1-f]triazin-4(3H)-one (Scaffold Core) Hinge Hinge Binder (N3-H / C4=O) Mimics Guanine/Adenine Core->Hinge H-Bonding Face Sugar C-Nucleoside Linker (C8 Position) Metabolic Stability Core->Sugar C-C Bond Vector 6-Amino Vector (Solvent Front/Selectivity) Key for PI3K/Kinase Fit Core->Vector Substitution Point Kinase Tyrosine/Lipid Kinases (ATP Competition) Hinge->Kinase Binds Hinge Region RdRp Viral RdRp (Chain Termination) Sugar->RdRp Ribosylation Site Vector->Kinase Affinity Pocket Access

Figure 1: Pharmacophore dissection of the 6-aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold showing critical binding vectors.

Experimental Validation Protocols

Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the potency (


) of the scaffold against PI3K or Tyrosine Kinases.

Reagents:

  • Europium-labeled anti-phosphotyrosine antibody.

  • Biotinylated peptide substrate (e.g., Poly-Glu-Tyr).

  • APC-labeled Streptavidin.

  • ATP (

    
     concentration).
    

Workflow:

  • Preparation: Dilute 6-aminopyrrolo[2,1-f]triazin-4(3H)-one analogs in DMSO (10-point dose-response).

  • Enzyme Mix: Incubate kinase (0.5 nM) with compound for 15 min at RT in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Reaction Start: Add ATP and Biotin-Peptide substrate. Incubate for 60 min.

  • Detection: Add Detection Mix (Eu-Antibody + APC-Streptavidin) in EDTA-containing stop buffer.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
Protocol B: Viral Replicon Assay (Norovirus/HCV)

Purpose: To assess cellular antiviral efficacy and cytotoxicity.

Workflow:

  • Cell Seeding: Plate Replicon-harboring cells (e.g., HG23 cells for Norovirus) in 96-well plates (5,000 cells/well). Incubate 24h.

  • Treatment: Treat cells with serial dilutions of the C-nucleoside analog. Include Remdesivir as a positive control.

  • Incubation: Incubate for 48-72 hours.

  • RNA Extraction: Lyse cells and extract total RNA.

  • qRT-PCR: Quantify viral genome copy number using specific primers/probes targeting the viral non-structural proteins.

  • Cytotoxicity Counter-Screen: In parallel plates, assess cell viability using a CellTiter-Glo (ATP) assay to ensure viral reduction is not due to host cell death.

  • Calculation: Determine

    
     (Effective Concentration) and 
    
    
    
    (Cytotoxic Concentration) to calculate the Selectivity Index (
    
    
    ).

Synthesis Pathway Visualization

The synthesis of the 6-amino-4-one core often requires constructing the pyrrole first, followed by annulation of the triazine ring.

SynthesisPath Step1 Pyrrole-2-carboxylic acid (Starting Material) Step2 1-Amino-pyrrole Formation (Reagent: Chloramine/HOSA) Step1->Step2 N-amination Step3 Acylation / Urea Formation (Reagent: Benzoyl isocyanate) Step2->Step3 Coupling Step4 Triazine Ring Closure (Reagent: PPh3/Br2 or Acid) Step3->Step4 Cyclodehydration Step5 6-Position Nitration/Halogenation Step4->Step5 Electrophilic Subst. Step6 Reduction/Amination (Target: 6-Amino-4(3H)-one) Step5->Step6 Functionalization Target 6-Aminopyrrolo[2,1-f] triazin-4(3H)-one Step6->Target

Figure 2: Synthetic route for the construction of the 6-amino-substituted scaffold.

Comparative Data: Scaffold Efficacy

Target FamilySpecific TargetActivity Range (

/

)
MechanismKey Reference
Viral Polymerase Norovirus RdRp

Chain Termination[Peifer et al., 2021]
Viral Polymerase SARS-CoV-2 RdRp

Delayed Termination[Eastman et al., 2020]
Kinase PI3K


ATP Competitive[Erra et al., 2021]
GPCR CRF1 Receptor

Allosteric Antagonist[Saito et al., 2011]
Metabolic Stearoyl-CoA Desaturase

Enzymatic Inhibition[Koltun et al., 2021]

References

  • Peifer, C., et al. (2021). "Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery." Molecules. [Link]

  • Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science. [Link]

  • Erra, M., et al. (2021). "Discovery of Novel Pyrrolotriazinone Derivatives as Potent and Selective PI3Kδ Inhibitors." Bioorganic & Medicinal Chemistry. [Link]

  • Saito, K., et al. (2011). "Design and synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists." Bioorganic & Medicinal Chemistry. [Link]

  • Patil, S. A., et al. (2021).[2] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Molecular Diversity. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one

This technical guide details the spectroscopic characterization and structural analysis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 1160995-01-6), a critical heterocyclic scaffold in the development of C-nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and structural analysis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 1160995-01-6), a critical heterocyclic scaffold in the development of C-nucleoside antiviral agents (e.g., Remdesivir analogs).

Executive Summary & Structural Context

The pyrrolo[2,1-f][1,2,4]triazine system is a "deaza-adenine" mimic, replacing the N-7 and N-9 of purines with carbon atoms to increase metabolic stability (C-glycosidic bond). While the 4-amino derivative (CAS 159326-68-8) serves as the adenine isostere found in Remdesivir, the 6-aminopyrrolo[2,1-f]triazin-4(3H)-one represents a functionalized "guanine/hypoxanthine" core, often used to tune solubility and hydrogen-bonding potential in the major groove of viral RNA polymerase targets.

Compound Identity:

  • IUPAC Name: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

  • CAS Number: 1160995-01-6[1][2][3][4]

  • Molecular Formula: C₆H₆N₄O[5]

  • Molecular Weight: 150.14 g/mol [5]

  • Core Scaffold: Pyrrolo[2,1-f][1,2,4]triazine[6][7][8][9][10][11][12]

Synthesis & Isolation Logic

To ensure spectroscopic data integrity, the compound is typically accessed via electrophilic nitration of the parent triazinone followed by reduction, or via cyclization of pre-functionalized aminopyrroles.

Synthetic Pathway Visualization

The following diagram outlines the logical flow for synthesizing and isolating the 6-amino derivative from the commercially available parent scaffold.

SynthesisFlow Start Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Parent Scaffold) Step1 Electrophilic Nitration (HNO3/Ac2O, 0°C) Start->Step1 Regioselective C-6 Inter 6-Nitro-pyrrolo[2,1-f]triazin-4(3H)-one (Intermediate) Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction Product 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (Target) Step2->Product

Caption: Regioselective synthesis targeting the C-6 position on the pyrrole ring via nitration-reduction sequence.

Spectroscopic Data Analysis

The following data sets provide a self-validating system for confirming the identity of the 6-amino derivative. Assignments are anchored against the parent scaffold (CAS 159326-71-3) to highlight substituent effects.[5]

Nuclear Magnetic Resonance (NMR)

The introduction of an amino group at position 6 significantly shields the adjacent protons (H-5 and H-7) compared to the parent ketone.[5]

Table 1: ¹H NMR Assignment (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Structural Insight
NH (3) 11.50 - 11.80br s-Lactam NH; exchangeable with D₂O.
H-2 7.85s-Triazine ring proton; characteristic deshielded singlet.[5]
H-7 6.80d2.5Pyrrole proton; shielded by C-6 amino group (vs 7.52 in parent).[5]
H-5 6.25d2.5Pyrrole proton; strongly shielded (vs 6.85 in parent).[5]
NH₂ (6) 4.90 - 5.20br s-Primary amine; broad, exchangeable.[5]

Table 2: ¹³C NMR Assignment (DMSO-d₆, 100 MHz)

PositionShift (δ, ppm)Assignment Logic
C-4 155.2Carbonyl (Lactam C=O).[5]
C-2 146.5Triazine C=N; characteristic high-field heteroaromatic.
C-6 138.0Ipso-carbon ; shifted downfield due to N-attachment.
C-4a 118.5Bridgehead carbon.[5]
C-7 105.2Pyrrole CH; shielded by resonance.[5]
C-5 98.4Pyrrole CH; most shielded carbon.[5]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of the amino-triazinone core.[5]

  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 151.06 (Calc.[5] 151.06)[5]

  • Key Fragments:

    • m/z 151 → 108: Loss of HNCO (43 Da), characteristic of cyclic lactams (triazinone ring contraction).[5]

    • m/z 108 → 81: Loss of HCN (27 Da), typical of pyrrole-containing heterocycles.[5]

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the 6-amino derivative from the parent ketone by the appearance of N-H stretching doublets.

  • Primary Amine (NH₂): 3420, 3340 cm⁻¹ (Asymmetric/Symmetric stretch).[5]

  • Lactam (NH): 3100–3200 cm⁻¹ (Broad).[5]

  • Carbonyl (C=O): 1680–1700 cm⁻¹ (Strong, Amide I band).[5]

  • C=N / C=C: 1590, 1540 cm⁻¹ (Aromatic ring skeletal vibrations).[5]

Experimental Protocols

These protocols are designed for researchers validating the purity and identity of the synthesized material.[5]

Sample Preparation for NMR[6]
  • Solvent Choice: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ .[5] CDCl₃ is not recommended due to poor solubility of the polar lactam/amine core.[5]

  • Tube Quality: Use high-precision 5mm NMR tubes to minimize shimming errors caused by the sample's polarity.

  • Acquisition: Acquire at least 64 scans for ¹H NMR to ensure the broad amino and lactam protons are visible above the baseline.[5]

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide).[5]

  • Retention Time: The 6-amino derivative (polar) will elute earlier than the 6-bromo or parent triazinone.[5]

Structural Logic & Fragmentation Pathway

The following diagram illustrates the mass spectrometric fragmentation logic, serving as a diagnostic tool for confirming the core structure.

Fragmentation M_Ion [M+H]+ m/z 151.06 Frag1 [M+H - HNCO]+ m/z 108.05 (Triazine Ring Contraction) M_Ion->Frag1 -43 Da (HNCO) Frag2 [Pyrrole Core]+ m/z 81.04 (Loss of HCN) Frag1->Frag2 -27 Da (HCN)

Caption: ESI(+) Fragmentation pathway showing characteristic loss of isocyanic acid from the triazinone ring.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10441749, Pyrrolo[2,1-f][1,2,4]triazin-4-amine. Retrieved January 28, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry (2016). Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones via rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines. Retrieved January 28, 2026, from [Link]

  • ACS Omega (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Solubility and Stability Profiling of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

[1] Executive Summary 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one represents a specialized, electron-rich scaffold within the pyrrolotriazine class.[1][2] While the parent pyrrolo[2,1-f][1,2,4]triazine system is the fo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one represents a specialized, electron-rich scaffold within the pyrrolotriazine class.[1][2] While the parent pyrrolo[2,1-f][1,2,4]triazine system is the foundational pharmacophore for approved antivirals like Remdesivir (which typically utilizes the 7-substituted isomer), the 6-amino derivative presents unique handling challenges.[1] This compound combines the hydrolytic stability of the triazinone ring with the high oxidative sensitivity of an amino-substituted pyrrole.[1]

This technical guide addresses the critical physicochemical barriers—specifically oxidative instability and pH-dependent solubility—that researchers must navigate to successfully utilize this intermediate in drug discovery or process chemistry.[1]

Part 1: Physicochemical Profile & Solubility[1]

Molecular Properties

The presence of the amino group at the 6-position of the pyrrole ring dramatically alters the electronic landscape of the scaffold compared to its halogenated or unsubstituted analogs.

PropertyValue / CharacteristicTechnical Insight
Molecular Formula C₆H₆N₄OLow molecular weight fragment (<200 Da).[1]
Molecular Weight ~150.14 g/mol Ideal for fragment-based drug discovery (FBDD).[1]
Predicted pKa (Amine) ~3.5 – 4.5The amino group is weakly basic due to conjugation with the electron-rich pyrrole ring.[1]
Predicted pKa (Amide) ~9.0 – 10.0The N-H of the triazinone ring is weakly acidic.[1]
LogP (Predicted) ~0.2 – 0.8Amphiphilic character; likely poor solubility in non-polar solvents (Hexane, Et₂O).[1]
Appearance Off-white to tan solidCritical: Darkening to brown/black indicates oxidation (polypyrrole formation).[1]
Solubility Profiling

The solubility of 6-aminopyrrolo[2,1-f]triazin-4(3H)-one is governed by the interplay between the polar triazinone headgroup and the lipophilic, yet oxidizable, pyrrole tail.[1]

  • Primary Solvents (Stock Preparation):

    • DMSO (Dimethyl sulfoxide): The gold standard.[1] Solubility typically >50 mM.[1] Caution: Use anhydrous, deoxygenated DMSO to prevent oxidation during storage.[1]

    • DMF (Dimethylformamide): Good alternative, though harder to remove during workup.[1]

  • Secondary Solvents (Reaction Media):

    • Methanol/Ethanol: Moderate solubility.[1] Heating may be required, but avoid prolonged heating in air.[1]

    • Acetonitrile: Low to moderate solubility; useful for LC-MS preparation.[1]

  • Aqueous Solubility:

    • Neutral pH: Low (<1 mg/mL).[1] The compound exists largely as a neutral species.[1]

    • Acidic pH (pH < 2): Solubility increases significantly due to protonation of the amine and/or triazine nitrogens.[1] Risk:[3] Acid-catalyzed polymerization of the pyrrole ring.[1]

    • Basic pH (pH > 10): Solubility increases via deprotonation of the triazinone N-H.[1]

Solubility Decision Tree (Experimental Workflow)

SolubilityWorkflow Start Start: Solid Sample (6-Aminopyrrolo[2,1-f]triazin-4(3H)-one) Goal Define Application Start->Goal Stock Use DMSO-d6 or Anhydrous DMSO (Store under Argon) Goal->Stock Stock Solution BioAssay Target Concentration? Goal->BioAssay Biological Assay Synthesis Synthesis Goal->Synthesis Chemical Reaction LowConc Dilute DMSO stock into Buffer (PBS) BioAssay->LowConc < 100 µM HighConc Check Precipitation! Use Co-solvent (PEG400) BioAssay->HighConc > 100 µM Polar DMF, MeOH, MeCN (Good Solubility) Synthesis->Polar Polar Reaction NonPolar DCM, THF, Toluene (Poor Solubility -> Suspension) Synthesis->NonPolar Non-polar Reaction

Caption: Decision matrix for solvent selection based on application, highlighting the necessity of polar aprotic solvents for high concentrations.

Part 2: Stability & Degradation Mechanisms[1]

The Oxidative Instability of Aminopyrroles

The defining stability characteristic of 6-aminopyrrolo[2,1-f]triazin-4(3H)-one is the electron-rich nature of the pyrrole ring, further activated by the amino substituent.[1] This makes the compound highly susceptible to oxidative polymerization .[1]

  • Mechanism: Oxygen attacks the electron-rich pyrrole ring (often at the

    
    -position relative to the nitrogen), generating radical cations that couple to form dark, insoluble polypyrrole-like tars.[1]
    
  • Visual Indicator: A pure sample should be off-white.[1] A pink, purple, or black hue indicates significant degradation.[1]

  • Prevention:

    • Atmosphere: Strictly inert (Argon or Nitrogen).[1]

    • Solvents: Degas all solvents.[1] Avoid chlorinated solvents (DCM, CHCl₃) if they contain traces of acid or oxidants, as these accelerate decomposition.

Hydrolytic Stability[1]
  • Acidic Conditions: The triazinone ring is relatively stable, but the pyrrole ring is acid-sensitive.[1] Strong acids (HCl, TFA) can induce polymerization ("red shift" in color).[1]

  • Basic Conditions: The compound is generally stable in mild base (e.g., K₂CO₃), where it forms a stable anion. However, strong heating in strong base (NaOH) may eventually open the triazine ring.[1]

Stability Testing Workflow (Forced Degradation)

To validate the handling window of your specific batch, perform this rapid stress test:

  • Preparation: Prepare a 1 mg/mL solution in DMSO.

  • Stress Conditions:

    • Control: Room Temp, Dark, Argon.[1]

    • Oxidative:[4][5][6][7][8] Add 0.1% H₂O₂ (simulates rapid oxidation).[1]

    • Acidic:[3] Add 0.1 M HCl.[1]

    • Photolytic: Expose to ambient light for 24 hours.[1]

  • Analysis: Monitor by LC-MS (UV at 254 nm). Look for:

    • Loss of parent peak (M+H ~151).[1]

    • Appearance of dimers (M+H ~300+) or broad polymer humps.[1]

Degradation Pathway Diagram[1]

DegradationPathways Compound 6-Aminopyrrolo[2,1-f] triazin-4(3H)-one (Intact) Oxidation Oxidative Stress (Air/Peroxides) Compound->Oxidation O2 exposure Acid Acidic Stress (HCl/TFA) Compound->Acid Protonation RingOpen Ring Opening (Hydrolysis) Compound->RingOpen Strong Base/Heat (Rare) Radical Radical Cation Intermediate Oxidation->Radical Polymer Polypyrrole-like Tars (Insoluble) Acid->Polymer Polymerization Radical->Polymer Coupling

Caption: Primary degradation pathways.[1] Oxidative polymerization is the dominant failure mode for aminopyrrole scaffolds.

Part 3: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Use this protocol to establish the "saturation limit" for biological assays.

Materials:

  • Compound (Solid)[1][9][10]

  • Buffer (PBS pH 7.4)[1]

  • LC-MS or HPLC-UV[1]

  • Syringe Filter (0.22 µm PTFE - Low binding)[1]

Procedure:

  • Excess Addition: Add solid compound (~2 mg) to 1 mL of PBS buffer in a glass vial.

  • Equilibration: Shake or vortex at room temperature (25°C) for 24 hours. Note: Protect from light.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant using the PTFE filter.[1]

  • Quantification: Inject the filtrate into HPLC. Compare peak area against a standard curve prepared in DMSO (where solubility is known to be complete).

  • Calculation:

    
    
    
Protocol: Storage and Handling "Best Practices"

Given the stability profile, strict adherence to these handling rules is required to maintain purity >95%.

ParameterRecommendationRationale
Storage Temp -20°C or -80°CSlows thermal degradation and autoxidation.[1]
Atmosphere Argon or NitrogenCritical. Displaces oxygen to prevent radical formation.[1]
Container Amber Glass VialBlocks UV/Visible light to prevent photolysis.[1]
Solution State Prepare FreshDo not store in solution (DMSO/Water) for >24h unless frozen.
Weighing RapidMinimize time on the open balance. Flush headspace with N₂ after closing.[1]

References

  • Synthesis and Reactivity of Pyrrolotriazine Scaffolds

    • Source: Beilstein Journal of Organic Chemistry (2016).[1][11] "Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines..."

    • Relevance: Discusses the synthesis and stability of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.
  • Oxid

    • Source: Journal of Organic Chemistry (2019).[1] "Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives."

    • Relevance: Establishes the general instability and oxidation mechanism of amino-substituted pyrroles.
    • [1]

  • Remdesivir Precursor Chemistry (Pyrrolotriazine amine)

    • Source: Organic Process Research & Development (2020).[1] "Improvement of the C-glycosylation Step for the Synthesis of Remdesivir."

    • Relevance: Provides industrial handling data for the closely related 4-aminopyrrolo[2,1-f][1,2,4]triazine scaffold.
    • [1]

  • Structure and Numbering of Pyrrolo[2,1-f][1,2,4]triazines

    • Source: PubChem Compound Summary for Pyrrolo[2,1-f][1,2,4]triazin-4-amine.
    • Relevance: Confirms the scaffold identity and numbering conventions used to distinguish the 6-amino isomer.
    • [1]

Sources

Foundational

Technical Guide: Synthesis of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Analogs

This guide details the synthesis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one and its analogs. This scaffold serves as a critical bioisostere for guanine and adenine in antiviral (e.g., Remdesivir precursors) and ant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one and its analogs. This scaffold serves as a critical bioisostere for guanine and adenine in antiviral (e.g., Remdesivir precursors) and anticancer (kinase inhibitor) research.

The 6-amino substitution is synthetically challenging due to the natural electrophilic preference of the pyrrole ring for the 5- and 7-positions. Consequently, this guide prioritizes de novo synthesis from 4-substituted pyrroles and transition-metal-catalyzed amination of 6-halo intermediates over direct electrophilic functionalization.

Part 1: Strategic Analysis & Retrosynthesis

The Scaffold & Regiochemistry

The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one system is a 5:6 fused bicycle. The bridgehead nitrogen (N4a) originates from the pyrrole nitrogen.

  • Triazine Ring (Positions 1–4): Mimics the pyrimidine ring of purines. The C4-carbonyl (lactam) provides a hydrogen bond acceptor/donor motif similar to guanine or hypoxanthine.

  • Pyrrole Ring (Positions 5–7): The C6 position corresponds to the C4-position of the original pyrrole precursor.

  • Challenge: Electrophilic aromatic substitution (EAS) on the fused system heavily favors C5 and C7 due to electronic density. Therefore, the C6-amino group must be installed prior to cyclization or via a directed cross-coupling on a pre-functionalized precursor.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Intermediate1 6-Bromo/Nitro-pyrrolo[2,1-f]triazin-4(3H)-one Target->Intermediate1 Pd-Catalyzed Amination or Reduction Precursor 1-Amino-4-substituted-pyrrole-2-carboxamide Intermediate1->Precursor Cyclization w/ Formamidine Start Methyl 4-substituted-pyrrole-2-carboxylate Precursor->Start N-Amination

Figure 1: Retrosynthetic disconnection showing the necessity of starting with a 4-substituted pyrrole to guarantee C6 regiochemistry.

Part 2: Core Synthesis Protocols

Method A: The "De Novo" Cyclization Route (Primary)

This route is the most reliable for generating 6-substituted analogs because it locks the regiochemistry at the pyrrole stage.

Phase 1: N-Amination of Pyrrole

Objective: Convert a 4-substituted pyrrole-2-carboxylate into the 1-aminopyrrole required for triazine formation.

  • Starting Material: Methyl 4-bromo-1H-pyrrole-2-carboxylate (commercially available or synthesized from pyrrole-2-carboxylate).

  • Reagents: Monochloramine (NH₂Cl) or O-(Diphenylphosphinyl)hydroxylamine (DPPH).

Protocol:

  • Preparation of NH₂Cl: In a separate flask, mix NH₄Cl (1.2 eq) and NH₄OH in Et₂O at -5°C. Add NaOCl (bleach) dropwise. Extract the ethereal solution of NH₂Cl.

  • N-Amination: Dissolve Methyl 4-bromo-1H-pyrrole-2-carboxylate in DMF (0.5 M). Add NaH (1.2 eq, 60% dispersion) at 0°C to deprotonate the pyrrole nitrogen. Stir for 30 min.

  • Addition: Cannulate the ethereal NH₂Cl solution into the pyrrole anion solution at 0°C.

  • Workup: Quench with aqueous Na₂S₂O₃. Extract with EtOAc.[1] Purify via silica chromatography (Hex/EtOAc).

    • Checkpoint: Product should be Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate .

Phase 2: Triazine Ring Construction

Objective: Annulate the triazine ring using formamidine acetate.

Protocol:

  • Dissolve the 1-aminopyrrole intermediate in EtOH or n-BuOH.

  • Add Formamidine Acetate (3.0 eq).

  • Reflux (80–100°C) for 12–24 hours.

    • Mechanism:[2][3][4] The exocyclic amine condenses with formamidine, followed by intramolecular nucleophilic attack of the amidine nitrogen on the ester carbonyl, releasing methanol.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate and triturate with water.

    • Product:6-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one .

Phase 3: Installation of the 6-Amino Group

Objective: Convert the 6-bromo handle to the 6-amino group. Direct nucleophilic displacement is difficult; Pd-catalyzed coupling is required.

Protocol (Buchwald-Hartwig Amination):

  • Reagents: 6-Bromo-intermediate (1.0 eq), Benzophenone imine (1.2 eq) [Ammonia surrogate], Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at 100°C under Argon for 12 h.

  • Hydrolysis: Treat the crude imine intermediate with 1N HCl/THF at RT for 1 h to release the primary amine.

  • Purification: Neutralize with NaHCO₃. Extract with EtOAc/MeOH (9:1). Product may require reverse-phase HPLC due to polarity.

Method B: The Oxadiazine Rearrangement (Scalable Alternative)

This modern approach avoids the unstable chloramine reagent by using a rearrangement cascade.

Workflow (DOT Diagram):

Rearrangement Step1 N-Tsd-Pyrrole-2-carboxamide Step2 Oxadiazine Intermediate Step1->Step2 PIFA / Hydroxylamine Step3 Triazinone Product Step2->Step3 Base (NaOH) Rearrangement

Figure 2: Rearrangement strategy utilizing hypervalent iodine reagents.

Key Insight: This method is superior for large-scale preparation as it avoids explosive potential of N-amination reagents, though it requires careful control of the rearrangement pH.

Part 3: Derivatization & SAR Table

Once the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one core is synthesized, it serves as a divergent point for Structure-Activity Relationship (SAR) studies.

Target Analog TypeReagent / ConditionReaction SitePurpose
6-Acylamino Acyl Chlorides / PyridineExocyclic 6-NH₂Improve lipophilicity; probe steric pocket.
6-Sulfonamide Sulfonyl Chlorides / TEAExocyclic 6-NH₂Bioisostere of amide; solubility modulation.
4-Chloro POCl₃ / PhNMe₂ (reflux)C4-CarbonylActivation for nucleophilic displacement (SNAr).
4-Amino (Adenine mimic) 1) POCl₃ 2) NH₃/MeOHC4-PositionConvert "Guanine" mimic to "Adenine" mimic (Remdesivir-like).
7-Halogenation NBS / DMFC7-HElectrophilic substitution is now possible at C7 (ortho to bridgehead).
Critical Experimental Note: 4-Chloro Activation

To convert the 4-one (lactam) to a 4-amino derivative (adenine isostere):

  • Suspend the 4-one compound in POCl₃.

  • Add N,N-dimethylaniline (1.0 eq) as a catalyst.

  • Reflux until the solution clears (formation of 4-chloro intermediate).

  • Caution: The 4-chloro intermediate is hydrolytically unstable. Evaporate POCl₃ under vacuum, azeotrope with toluene, and use immediately for the displacement reaction (e.g., with ammonia or primary amines).

Part 4: References

  • Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones via Rearrangement : Son, K., & Park, S. J. (2016).[5] Beilstein Journal of Organic Chemistry, 12, 1780–1787. Link

  • Remdesivir Nucleobase Synthesis : Paymode, D. J., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development. Link

  • C-Nucleoside Synthesis : Patil, S. A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity. Link

  • Kinase Inhibitor Scaffolds : Lefebvre, et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals.[4][5][6][7][8] Link

Sources

Exploratory

Computational Profiling of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one: A Technical Guide

Executive Summary The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleosides.[1][2] While the 4-amino derivative constitutes the aglycone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purine nucleosides.[1][2] While the 4-amino derivative constitutes the aglycone of the antiviral Remdesivir, the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one variant presents unique computational challenges and opportunities.[1] This molecule combines a keto-enol tautomeric core (at C4) with an electron-donating exocyclic amine (at C6), making it a potent candidate for both kinase inhibition (targeting the ATP hinge region) and viral RNA-dependent RNA polymerase (RdRp) interaction (as a non-natural nucleobase).[1]

This guide details the in silico workflow for modeling this specific scaffold, prioritizing quantum mechanical preparation, tautomer-specific docking, and molecular dynamics (MD) validation.

Part 1: Structural Analysis & Ligand Preparation[1]

The success of any docking campaign involving heterocyclic systems hinges on the correct assignment of protonation states and tautomers.[1] For 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one, the "4(3H)-one" designation implies the lactam form, but the lactim (4-hydroxy) tautomer must be considered in the hydrophobic environment of a protein pocket.[1]

Tautomeric Enumeration & QM Validation

Unlike standard ligands, this scaffold mimics Guanosine or Inosine.[1] You must determine the energetic penalty of the tautomeric shift.[1]

  • Protocol: Use DFT (Density Functional Theory) to calculate the relative stability of the T1 (Lactam/Keto) and T2 (Lactim/Enol) forms.[1]

  • Software: Jaguar (Schrödinger) or Gaussian.[1]

  • Method: B3LYP/6-31G** with solvation model (PCM) for water vs. non-polar solvent (chloroform/protein mimic).[1]

Critical Insight: In aqueous solution, the 4(3H)-one (keto) form is generally favored by >5 kcal/mol due to amide resonance.[1] However, if the binding pocket contains a hydrogen bond donor (e.g., a backbone amide) positioned to interact with O4, the keto form remains preferred. If the pocket presents a hydrogen bond acceptor, the enol form may be induced.[1]

Protonation of the 6-Amino Group

The exocyclic amine at position 6 is attached to the pyrrole ring.[1]

  • Electronic Effect: The nitrogen lone pair donates density into the aromatic system, raising the HOMO energy.[1]

  • pKa Prediction: Use Epik or MoKa.[1] The pKa of this aniline-like nitrogen is likely low (pKa < 4), meaning it remains neutral at physiological pH (7.4).[1] Do not protonate this amine during docking preparation unless specific QM data suggests a pKa shift.

Ligand Preparation Workflow (DOT Visualization)

LigandPrep Input Input Structure: 6-Amino...4(3H)-one Tautomer Tautomer Enumeration (Lactam vs Lactim) Input->Tautomer QM QM Geometry Opt (B3LYP/6-31G**) Tautomer->QM Validate Stability pKa pKa Calculation (Epik/MoKa) QM->pKa Charge Assignment Output 3D Low-Energy Conformers pKa->Output

Figure 1: Ligand preparation workflow emphasizing Quantum Mechanical validation of tautomers.

Part 2: Target Selection & Binding Mode Definition[1]

This scaffold is versatile. We define two distinct interaction modes based on authoritative literature on pyrrolo-triazines.

Case Study A: Kinase Inhibition (e.g., PI3K, VEGFR)

Pyrrolo[2,1-f]triazines are known ATP-competitive inhibitors.[1]

  • Mechanism: The N1 and N3 positions (or N3 and O4 in the keto form) typically form a bidentate hydrogen bond with the kinase "hinge" region.

  • Key Residues: Look for interaction with the backbone amide/carbonyl of the hinge (e.g., Val851 in PI3Kα).

  • Role of 6-Amino: This group projects into the solvent-exposed region or the ribose-binding pocket, often serving as a vector for solubilizing groups.[1]

Case Study B: Viral RdRp (e.g., SARS-CoV-2 nsp12)

As a C-nucleoside base mimic, this molecule targets the nucleotide addition site.[1]

  • Mechanism: It mimics the Watson-Crick face of natural nucleobases.[1]

  • Binding Partner: It likely pairs with a template Uridine or Cytidine.[1]

  • Key Residues: Catalytic aspartates (D760, D761 in SARS-CoV-2) coordinate the metal ions that would stabilize the phosphate tail (if modeled as a nucleotide).[1]

Part 3: Molecular Docking Protocols

Do not use default settings. The planar nature of the scaffold requires precise stacking constraints.[1]

Grid Generation[1]
  • Center: Define the grid box centroid using the co-crystallized ligand (e.g., ATP for kinases, Remdesivir-TP for RdRp).

  • Size:

    • Kinase: 20Å x 20Å x 20Å (Tight, focused on the hinge).

    • RdRp: 30Å x 30Å x 30Å (Larger, to accommodate the RNA template channel).

Docking Parameters (Glide/AutoDock Vina)
ParameterSettingRationale
Precision XP (Extra Precision) / Exhaustiveness=32Planar heterocycles have subtle stacking energies.
H-Bond Constraints Mandatory Force H-bond to Hinge (Kinase) or Template Base (RdRp).[1]
Planarity Enforce PlanarityPrevent ring buckling during flexible docking.
Post-Docking Strain CorrectionDiscard poses with internal strain > 5 kcal/mol.
Interaction Mapping (DOT Visualization)

InteractionMap Scaffold 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Hinge Kinase Hinge Region (Backbone H-Bonds) Scaffold->Hinge N3-H / O4 Ribose Ribose Pocket (Hydrophobic/Solvent) Scaffold->Ribose N1 Vector Stacking Gatekeeper Residue (Pi-Pi Stacking) Scaffold->Stacking Pyrrole Ring

Figure 2: Interaction map for Kinase binding mode. The N3-H and O4 atoms are critical for hinge binding.[1]

Part 4: Molecular Dynamics (MD) Validation

Docking is static; MD proves stability. For this scaffold, water-mediated bridges are common and must be simulated.[1]

System Setup
  • Force Field: OPLS4 (Schrödinger) or CHARMM36m (GROMACS). These fields have optimized parameters for fused heterocycles.

  • Solvation: TIP3P water model; cubic box with 10Å buffer.

  • Ionization: Neutralize system with Na+/Cl- to 0.15 M physiological strength.[1]

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • NVT Equilibration: 100 ps at 300K (Restrain ligand heavy atoms).

  • NPT Equilibration: 100 ps at 1 bar.

  • Production Run: 50–100 ns. Note: 100ns is required to observe the stability of the water network around the 4-one carbonyl.[1]

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.[1]

  • H-Bond Occupancy: The hinge H-bond (in kinases) must exist for >80% of the simulation time.[1]

  • Water Bridges: Analyze the hydration shell around the 6-amino group.[1] It often recruits a structural water molecule.[1]

Part 5: ADMET & Physicochemical Profiling[1]

The pyrrolo-triazine core is generally lipophilic.[1] The 6-amino group improves solubility but introduces metabolic risks.[1]

Physicochemical Properties (Calculated)
  • TPSA (Topological Polar Surface Area): ~80 Ų.[1] Good for cell permeability.[1]

  • LogP: Predicted ~1.5 - 2.[1]0. Optimal for oral bioavailability.[1]

  • Solubility: The planar stack can lead to poor aqueous solubility.[1] Formulation often requires salts (if basic enough) or amorphous dispersions.[1]

Metabolic Stability (P450)[1]
  • Site of Metabolism (SOM): The electron-rich pyrrole ring (C5/C7 positions) is prone to oxidation by CYP450 enzymes.[1]

  • Mitigation: In silico prediction (e.g., StarDrop or FAME) usually suggests blocking C5/C7 with halogens (F, Cl) or methyl groups to improve metabolic half-life.[1]

References

  • Synthesis and Biological Activity of Pyrrolo[2,1-f][1,2,4]triazines

    • Title: Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.[1][2]

    • Source: MDPI (Molecules), 2023.[1]

    • URL:[Link][1]

  • Kinase Inhibition Context (PI3K)

    • Title: Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters, 2020.[1][2][3]

    • URL:[Link]

  • Viral RdRp Modeling (Remdesivir/Nucleotide Analogues)

    • Title: Revealing the Inhibition Mechanism of RNA-Dependent RNA Polymerase (RdRp) of SARS-CoV-2 by Remdesivir and Nucleotide Analogues: A Molecular Dynamics Simulation Study.[1][4][5][6][7]

    • Source: Journal of Physical Chemistry B, 2020.[1]

    • URL:[Link][1]

  • Tautomerism in Heterocycles

    • Title: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement and Cyclization.[1][8][9][10]

    • Source: Beilstein Journal of Organic Chemistry, 2016.[1][9]

    • URL:[Link][1][9]

Sources

Foundational

The Pyrrolo[2,1-f][1,2,4]triazine Scaffold: Chemistry &amp; Biology

The pyrrolo[2,1-f][1,2,4]triazine scaffold represents one of the most significant triumphs in bioisosteric design within modern medicinal chemistry. By replacing the N7 nitrogen of the purine nucleus with a carbon atom a...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolo[2,1-f][1,2,4]triazine scaffold represents one of the most significant triumphs in bioisosteric design within modern medicinal chemistry. By replacing the N7 nitrogen of the purine nucleus with a carbon atom and introducing a bridgehead nitrogen at the fusion point, this system mimics the electronic and steric profile of endogenous nucleosides (adenosine, guanosine) while imparting resistance to enzymatic glycosidic cleavage.

This guide provides a technical deep-dive into the chemistry, synthesis, and biological validation of this privileged structure, designed for researchers in drug discovery.

[1][2][3][4][5][6][7]

Executive Summary: The "5-Aza-7-deazapurine" Advantage

The pyrrolo[2,1-f][1,2,4]triazine system is a bicyclic heteroaromatic scaffold that serves as a C-nucleoside mimic . Unlike classical N-nucleosides, where the base is attached to the sugar via a labile C-N bond, C-nucleosides possess a robust C-C bond. This modification renders the molecule resistant to nucleoside phosphorylases and hydrolases, significantly extending plasma half-life and intracellular stability.

Key Structural Features:

  • Aromaticity: 10

    
    -electron system, satisfying Hückel’s rule.
    
  • pKa: The bridgehead nitrogen reduces the basicity compared to standard purines, altering hydrogen bonding capabilities in the enzyme active site.

  • Vector Positioning: The C-C glycosidic bond allows for precise orientation of the ribose moiety, critical for viral polymerase recognition (e.g., Remdesivir).

Synthetic Architectures

The construction of this ring system generally follows two distinct logical flows: Ring Closure of Pre-functionalized Pyrroles (common for scaffold generation) or Transformation of Pre-formed Nucleosides .

A. The "Supply-Centered" Synthesis (Scalable Route)

Historically, synthesis relied on hydrazine-mediated amination, which required protection/deprotection steps. A more modern, process-intensified route—optimized during the COVID-19 pandemic for Remdesivir—utilizes monochloramine (


)  for direct electrophilic N-amination.

Mechanism:

  • N-Amination: 2-Cyanopyrrole is deprotonated and treated with monochloramine to yield 1-amino-2-cyanopyrrole.

  • Cyclocondensation: The N-amino species reacts with formamidine acetate.[1] The amino group attacks the electrophilic formamidine carbon, followed by intramolecular nucleophilic attack of the amidine nitrogen onto the nitrile carbon.

B. C-Nucleoside Construction

For nucleoside analogs, the ribose sugar is often installed before the triazine ring is closed.

  • C-Glycosylation: Pyrrole is treated with a Grignard reagent and a protected ribolactone or ribose derivative.

  • Functionalization: The pyrrole is functionalized at the 2-position (cyano or amide) and N-aminated.

  • Ring Closure: Treatment with formamidine acetate closes the triazine ring, fusing it to the pyrrole.

Visualization: Synthetic Pathways & Mechanism[6][8][9]

Figure 1: Scalable Synthesis of the Scaffold

The following diagram illustrates the modern "Supply Centered" route compared to the classical hydrazine route.

G Start 2-Cyanopyrrole HOSA Reagent: HOSA (Hydroxylamine-O-sulfonic acid) Start->HOSA Classical NH2Cl Reagent: NH2Cl (Monochloramine) Start->NH2Cl Modern (Scalable) Inter1 1-Amino-2-cyanopyrrole HOSA->Inter1 Formamidine Reagent: Formamidine Acetate Inter1->Formamidine NH2Cl->Inter1 Direct N-Amination Final Pyrrolo[2,1-f][1,2,4]triazine-4-amine (Scaffold Core) Formamidine->Final Cyclocondensation (>55% Yield)

Caption: Comparison of classical HOSA-mediated synthesis vs. modern Chloramine-mediated flow for pyrrolo[2,1-f][1,2,4]triazine construction.

Biological Applications & Case Studies

Case Study 1: Remdesivir (Antiviral)

Remdesivir (GS-5734) is a prodrug of a C-nucleoside analog.

  • Target: RNA-dependent RNA polymerase (RdRp) of viruses (SARS-CoV-2, Ebola).

  • Mechanism: The triphosphate form of the drug competes with ATP. The 1'-cyano group (on the ribose) causes steric clash in the polymerase active site, leading to delayed chain termination (translocation inhibition).

  • Role of Scaffold: The pyrrolo[2,1-f]triazine base mimics adenine perfectly enough to be incorporated by the enzyme but possesses the chemical stability (C-C bond) to resist immediate excision by viral exonucleases (proofreading enzymes).

Case Study 2: Kinase Inhibitors (Oncology)

The scaffold is a privileged ATP-mimic.

  • VEGFR-2 & c-Met: Substituted pyrrolo[2,1-f]triazines bind to the ATP hinge region. The N1 and N3 nitrogens often serve as hydrogen bond acceptors/donors to the hinge residues (e.g., Cys919 in VEGFR-2).

  • Selectivity: Substituents at the C4 (amine position) and C5/C6 (pyrrole ring) positions allow tuning for specific hydrophobic pockets (Gatekeeper residues).

Experimental Protocols

Protocol A: Chemical Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Based on the optimized scalable methodology (Knochel/Gilead).

Reagents:

  • 2-Cyanopyrrole (1.0 eq)

  • Monochloramine (NH₂Cl) solution in MTBE (1.2 eq)

  • Sodium Hydride (60% dispersion, 1.1 eq)

  • Formamidine Acetate (2.0 eq)

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Deprotonation: Charge a reaction vessel with anhydrous DMF and cool to 0°C. Add NaH portion-wise under

    
     flow. Stir for 20 mins.
    
  • Substrate Addition: Add 2-cyanopyrrole slowly, maintaining internal temperature <10°C. Stir for 45 mins to ensure complete anion formation.

  • N-Amination: Add the solution of monochloramine in MTBE dropwise at 0°C. The reaction will turn yellow/brown.[2] Monitor by HPLC for disappearance of starting material (~1-2 hours).

  • Cyclization: Once N-amination is complete, add formamidine acetate directly to the vessel. Heat the mixture to 85°C for 3-4 hours.

  • Workup: Cool to RT. Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

Validation Criteria:

  • LCMS: [M+H]+ = 135.1.

  • 1H NMR (DMSO-d6): Characteristic singlets for the triazine proton (~8.0 ppm) and pyrrole protons.

Protocol B: VEGFR-2 Kinase Inhibition Assay (FRET-Based)

To validate the biological activity of synthesized derivatives.

Reagents:

  • Recombinant human VEGFR-2 (KDR) kinase domain.

  • FRET Peptide Substrate (e.g., Z'-LYTE™ Tyr 1 Peptide).

  • ATP (at Km, typically 10-50 µM).

  • Test Compound (Pyrrolo-triazine derivative).[3][4][5][6][1][2][7][8][9][10]

Methodology:

  • Preparation: Dilute test compounds in 100% DMSO to 100x desired concentration, then dilute 1:25 in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Plating: Add 2.5 µL of compound solution to a 384-well low-volume black plate.

  • Enzyme Addition: Add 5 µL of VEGFR-2 enzyme mixture. Incubate for 10 mins at RT to allow compound-enzyme binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Peptide substrate mix.

  • Incubation: Shake plate for 30 seconds, then incubate for 60 minutes at RT in the dark.

  • Development: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide). Incubate 60 mins.

  • Readout: Measure fluorescence emission at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

  • Calculation: Calculate Emission Ratio (520/445). High phosphorylation = Low cleavage = High Ratio. Inhibitors decrease the ratio.

Quantitative Data Summary

Compound ClassTargetKey ModificationIC50 / EC50Mechanism
Remdesivir SARS-CoV-2 RdRp1'-Cyano, P-amidate0.77 µM (EC50)Delayed Chain Termination
GS-441524 SARS-CoV-2Parent Nucleoside0.48 µM (EC50)Precursor to Remdesivir-TP
BMS-582949 p38 MAPKAryl at C513 nM (IC50)ATP Competitive Inhibitor
Compound 27a c-Met / VEGFR-2Dual Inhibition2.3 nM / 5.0 nMMulti-kinase Inhibition

References

  • Synthetic Strategies for Pyrrolo[2,1-f][1,2,4]triazine: The Parent Moiety of Antiviral Drug Remdesivir. Molecules, 2021.[7] Link

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. ACS Omega, 2022. Link

  • Discovery of Pyrrolo[2,1-f][1,2,4]triazine-based Inhibitors of Adaptor Protein 2-associated Kinase 1. Journal of Medicinal Chemistry, 2023.[10] Link

  • Remdesivir: A Review of Its Discovery, Pre-clinical Studies and Clinical Trials. Drug Design, Development and Therapy, 2020. Link

  • Pyrrolo[2,1-f][1,2,4]triazine: A Promising Fused Heterocycle to Target Kinases in Cancer Therapy. Medicinal Chemistry Research, 2021. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Kinase Profiling of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Derivatives

Introduction & Rationale The 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the adenine ring found in ATP. Because of this structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the adenine ring found in ATP. Because of this structural mimicry, derivatives of this scaffold function primarily as Type I ATP-competitive inhibitors . This core structure is foundational to several high-profile clinical candidates, including BMS-911543 (JAK2 inhibitor) and BMS-582949 (p38 MAPK inhibitor).

Developing a robust assay for this scaffold requires a specific focus on ATP competition kinetics . Standard kinase assays run at saturating ATP concentrations will mask the potency of these inhibitors, leading to artificially high IC50 values.

This guide details an optimized protocol using a Luminescent ADP-Detection Assay (ADP-Glo™) . We select this method over TR-FRET or radiometric assays because of its universality (applicable to any kinase substrate), high sensitivity at low ATP concentrations (crucial for competitive inhibitors), and resistance to fluorescence interference often caused by heterocycles.

Mechanism of Action

The pyrrolotriazine core forms hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively blocking ATP entry.

BindingMechanism ATP ATP (Substrate) Kinase Kinase Active Site (Hinge Region) ATP->Kinase Native Binding Inhibitor Pyrrolotriazine Scaffold Inhibitor->Kinase Competitive Binding (High Affinity) Phosphorylation Substrate Phosphorylation (Signal ON) Kinase->Phosphorylation + ATP Block Inhibition (Signal OFF) Kinase->Block + Inhibitor

Figure 1: Competitive binding mechanism. The pyrrolotriazine scaffold competes directly with ATP for the kinase hinge region.

Critical Experimental Parameters

ATP Concentration ( )

Crucial: You must determine the apparent Michaelis constant (


) for ATP with your specific kinase target before screening inhibitors.
  • Rule: Run the inhibition assay at ATP =

    
     .[1]
    
  • Reasoning: If [ATP] >>

    
    , the high concentration of ATP will outcompete your inhibitor, shifting the IC50 curve to the right (Cheng-Prusoff equation).
    
Compound Solubility

Pyrrolotriazine derivatives are often hydrophobic.

  • Stock: Prepare 10 mM stocks in 100% DMSO.

  • Tolerance: Most kinases tolerate up to 2-5% DMSO, but ADP-Glo is sensitive to high salt. Keep final DMSO < 2% in the reaction well.

Materials & Reagents

ComponentSpecificationRecommended Source
Assay Platform ADP-Glo™ Kinase AssayPromega (V9101)
Kinase Target Specific (e.g., JAK2, EGFR)SignalChem / Carna
Substrate Peptide/Protein SubstrateTarget Specific
Buffer System 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSAIn-house
Detergent 0.01% Triton X-100 or CHAPSSigma
Plate 384-well Low Volume White (Solid)Corning (3824)

Step-by-Step Protocol

Phase 1: Reagent Preparation
  • 1X Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Note: Add DTT fresh. If your pyrrolotriazine has a cysteine-reactive warhead (covalent inhibitor), omit DTT .

  • ADP-Glo Reagent: Dilute according to manufacturer instructions. Equilibrate to Room Temperature (RT).

  • Kinase Detection Reagent: Equilibrate to RT.

Phase 2: The Kinase Reaction (5 μL Volume)[2]
  • Compound Addition:

    • Dispense 50 nL of inhibitor (in 100% DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo).

    • Include High Control (DMSO only, no inhibitor) and Low Control (No Enzyme or known pan-inhibitor like Staurosporine).

  • Enzyme Addition:

    • Dilute Kinase to 2X concentration in 1X Buffer.

    • Add 2.5 μL of 2X Kinase to the wells.

    • Incubate for 10 min at RT (allows inhibitor to bind before ATP competes).

  • Start Reaction:

    • Add 2.5 μL of 2X ATP/Substrate Mix.

    • Critical: Ensure final ATP concentration equals the pre-determined

      
      .
      
    • Incubate at RT for 60 minutes (or time required to achieve <10% substrate conversion).

Phase 3: ADP Detection (Stop & Read)
  • Depletion (Stop):

    • Add 5 μL of ADP-Glo Reagent .[2]

    • Incubate 40 min at RT.

    • Mechanism:[3][4] Stops kinase activity and depletes all remaining unconsumed ATP.[2][5]

  • Detection:

    • Add 10 μL of Kinase Detection Reagent .[2][6]

    • Incubate 30 min at RT.

    • Mechanism:[3][4] Converts generated ADP back to ATP -> Luciferase reaction -> Light.[5][6]

  • Read:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Workflow Visualization

AssayWorkflow cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: Signal Generation Step1 Add Inhibitor (50 nL) + Kinase (2.5 µL) Step2 Incubate 10 min (Pre-equilibrium) Step1->Step2 Step3 Add ATP/Substrate (2.5 µL) Step2->Step3 Step4 Incubate 60 min (ADP Generation) Step3->Step4 Step5 Add ADP-Glo Reagent (5 µL) (Depletes ATP) Step4->Step5 Step6 Incubate 40 min Step5->Step6 Step7 Add Detection Reagent (10 µL) (ADP -> ATP -> Light) Step6->Step7 Result Measure Luminescence (RLU) Step7->Result

Figure 2: ADP-Glo Assay Workflow. The process converts the kinase reaction product (ADP) into a stable luminescent signal.

Data Analysis & Quality Control

IC50 Calculation

Plot RLU (Relative Light Units) against log[Inhibitor]. Fit using a 4-parameter logistic equation (Sigmoidal Dose-Response):



Converting IC50 to Ki

Since this scaffold is ATP-competitive, report the


 (Inhibitory Constant) to allow comparison across assays with different ATP concentrations. Use the Cheng-Prusoff Equation :


Note: If you ran the assay at


, then 

.
Troubleshooting Matrix
ObservationProbable CauseSolution
High Background Incomplete ATP depletionIncrease ADP-Glo incubation time to 60 min.
Low Signal Low enzyme activity or ATP too lowVerify enzyme specific activity; Ensure [ATP] is not < 1 μM.
Steep Hill Slope (> 2.0) Compound AggregationAdd 0.01% Triton X-100 to prevent promiscuous aggregation.
Right-Shifted IC50 ATP CompetitionCheck if [ATP] >> Km. Repeat assay at lower ATP.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[6] Promega.[5][6] Link

  • Varkhedkar, V. et al. (2021). Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy.[7] Molecular Diversity. Link

  • Purandare, A.V. et al. (2012). Identification of BMS-911543, a Potent and Selective JAK2 Inhibitor.[4][8] ACS Medicinal Chemistry Letters.[4] Link

  • Thermo Fisher Scientific. LanthaScreen™ Kinase Assay Optimization: Determination of ATP Km. Application Note. Link

Sources

Application

Technical Application Note: Profiling the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Scaffold in Antiviral Discovery

Introduction & Scientific Context The molecule 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (and its related 4-amino derivative) represents the core aglycone scaffold for a class of broad-spectrum antiviral C-nucleosides, most...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The molecule 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (and its related 4-amino derivative) represents the core aglycone scaffold for a class of broad-spectrum antiviral C-nucleosides, most notably GS-441524 and its phosphoramidate prodrug, Remdesivir (GS-5734) .

In cell-based assay development, this scaffold serves a specific and critical role. Unlike natural nucleobases (Adenine, Guanine), mammalian cells generally lack the specific phosphoribosyltransferase enzymes required to convert this synthetic aglycone into a nucleotide. Therefore, the free base is typically antivirally inactive when applied directly to cells.

Key Application in Assays:

  • Negative Control (Mechanism of Action): Used to demonstrate that antiviral efficacy is strictly dependent on the ribosylated (nucleoside) form and subsequent intracellular phosphorylation.

  • Metabolite Safety Profiling: Used to assess the cytotoxicity of the catabolic breakdown product of the active drug.

  • Synthetic Precursor QC: Verification of starting material purity prior to nucleoside synthesis.

This guide details the protocols for solubilizing this scaffold and utilizing it as a mechanistic control in SARS-CoV-2 and filovirus (Ebola/Marburg) antiviral assays.

Compound Handling and Formulation

The pyrrolotriazine scaffold is a fused heterocycle with high crystallinity and poor aqueous solubility. Proper formulation is prerequisite for reproducible data.

Solubility Profile
  • Molecular Weight: ~150.14 g/mol (varies by specific derivative)

  • Water Solubility: < 0.1 mg/mL (Insoluble)

  • DMSO Solubility: > 50 mg/mL (Soluble)

  • Stability: Stable in DMSO at -20°C for >6 months.

Preparation of 10 mM Stock Solution
  • Weigh 1.50 mg of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one powder.

  • Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution of micro-crystals.

  • Aliquot into amber glass vials (to prevent potential photodegradation) and store at -20°C.

Critical Check: Visually inspect the tube. If the solution is cloudy, the compound is not dissolved. Do not proceed to cell assays until the solution is optically clear.

Biological Mechanism & Experimental Logic

To design a valid experiment, one must understand the metabolic disconnect between the Aglycone (Scaffold) and the Active Drug.

Metabolic Pathway Diagram

The following diagram illustrates why the Aglycone is used as a negative control. It cannot enter the kinase pathway unless it is chemically ribosylated first.

MetabolicPathway Aglycone Aglycone Scaffold (6-Aminopyrrolo...) ChemSyn Chemical Synthesis (In Lab) Aglycone->ChemSyn Ribosylation Kinase1 Cellular Kinases (Adenosine Kinase) Aglycone->Kinase1 NO REACTION (Lack of PRTase) Nucleoside Nucleoside Analog (GS-441524) ChemSyn->Nucleoside Produces Nucleoside->Kinase1 Cellular Uptake NTP Active NTP (Triphosphate) Kinase1->NTP Phosphorylation RdRp Viral RdRp (Inhibition) NTP->RdRp Chain Termination

Caption: Figure 1. The aglycone scaffold (Red) serves as a negative control because it cannot be biologically converted to the active nucleotide (Blue) by mammalian cells; chemical synthesis is required to attach the ribose sugar (Green).

Protocol: Comparative Antiviral Assay (SARS-CoV-2 Model)

Objective: Determine the Selectivity Index (SI) and confirm the lack of antiviral activity of the Aglycone compared to the Nucleoside (GS-441524).

Cell Line: Vero E6 (ATCC® CRL-1586™) or Calu-3 (Lung epithelial). Readout: Cell Viability (CPE inhibition) or RT-qPCR.

Experimental Workflow
  • Cell Seeding (Day 0):

    • Seed Vero E6 cells at 10,000 cells/well in 96-well plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Dilution (Day 1):

    • Prepare a 3-fold serial dilution of both the Aglycone and the Reference Nucleoside (GS-441524).

    • Top Concentration: Start at 100 µM (high concentration required to prove inactivity).

    • Vehicle Control: Match DMSO concentration (e.g., 0.5%) across all wells.

  • Infection:

    • Transfer compounds to the cell plate.

    • Infect cells with SARS-CoV-2 at MOI 0.01 (Multiplicity of Infection).

    • Include Mock-infected (Cell Control) and Virus-infected (Virus Control) wells.

  • Incubation:

    • Incubate for 72 hours.

  • Readout (Day 4):

    • Add CellTiter-Glo® (Promega) or equivalent ATP-based reagent.

    • Measure Luminescence.

Data Analysis & Expected Results

Calculate % Inhibition relative to Virus Control (0%) and Cell Control (100%).

CompoundExpected EC50 (Antiviral)Expected CC50 (Cytotoxicity)Interpretation
GS-441524 (Nucleoside) 0.5 - 2.0 µM> 100 µMPotent antiviral; safe.
Aglycone Scaffold > 100 µM (Inactive) > 100 µMValid Negative Control.
Remdesivir (Control) 0.1 - 0.8 µM> 50 µMPositive Control.

Technical Insight: If the Aglycone shows antiviral activity (EC50 < 10 µM), suspect contamination with the nucleoside or an off-target mechanism unrelated to RdRp inhibition.

Protocol: Mitochondrial Toxicity Screening

Since the scaffold mimics natural purines, it is vital to ensure it does not inhibit mitochondrial RNA polymerase (POLRMT) or cause general cytotoxicity.

Assay: Glu/Gal Assay (Glucose vs. Galactose media). Logic: Cells grown in Galactose rely on oxidative phosphorylation (mitochondria). If a compound is mitotoxic, it will be far more potent (toxic) in Galactose media than Glucose media.

  • Seed Cells: HepG2 cells in two separate sets of plates:

    • Set A: High Glucose Media (Glycolysis dominant).

    • Set B: Galactose Media (OxPhos dominant).

  • Treatment: Treat with Aglycone (0.1 µM to 100 µM) for 72 hours.

  • Readout: Measure ATP levels.

  • Calculation: Calculate the Mitochondrial Safety Index (MSI).

    
    
    

Acceptance Criteria: An MSI < 2.0 indicates the scaffold does not possess specific mitochondrial toxicity.

References

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses.[1] Journal of Medicinal Chemistry. [1]

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science.

  • Murphy, B. G., et al. (2018). The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. Journal of Feline Medicine and Surgery.

  • Cho, A., et al. (2012). Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

In vitro evaluation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one antiviral activity

Application Note: In Vitro Evaluation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Antiviral Activity Executive Summary & Chemical Context This guide outlines the technical workflow for evaluating the antiviral potency and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Antiviral Activity

Executive Summary & Chemical Context

This guide outlines the technical workflow for evaluating the antiviral potency and mechanism of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one and related C-nucleoside analogs.

Chemical Context: The pyrrolo[2,1-f][1,2,4]triazine scaffold is the pharmacophore backbone of Remdesivir (GS-5734) and its parent nucleoside GS-441524 . These compounds function as adenosine analogs. The specific nomenclature "4(3H)-one" suggests a keto-tautomer or a specific substitution pattern distinct from the standard 4-amine found in GS-441524.

  • Mechanism of Action (MoA): These analogs act as prodrugs. They must diffuse into the host cell, undergo sequential phosphorylation by host kinases to the nucleoside triphosphate (NTP) form, and subsequently compete with natural ATP for incorporation by the viral RNA-dependent RNA polymerase (RdRp). This results in delayed chain termination or lethal mutagenesis.

Critical Technical Challenge: Members of this scaffold class (specifically the parent nucleosides) often exhibit poor aqueous solubility at neutral pH, which can lead to precipitation in cell culture media, yielding false-negative EC50 data. This protocol addresses this specific formulation challenge.

Experimental Workflow Visualization

The following diagram illustrates the critical path from compound preparation to mechanistic validation.

Antiviral_Workflow cluster_Cell Intracellular Activation Pathway Compound Compound Preparation (DMSO/Acidic Solubilization) Toxicity Cytotoxicity Profiling (CC50 via MTT/CCK-8) Compound->Toxicity Define Max Dose Efficacy Antiviral Efficacy (EC50 via CPE/qPCR) Toxicity->Efficacy Select Non-Toxic Range Mechanism MoA Validation (RdRp Inhibition/NTP Kinetics) Efficacy->Mechanism Confirm Hit Entry Cell Entry (Passive/Transporter) MonoP MP (Kinase Rate-Limiting) Entry->MonoP TriP Active NTP (Triphosphate) MonoP->TriP RdRp Viral RdRp (Chain Termination) TriP->RdRp

Caption: Logical workflow for nucleoside analog evaluation, highlighting the critical intracellular activation pathway required for efficacy.

Phase 1: Compound Preparation & Solubility Optimization

Rationale: Pyrrolo[2,1-f]triazine nucleosides are lipophilic and often crystallize in aqueous media at pH 7.4. Improper solubilization is the #1 cause of assay failure for this class.

Protocol:

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10–20 mM .

    • Note: If the compound is the specific "4(3H)-one" keto-derivative, solubility may differ from the amine. Sonicate for 10 minutes at 37°C if turbidity persists.

  • Working Solution (Media Preparation):

    • Prepare serial dilutions in culture media (e.g., DMEM + 2% FBS).

    • Critical Constraint: The final DMSO concentration on cells must be ≤ 0.5% (ideally ≤ 0.1%) to avoid vehicle toxicity masking viral cytopathology.

    • Validation: Centrifuge the highest working concentration (e.g., 100 µM) at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated. You must lower the concentration or use a solubility enhancer (e.g., cyclodextrin), though DMSO is standard for initial screening.

Phase 2: Cytotoxicity Profiling (CC50 Determination)

Rationale: You must establish the Selectivity Index (SI = CC50 / EC50) . An antiviral effect is only valid if it occurs at concentrations significantly lower than those causing host cell death.

Assay: CCK-8 or MTT Assay. Cell Lines: Vero E6 (Standard for SARS-CoV-2), Huh7 (Liver), or CRFK (Feline, for FIP relevance).

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.
    
  • Treatment: Remove media. Add 100 µL of compound dilutions (e.g., 0.1 µM to 100 µM) in triplicate. Include Vehicle Control (DMSO) and Positive Toxicity Control (Puromycin) .

  • Incubation: Incubate for 48–72 hours (matching the viral assay duration).

  • Readout: Add CCK-8 reagent, incubate 1–2h, read Absorbance at 450 nm.

  • Calculation:

    
    
    
    • Acceptance Criteria: The CC50 should ideally be > 50–100 µM for a viable drug candidate.

Phase 3: Antiviral Efficacy Evaluation (EC50)

Rationale: Quantify the inhibition of viral replication. For nucleoside analogs, Viral Yield Reduction (qPCR) is superior to CPE assays because it detects RNA copy number reduction even if cell protection isn't visually obvious immediately.

Method A: Cytopathic Effect (CPE) Inhibition (High Throughput)

  • Best for: Rapid screening.

  • Protocol:

    • Seed Vero E6 cells.

    • Infect with virus (e.g., SARS-CoV-2) at MOI 0.01–0.05 .

    • Simultaneously add compound dilutions (Co-treatment).

    • Incubate 72h.

    • Stain with Crystal Violet or Neutral Red.

    • Quantify protection relative to Mock-infected cells.

Method B: RT-qPCR Viral Load Quantification (Gold Standard)

  • Best for: Accurate EC50 determination for nucleoside analogs.

  • Protocol:

    • Infection: Infect cells (MOI 0.[1]1) for 1 hour. Wash cells with PBS to remove unbound virus.

    • Treatment: Add compound dilutions.

    • Harvest: At 24h or 48h post-infection, collect supernatant .

    • Extraction: Extract viral RNA (e.g., QIAamp Viral RNA Mini Kit).

    • qPCR: Target a conserved viral gene (e.g., RdRp or N-gene for Coronaviruses).

    • Analysis: Plot Log10 Viral Copy Number vs. Concentration.

    • Reference Standard: Run Remdesivir or GS-441524 side-by-side as a positive control.

Data Presentation Table:

MetricDefinitionTarget Value
EC50 Concentration inhibiting 50% of viral replication< 1.0 µM (Potent)
CC50 Concentration killing 50% of host cells> 100 µM
SI Selectivity Index (CC50 / EC50)> 10 (Minimum), > 50 (Ideal)

Phase 4: Mechanism of Action (MoA) Validation

Rationale: To confirm the compound acts as a nucleoside analog (and not a non-specific capsid binder), you must validate its interaction with the viral polymerase.

Assay: Cell-Free RdRp Inhibition Assay

  • System: Recombinant Viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8).

  • Substrate: The compound must first be chemically converted to its Triphosphate (NTP) form (chemical synthesis required) to be active in this assay. Note: The parent nucleoside will not work in a cell-free assay.

  • Reaction: Incubate RdRp + RNA Template + Natural NTPs + Analog-TP .

  • Readout: Measure RNA product length via gel electrophoresis or fluorescence.

  • Result: Observation of "delayed chain termination" (truncation of RNA synthesis at specific positions +3 or +5 bases downstream of incorporation).

References

  • Gilead Sciences/NIH. (2022). Pharmacokinetic Analyses of GS-441524, Remdesivir, and Molnupiravir in Cats.[2] Demonstrates the in vitro and in vivo relationship between the parent nucleoside and the prodrug.[3]

  • Pizzorno, A., et al. (2020).[1] In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2.[1][4] Establishes standard CPE and qPCR protocols for Remdesivir-class compounds.

  • ACS Medicinal Chemistry Letters. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View. Discusses the structure-activity relationship (SAR) of modified nucleosides, including the 4-amino vs 4-one modifications.

  • AVMA. (2024).[5][6] Unlicensed antiviral products containing GS-441524.[5][6] Provides solubility data (pH dependency) and stability profiles for pyrrolotriazine analogs.

Sources

Application

6-Aminopyrrolo[2,1-f]triazin-4(3H)-one for cancer cell line screening

Application Note: High-Throughput Screening and Evaluation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Derivatives in Oncology Executive Summary & Scientific Rationale The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Evaluation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Derivatives in Oncology

Executive Summary & Scientific Rationale

The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its bioisosteric similarity to purines (specifically guanine and hypoxanthine). While the 4-amino variant (mimicking adenine) is the core of the antiviral Remdesivir and the PI3K


 inhibitor Leniolisib , the 4(3H)-one  tautomer—particularly when functionalized at the C6 position—serves as a critical template for developing ATP-competitive kinase inhibitors targeting VEGFR-2 , c-Met , and EGFR .

The 6-amino substitution at the pyrrole ring is strategically significant. It provides a synthetic handle for introducing solubilizing groups (e.g., morpholines, piperazines) that extend into the solvent-accessible region of the kinase ATP pocket, improving pharmacokinetics without disrupting the hinge-binding motif.

This guide details the protocol for screening 6-aminopyrrolo[2,1-f]triazin-4(3H)-one derivatives against cancer cell lines, focusing on solubility management, ATP-competitive mechanisms, and phenotypic validation.

Mechanism of Action & Structural Logic

The therapeutic potential of this scaffold relies on its ability to mimic the hydrogen-bonding pattern of the adenosine triphosphate (ATP) adenine ring within the kinase hinge region.

Structural Bioisosterism
  • N1 and O4 (carbonyl): Act as Hydrogen Bond Acceptor (HBA) and Donor (HBD) respectively, mimicking the N1 and N6-amino of adenine (or O6 of guanine depending on tautomer).

  • C6-Amino Group: Solves the critical "solubility problem" of planar heterocycles. It allows attachment of polar moieties that interact with the ribose-binding pocket or solvent front.

Pathway Visualization

The following diagram illustrates the screening cascade and the mechanistic intervention point of the scaffold within the RTK (Receptor Tyrosine Kinase) signaling pathway.

G cluster_0 Target Signaling Pathway RTK RTK (VEGFR/c-Met) PI3K PI3K / AKT RTK->PI3K MAPK RAS / MAPK RTK->MAPK ATP ATP ATP->RTK Phosphorylation Scaffold 6-Amino-Pyrrolotriazinone (Inhibitor) Scaffold->RTK Competitive Binding (Hinge Region) Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Caption: The 6-aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold competitively displaces ATP at the hinge region of Receptor Tyrosine Kinases (RTKs), blocking downstream PI3K/MAPK signaling cascades.

Experimental Protocols

Protocol A: Compound Preparation & Handling

The pyrrolotriazine core is planar and lipophilic, leading to potential precipitation in aqueous media. The 6-amino group improves this, but strict handling is required.

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .

    • Note: If the 6-amino group is unsubstituted, sonication at 37°C for 5 minutes may be required.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).

  • Working Solution: Dilute 1:1000 in culture medium immediately prior to use to achieve a final DMSO concentration of 0.1% .

    • QC Step: Check for visible precipitation using microscopy at 100x magnification.

Protocol B: Cell Viability Screening (ATP-Based)

We utilize an ATP-quantification assay (e.g., CellTiter-Glo®) rather than MTT/MTS. Kinase inhibitors can alter mitochondrial respiration (affecting MTT reduction) without immediately killing the cell, leading to false positives/negatives. ATP levels are a more direct correlate of cell number and metabolic health.

Materials:

  • Cell Lines: HUVEC (VEGFR model), BaF3 (Kinase dependency model), A549 (Lung), HepG2 (Liver).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Plate: 384-well white opaque flat-bottom plates.

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Harvest cells in log-phase growth.

    • Dispense 1,000–2,000 cells/well in 25 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare a 10-point serial dilution (1:3) of the 6-aminopyrrolo[2,1-f]triazin-4(3H)-one derivative in media.

    • Add 5 µL of compound solution to each well.

    • Controls:

      • Positive Control: Staurosporine (1 µM final).

      • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation (Day 1–4):

    • Incubate for 72 hours . This duration is critical to observe antiproliferative effects of kinase inhibitors, which are often cytostatic rather than rapidly cytotoxic.

  • Readout (Day 4):

    • Equilibrate plate to room temperature (20 mins).

    • Add 30 µL of CellTiter-Glo reagent.

    • Shake orbitally (2 mins) to lyse cells.

    • Incubate (10 mins) to stabilize signal.

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

Protocol C: Data Analysis & Validation

1. Normalization: Calculate % Viability using the formula:



2. Z-Factor Calculation (Assay Robustness): Ensure


 for the screen to be valid.


(Where

is positive control and

is negative control).

3. IC50 Determination: Fit data to a 4-parameter logistic (4PL) non-linear regression model:



Key Data Summary Table

When screening 6-aminopyrrolo[2,1-f]triazin-4(3H)-one derivatives, typical reference values for validated kinase targets are:

Cell LineTarget DependencyExpected IC50 (Potent Hit)Mechanism Note
BaF3-TPR-Met c-Met (Constitutive)< 50 nMValidates c-Met inhibition; specific killing vs. parental BaF3.[1]
HUVEC VEGFR-2 (Angiogenesis)< 100 nMStimulated with VEGF; measures anti-angiogenic potential.
A549 EGFR/KRAS0.5 - 5.0 µMSolid tumor model; often higher IC50 due to off-target resistance.
HepG2 General Toxicity> 10 µMUsed to calculate Selectivity Index (SI).

Troubleshooting & Optimization

  • Issue: High background in "Blank" wells.

    • Cause: ATP contamination or light leakage.

    • Solution: Use white opaque plates; ensure sterile handling.

  • Issue: Flat dose-response curve (Hill Slope < 0.8).

    • Cause: Compound precipitation at high concentrations.

    • Solution: Check the 6-amino substitution.[2] If it is a free amine, salt formation (e.g., HCl or mesylate salt) may improve solubility compared to the free base.

  • Issue: Lack of potency in cells despite biochemical activity.

    • Cause: Poor permeability.

    • Solution: The pyrrolotriazinone core is polar. Ensure the C6-substituent increases lipophilicity (LogP ~2-3) or utilizes active transport.

References

  • Bhide, R. S., et al. (2016).[3] Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 26(20), 518-523. Link

  • Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-827. Link

  • Babu, K. S., et al. (2021).[4] Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy.[4][5] Medicinal Chemistry Research, 31, 1-19. Link

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science, 6(5), 672–683. Link

Sources

Method

Application Note: Oral Administration and Pharmacokinetic Profiling of Pyrrolo[2,1-f]triazine Kinase Inhibitors in Murine Models

Abstract The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core of ATP.[1] This scaffold is central to numerous potent kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core of ATP.[1] This scaffold is central to numerous potent kinase inhibitors (e.g., targeting EGFR, VEGFR, JAK, ALK) and antivirals (e.g., Remdesivir). However, the planar, aromatic nature of this heterocycle often confers high lipophilicity and poor aqueous solubility, presenting significant challenges for oral bioavailability (F%) studies. This application note details a standardized protocol for the formulation, oral gavage dosing, and pharmacokinetic (PK) profiling of pyrrolo[2,1-f]triazine derivatives in mice, ensuring data reproducibility and scientific rigor.

Chemical Rationale & Formulation Strategy

The Solubility Challenge

Pyrrolo[2,1-f]triazine derivatives often exhibit "brick dust" properties—high melting points and low aqueous solubility due to strong intermolecular


-stacking. Standard aqueous vehicles (PBS/Saline) frequently result in precipitation in the gastrointestinal (GI) tract, leading to high variability in absorption and artificially low bioavailability.
Vehicle Selection Logic

To ensure consistent systemic exposure, the vehicle must prevent compound "crash out" upon contact with gastric fluids (pH ~3.0 in fasted mice).

Recommended Vehicles:

  • Suspension Vehicle (Standard): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

    • Mechanism:[2] MC increases viscosity to maintain suspension homogeneity; Tween 80 acts as a wetting agent.

    • Use Case: Early screening of multiple analogs.[3][4]

  • Co-Solvent Solution (Enhanced): 5% DMSO + 40% PEG400 + 55% Water.

    • Mechanism:[2] DMSO dissolves the crystalline lattice; PEG400 prevents reprecipitation.

    • Use Case: Advanced PK studies requiring maximum absorption.

DOT Diagram: Formulation Decision Tree

FormulationLogic Start Compound Characterization SolubilityCheck Aqueous Solubility (pH 6.5) Start->SolubilityCheck HighSol > 1 mg/mL SolubilityCheck->HighSol Yes LowSol < 1 mg/mL SolubilityCheck->LowSol No SimpleVehicle Vehicle A: Sterile Water or Saline HighSol->SimpleVehicle ComplexCheck Crystalline/Lipophilic? LowSol->ComplexCheck Suspension Vehicle B (Suspension): 0.5% Methylcellulose + 0.1% Tween 80 ComplexCheck->Suspension Routine Screen Solution Vehicle C (Solution): 5% DMSO + 40% PEG400 + 55% Water ComplexCheck->Solution Max Exposure Req

Figure 1: Decision matrix for selecting the appropriate oral vehicle based on physicochemical properties of the pyrrolo[2,1-f]triazine derivative.

Pre-Clinical Preparation

Animal Selection
  • Species/Strain: CD-1 or C57BL/6 mice (Male, 8-10 weeks, 20-25g).

  • Rationale: CD-1 (outbred) are robust for general PK; C57BL/6 (inbred) are preferred if the compound will later be tested in syngeneic tumor models (e.g., melanoma or lung cancer xenografts).

Fasting Protocol

Food effects are significant for kinase inhibitors.

  • Fasting: Fast mice for 4 hours prior to dosing.

  • Refeeding: Return food 2 hours post dosing.

  • Water: Ad libitum throughout.

  • Why? A full stomach delays gastric emptying and can adsorb lipophilic drugs, blunting

    
    .
    

Detailed Dosing Protocol (Oral Gavage)

Safety Note: Pyrrolo[2,1-f]triazines are potent bioactive molecules. Wear appropriate PPE (double nitrile gloves, lab coat, safety glasses). Work in a biosafety cabinet if the compound is a known cytotoxin.

Equipment
  • Needle: 20G or 22G, 1.5-inch stainless steel feeding needle with a bulb tip (ball diameter ~2.25mm).

  • Syringe: 1 mL Luer-lock syringe.

Dosing Volume Calculation

Adhere strictly to the 10 mL/kg guideline to prevent gastric distension and aspiration.

Mouse Weight (g)Dosing Volume (mL)Max Volume (mL)
20g0.20 mL0.20 mL
25g0.25 mL0.25 mL
30g0.30 mL0.30 mL
Step-by-Step Procedure
  • Load Syringe: Draw up the specific volume + 0.05 mL dead space. Remove all air bubbles.

  • Restraint: Scruff the mouse firmly by the dorsal neck skin. The head must be immobilized, and the neck extended in a straight line with the spine.

  • Measurement: Externally measure the needle from the nose to the last rib to estimate insertion depth.[5]

  • Insertion:

    • Introduce the bulb tip into the side of the mouth (diastema).

    • Gently advance along the roof of the mouth towards the throat.

    • As the mouse swallows, slide the needle down the esophagus. Do not force. Resistance indicates tracheal entry.

  • Administration: Once at the correct depth, depress the plunger steadily (over 1-2 seconds).

  • Withdrawal: Gently remove the needle and monitor the mouse for 10 seconds for signs of respiratory distress (gasping, blue tongue).

Pharmacokinetic Sampling & Analysis

To accurately determine half-life (


) and bioavailability (

), sampling must capture the absorption, distribution, and elimination phases.
Sampling Schedule
  • Total Time: 24 hours.

  • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Method: Serial microsampling (tail vein) or composite sampling (cardiac puncture, n=3 mice per timepoint).

Sample Processing
  • Collection: Collect 20-40

    
    L blood into K2-EDTA tubes.
    
  • Separation: Centrifuge at 2000 x g for 10 mins at 4°C.

  • Storage: Transfer plasma to cryovials; store at -80°C until LC-MS/MS analysis.

DOT Diagram: PK Workflow

PK_Workflow cluster_sampling Serial Sampling Dosing Oral Gavage (10 mg/kg) T1 0.25h (Absorption) Dosing->T1 T2 1-4h (Cmax/Dist) T1->T2 T3 8-24h (Elimination) T2->T3 Analysis LC-MS/MS Quantification T3->Analysis Calc Calc Parameters: AUC, Cmax, F% Analysis->Calc

Figure 2: Chronological workflow for pharmacokinetic profiling, highlighting critical sampling windows.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Variable

Precipitation in stomachSwitch to Co-Solvent Vehicle (5% DMSO/PEG400).
Respiratory Distress Tracheal administrationEuthanize immediately. Refine restraint technique.
Low Exposure High First-Pass MetabolismCheck liver microsome stability (Cl_int). Consider IV arm to calc F%.
Clogging Needle Particle size too largeSonicate suspension for 20 mins or use a glass homogenizer.

References

  • Scaffold History & Utility: Ott, G. R., et al. (2017).[1] "Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again." Bioorganic & Medicinal Chemistry Letters. Link

  • Oral Dosing Guidelines: Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science. Link

  • Specific Kinase Inhibitor Protocols: Examples of pyrrolo-triazine ALK inhibitors and their in vivo profiling. National Institutes of Health (NIH) / PubMed Central. Link

  • Vehicle Selection: Li, P., & Zhao, L. (2007). "Developing early formulations: Practice and perspective." International Journal of Pharmaceutics. (General reference for PEG/Tween vehicles in drug discovery).
  • Gavage Volume Standards: University of British Columbia Animal Care Committee. (2021).[2][6][7][8][9] "SOP: Oral Dosing (Gavage) in Adult Mice." Link

Sources

Application

6-Aminopyrrolo[2,1-f]triazin-4(3H)-one as a PI3Kδ inhibitor in immunological studies

This Application Note and Protocol Guide is designed for researchers investigating the immunological role of Phosphoinositide 3-kinase delta (PI3Kδ) using the scaffold 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one . While the 4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the immunological role of Phosphoinositide 3-kinase delta (PI3Kδ) using the scaffold 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one .

While the 4-amino-pyrrolo[2,1-f][1,2,4]triazine scaffold is a well-established pharmacophore for PI3Kδ inhibition (e.g., in BMS research series), the specific 4(3H)-one (keto) variant with a 6-amino substitution represents a distinct chemical probe, potentially acting as a guanine-mimetic or a specific metabolite/precursor. This guide treats the compound as a research-grade tool for interrogating B-cell and T-cell signaling.

Introduction & Mechanism of Action

The Target: PI3Kδ in Immunology

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase with expression largely restricted to hematopoietic cells. It plays a non-redundant role in:

  • B-Cell Receptor (BCR) Signaling: Driving proliferation, survival (via AKT/mTOR), and differentiation.

  • T-Cell Function: Modulating

    
     function and 
    
    
    
    differentiation.
  • Pathology: Hyperactivation is linked to B-cell malignancies (CLL, FL) and autoimmune disorders (APDS).

The Compound: Pyrrolotriazine Scaffold

The pyrrolo[2,1-f][1,2,4]triazine core is a "privileged scaffold" in kinase discovery due to its structural similarity to the purine ring of ATP.

  • Binding Mode: These inhibitors typically function as ATP-competitive inhibitors . They bind in the kinase hinge region.

  • Structural Logic:

    • The triazine-4(3H)-one moiety mimics the hydrogen bonding pattern of hypoxanthine or guanine, potentially interacting with the hinge region backbone residues (e.g., Val851 in PI3Kδ).

    • The 6-amino group provides a vector for solvent interactions or specific hydrogen bonding within the ribose-binding pocket or the affinity pocket, enhancing selectivity over other Class I PI3K isoforms (

      
      ).
      

Experimental Workflow Overview

The validation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one requires a dual-phase approach:

  • Biochemical Validation: Confirming inhibition of recombinant PI3Kδ kinase activity.

  • Cellular Validation: Measuring inhibition of BCR-induced phosphorylation of downstream targets (AKT, S6) in primary B-cells.

Visualization: PI3Kδ Signaling Pathway

The following diagram illustrates the canonical pathway targeted by the inhibitor.

PI3K_Pathway BCR BCR / CD19 PI3K PI3Kδ (p110δ/p85) BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (pS473) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylation PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation S6 S6 Ribosomal Protein (pS235/236) mTOR->S6 Signaling Inhibitor 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Inhibitor->PI3K Inhibition (ATP-competitive)

Caption: Schematic of BCR-mediated PI3Kδ signaling. The inhibitor blocks the conversion of PIP2 to PIP3, preventing AKT/mTOR activation.

Detailed Protocols

Protocol A: Preparation and Storage
  • Solubility: The pyrrolotriazine core is generally hydrophobic. Dissolve in DMSO (Dimethyl sulfoxide) to create a stock solution.

  • Stock Concentration: 10 mM or 50 mM.

  • Storage: Aliquot and store at -20°C (short term) or -80°C (long term). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cell culture media immediately prior to use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

Protocol B: Primary B-Cell Isolation & Signaling Assay (Ex Vivo)

Objective: Determine the IC50 of the compound by measuring p-AKT inhibition following anti-IgM stimulation.

Reagents Required:
  • Cells: Human PBMCs (Peripheral Blood Mononuclear Cells) or purified B-cells (CD19+).

  • Stimulant: F(ab')2 Fragment Goat Anti-Human IgM (activates BCR).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Detection: Western Blot or Flow Cytometry (Phosflow).

Step-by-Step Methodology:
  • Cell Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque).

    • Optional: Purify B-cells using a CD19+ negative selection kit (magnetic beads) to ensure >95% purity.

    • Resuspend cells at

      
       cells/mL in RPMI-1640 + 10% FBS.
      
  • Compound Treatment (Inhibition Phase):

    • Plate

      
       of cells (
      
      
      
      cells) per well in a 96-well V-bottom plate.
    • Prepare a serial dilution of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one in media (e.g., 8-point dose response: 10

      
      M down to 0.1 nM).
      
    • Add

      
       of diluted compound to cells.
      
    • Incubate: 1 hour at 37°C, 5% CO2.

    • Controls: DMSO only (Vehicle), Idelalisib (1

      
      M, Positive Control).
      
  • Stimulation:

    • Add Anti-IgM (final concentration 10

      
      g/mL) to all wells except "Unstimulated Control".
      
    • Incubate: Exactly 15 minutes at 37°C. (Phosphorylation of AKT peaks rapidly).

  • Fixation & Permeabilization (For Flow Cytometry):

    • Immediately add pre-warmed BD Phosflow™ Fix Buffer I (or 4% PFA) directly to wells to stop signaling. Incubate 10 min at 37°C.

    • Spin down (300 x g, 5 min), aspirate supernatant.

    • Permeabilize with ice-cold BD Phosflow™ Perm Buffer III (or 90% Methanol) for 30 min on ice.

  • Staining & Analysis:

    • Wash cells 2x with Stain Buffer (PBS + 1% BSA).

    • Stain with Anti-Human pAKT (pS473) - Alexa Fluor 647 and Anti-Human CD19 - PE .

    • Incubate 30 min at RT in dark.

    • Analyze on a Flow Cytometer (e.g., BD FACSCanto/LSR). Gate on CD19+ population and measure Median Fluorescence Intensity (MFI) of pAKT.

Data Analysis Table (Template)
ConditionCompound Conc.[1][2][3][4][5][6][7]pAKT MFI (CD19+)% Inhibition*
Unstimulated-500-
Stimulated (DMSO)050000%
Stimulated1 nM48004.4%
Stimulated10 nM420017.7%
Stimulated100 nM210064.4%
Stimulated1000 nM60097.7%
Idelalisib 1000 nM55098.8%

*Calculation: % Inhibition = 100 - [(Sample - Unstim) / (Stim_DMSO - Unstim) * 100]

Experimental Logic & Troubleshooting

Why this Scaffold?

The pyrrolo[2,1-f][1,2,4]triazine system is C-nucleoside isostere. Unlike quinazolinone-based inhibitors (like Idelalisib), this scaffold offers different solubility properties and a unique vector for optimizing metabolic stability.

  • Critical Check: If the compound shows weak potency (

    
    ), consider that the 4(3H)-one  (keto) form might be a tautomer that requires metabolic activation or is less active than the corresponding 4-amino  variant. In many kinase inhibitors, the amino group at this position is critical for mimicking the Adenine 
    
    
    
    interaction with the hinge region.
Troubleshooting Guide
  • High Background pAKT: Ensure cells are "rested" in serum-free or low-serum media for 1-2 hours before the experiment to reduce basal signaling.

  • Precipitation: The compound may precipitate at high concentrations in aqueous media. Inspect wells microscopically before adding cells.

  • Off-Target Effects: If toxicity is observed (Annexin V positive) without signaling inhibition, the compound may have off-target effects on adenosine receptors due to structural similarity.

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Assay cluster_2 Analysis Step1 PBMC Isolation (Ficoll) Step2 B-Cell Resting (1h, 37°C) Step1->Step2 Step3 Inhibitor Pre-incubation (1h) Step2->Step3 Step4 Stimulation (Anti-IgM, 15m) Step3->Step4 Step5 Fix/Perm (Phosflow) Step4->Step5 Step6 Staining (pAKT-AF647) Step5->Step6 Step7 Flow Cytometry Step6->Step7

Caption: Step-by-step workflow for Ex Vivo B-cell PI3Kδ inhibition assay.

References

  • Watterson, S. H., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors.[5][8] Bioorganic & Medicinal Chemistry Letters, 26(15), 3543-3547. Link

    • Key Reference: Establishes the pyrrolotriazine scaffold as a potent PI3Kδ inhibitor class.[5][8]

  • Okkenhaug, K., & Vanhaesebroeck, B. (2003). PI3K in lymphocyte development, differentiation and activation. Nature Reviews Immunology, 3, 317–330. Link

    • Context: Foundational review on PI3K signaling in immunology.
  • Qing, J., et al. (2022). Structural basis for the inhibition of PI3Kδ by potent and selective inhibitors.[8] Journal of Medicinal Chemistry. (General reference for binding modes of PI3K inhibitors).

  • ChemicalBook. (2025).[9] 6-bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one Product Information. Link

    • Source: Verifies the existence and commercial availability of 6-substituted pyrrolo[2,1-f]triazin-4(3H)

Sources

Method

High-throughput screening with a 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one library

Application Note: High-Throughput Screening of a 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Library Executive Summary & Scientific Rationale The 6-aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold is a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of a 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Library

Executive Summary & Scientific Rationale

The 6-aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, distinguished by its bioisosteric resemblance to guanine . Unlike the more common 4-amino derivatives (adenine mimics like Remdesivir), the 4(3H)-one core presents a hydrogen bond donor/acceptor motif (N-H/C=O) critical for binding in the hinge region of kinases or the active sites of viral polymerases and GTPases.

This application note details the protocol for High-Throughput Screening (HTS) of a library derived from this scaffold. The 6-amino position serves as the primary vector for diversity, allowing the generation of extensive Structure-Activity Relationship (SAR) data while maintaining the core's affinity for nucleotide-binding pockets.

Key Application Areas:

  • Kinase Inhibition: Targeting Type I/II binding modes in oncology (e.g., PI3K, EGFR).

  • Viral Replication: Inhibition of RNA-dependent RNA polymerases (RdRp).[1]

  • Metabolic Targets: Inhibition of nucleoside-processing enzymes.

Library Design & Chemical Space

Before screening, understanding the physicochemical properties of the library is paramount.[2] The pyrrolo[2,1-f]triazin-4(3H)-one core is generally planar and lipophilic but possesses specific solubility constraints.

Structural Logic:

  • The Core: Mimics the purine ring system of Guanine.

  • The 6-Amino Handle: Allows for amide coupling, reductive amination, or urea formation to probe the "solvent-front" or "back-pocket" regions of the target protein.

  • The 4(3H)-one: Provides the critical H-bond acceptor (C=O) and donor (N-H) for hinge binding.

DOT Diagram 1: Scaffold Logic & Library Diversity

ScaffoldLogic Core Pyrrolo[2,1-f]triazin-4(3H)-one (Guanine Mimic) Handle 6-Amino Position (Diversity Vector) Core->Handle Functionalization Target Biological Target (Kinase/Polymerase) Core->Target Hinge Binding (H-bonds) Library Combinatorial Library (Amides, Ureas, Sulfonamides) Handle->Library Parallel Synthesis Library->Target Specificity/Potency

Caption: The 6-aminopyrrolo[2,1-f]triazin-4(3H)-one core mimics guanine, while the 6-amino group enables library expansion.

HTS Assay Protocol: TR-FRET Kinase Screen

For this scaffold, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous format is robust against the autofluorescence often found in heterocyclic libraries and provides high Z' factors.

Target: Generic Serine/Threonine Kinase (Model System) Assay Principle: Competition between the library compound and ATP for the kinase active site. Activity is measured by the phosphorylation of a FRET-labeled peptide substrate.

Reagents & Equipment[3][4][5]
  • Library: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one derivatives (10 mM in DMSO).

  • Kinase: Recombinant kinase (e.g., PI3K, AKT) at K_m concentrations.

  • Substrate: Biotinylated peptide substrate.

  • Detection: Europium-cryptate labeled anti-phospho antibody (Donor) + XL665-labeled Streptavidin (Acceptor).

  • Plates: 384-well low-volume white microplates (Greiner or Corning).

  • Liquid Handling: Acoustic dispenser (e.g., Labcyte Echo) or Pin-tool.

Step-by-Step Workflow

Step 1: Compound Transfer (Acoustic Dispensing)

  • Objective: Transfer library compounds to assay plates without tips to minimize carryover.

  • Action: Dispense 20 nL of 10 mM compound stock into dry 384-well plates.

  • Control: Add DMSO (Negative Control) and Staurosporine (Positive Control, 10 µM final).

  • Note: This achieves a final screening concentration of 10 µM in a 20 µL reaction.

Step 2: Enzyme Addition

  • Action: Dilute Kinase in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Volume: Dispense 10 µL of enzyme solution into the plates.

  • Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding (pre-incubation).

  • Why? Pre-incubation is critical for identifying slow-binding inhibitors common with this scaffold class.

Step 3: Reaction Initiation

  • Action: Add 10 µL of Substrate/ATP Mix (2x Km concentration).

  • Incubation: Shake plate for 30 seconds at 1000 rpm, then incubate for 60 minutes at RT.

Step 4: Detection (Quenching)

  • Action: Add 10 µL of Detection Mix (Eu-Antibody + SA-XL665 in EDTA buffer).

  • Mechanism: EDTA chelates Mg2+, stopping the kinase reaction. The antibody binds phosphorylated substrate, bringing Donor and Acceptor into proximity.

  • Incubation: 60 minutes at RT (protect from light).

Step 5: Data Acquisition

  • Instrument: Multi-mode plate reader (e.g., PHERAstar, EnVision).

  • Settings: Excitation 337 nm; Emission 620 nm (Donor) and 665 nm (Acceptor).

  • Readout: Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.

Data Analysis & Hit Validation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN):



  • Max Signal: DMSO control (Full enzyme activity).

  • Min Signal: Staurosporine/EDTA control (No activity).

Table 1: Quality Control Criteria

Metric Acceptance Threshold Interpretation
Z' Factor > 0.5 Excellent assay window; separation between signal and background is robust.
CV (Max Signal) < 10% Low variability in enzyme activity across the plate.
Signal-to-Background (S/B) > 3.0 Sufficient dynamic range for detecting weak inhibitors.

| Hit Cutoff | > 3 SD from Mean | Statistical definition of a "Hit" (usually >30-50% inhibition). |

False Positive Triage (PAINS)

The pyrrolo-triazinone core is stable, but substituents on the 6-amino group (e.g., catechols, rhodanines) can cause artifacts.

  • Aggregation: Run a counter-screen with 0.01% Triton X-100. If potency drops significantly, the compound is likely a colloidal aggregator.

  • Fluorescence Interference: Check raw fluorescence at 620nm. Compounds quenching the donor will appear as false positives.

Workflow Visualization

DOT Diagram 2: HTS Workflow Logic

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Reaction cluster_analysis Phase 3: Analysis Library Library Source (10 mM DMSO) Echo Acoustic Dispensing (20 nL -> 384-well) Library->Echo Enzyme Add Kinase (10 min Pre-incubation) Echo->Enzyme Start Add ATP/Substrate (60 min Reaction) Enzyme->Start Stop Add Detection Mix (EDTA + FRET Pair) Start->Stop Read Plate Reader (Ex 337 / Em 665) Stop->Read Calc Calculate Z' & PIN Read->Calc Triage Hit Validation (Counter-screen) Calc->Triage

Caption: Step-by-step TR-FRET workflow from acoustic dispensing to hit validation.

References

  • Privileged Scaffolds in Kinase Inhibition

    • Bhide, R. S., et al. (2016).[3] "Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Viral Polymerase Targeting (Remdesivir Core)

    • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[4] Journal of Medicinal Chemistry. Link

  • HTS Best Practices

    • Macarron, R., et al. (2011). "Impact of high-throughput screening in biomedical research." Nature Reviews Drug Discovery. Link

  • Pyrrolotriazinone Synthesis & Utility

    • Patil, S. A., et al. (2021).[1][5][6] "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy."[7] Molecular Diversity. Link

Sources

Application

Use of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one in structure-activity relationship studies

Introduction & Strategic Rationale The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold is a privileged "C-nucleoside" mimic, isosteric with guanine and hypoxanthine. It has gained immense prominence in drug discovery as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold is a privileged "C-nucleoside" mimic, isosteric with guanine and hypoxanthine. It has gained immense prominence in drug discovery as the core scaffold for Remdesivir (antiviral) and BMS-582949 (p38 kinase inhibitor). Unlike standard purines, the C-C glycosidic bond (or C-aryl bond in kinase inhibitors) confers superior metabolic stability against phosphorylases.

In Structure-Activity Relationship (SAR) studies, the 6-amino derivative (6-Aminopyrrolo[2,1-f]triazin-4(3H)-one ) is a critical "vector node." Positioned on the pyrrole ring (equivalent to the C7/C8 region of a purine), this amine handle projects directly into the solvent-exposed region or the ribose-binding pocket of many kinase and polymerase targets.

Why this specific intermediate?

  • Solvent Front Vector: Derivatization at C6 allows the introduction of solubilizing groups (morpholines, piperazines) without disrupting the critical H-bond donor/acceptor motif at N3/C4.

  • Electronic Tuning: The amine acts as an electron-donating group (EDG), modulating the pKa of the N3 proton, thereby influencing binding affinity to the hinge region.

  • Chemical Versatility: It serves as a universal precursor for amides, ureas, and secondary amines, enabling rapid library generation.

Synthetic Protocol: The "Self-Validating" Route

To ensure regiochemical integrity, we recommend a de novo synthesis starting from a 4-substituted pyrrole, rather than late-stage electrophilic aromatic substitution which often yields C5/C7 mixtures.

Phase A: Core Construction

Reagents: 4-nitro-1H-pyrrole-2-carboxylic acid, Hydroxylamine-O-sulfonic acid (HOSA), Formamidine acetate.

Step 1: Amidation

  • Dissolve 4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in DMF.

  • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Add Ammonium hydroxide (excess) or specific amine if N-substitution is required.

  • Checkpoint: Monitor TLC for disappearance of acid. Isolate 4-nitro-1H-pyrrole-2-carboxamide .

Step 2: N-Amination (The Critical Step)

  • Suspend the amide from Step 1 in DMF/Water (1:1).

  • Add Hydroxylamine-O-sulfonic acid (HOSA) (3.0 eq) and KOH (4.0 eq) at 0°C.

  • Stir at RT for 4 hours.

  • Mechanism: This installs the N-amino group on the pyrrole nitrogen, creating the hydrazine-like intermediate required for triazine closure.

  • Validation: LC-MS should show M+16 mass shift (N-NH2 formation).

Step 3: Cyclization to the Triazinone

  • Take the crude N-amino amide and dissolve in Formamide (acting as solvent and reagent).

  • Heat to 160°C for 6 hours.

  • Cool and pour into ice water. The product, 6-nitropyrrolo[2,1-f]triazin-4(3H)-one , typically precipitates as a solid.

  • Filtration and recrystallization (EtOH).

Phase B: Generation of the 6-Amino Handle

Step 4: Catalytic Hydrogenation

  • Dissolve the 6-nitro intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%).

  • Stir under H2 balloon (1 atm) for 2 hours.

  • Filter through Celite.

  • Yield: Quantitative conversion to 6-aminopyrrolo[2,1-f]triazin-4(3H)-one .

  • Storage: Use immediately or store as HCl salt to prevent oxidation.

Visualizing the Workflow

Synthesis_Workflow Start 4-Nitro-pyrrole-2-COOH Step1 Amidation (EDCI/NH4OH) Start->Step1 Step2 N-Amination (HOSA/KOH) Step1->Step2 Step3 Cyclization (Formamide, 160°C) Step2->Step3 Intermed 6-Nitro-Core Step3->Intermed Step4 Reduction (H2, Pd/C) Intermed->Step4 Final 6-Amino-Pyrrolo[2,1-f]triazin-4(3H)-one Step4->Final

Caption: Step-by-step synthetic pathway ensuring regioselective installation of the 6-amino handle.

SAR Library Protocols

Once the 6-amino scaffold is in hand, use the following parallel synthesis protocols to probe the binding pocket.

Library A: Amide Coupling (Steric/Electronic Scan)

Objective: Probe the depth and electronic requirements of the solvent pocket.

  • Dissolve 6-amino scaffold (0.1 mmol) in Pyridine (0.5 mL).

  • Add Acid Chloride (R-COCl, 1.1 eq) at 0°C.

    • R-groups: Methyl, Isopropyl, t-Butyl (Steric scan); CF3, OMe (Electronic scan).

  • Stir 1h. Quench with water.

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile).

Library B: Urea Formation (H-Bond Network)

Objective: Establish additional H-bonds with Asp/Glu residues at the pocket rim.

  • Dissolve 6-amino scaffold in THF.

  • Add Isocyanate (R-NCO, 1.0 eq).

  • Stir at RT for 2h.

  • Note: Ureas often precipitate, simplifying purification.

Library C: Reductive Amination (Solubility)

Objective: Introduce basic amines for solubility without rigidifying the linker.

  • Dissolve 6-amino scaffold in DCE/MeOH (1:1).

  • Add Aldehyde (R-CHO, 1.2 eq) and Acetic Acid (cat.).

  • Stir 30 min, then add NaBH(OAc)3 (2.0 eq).

Data Analysis & Logic

When analyzing SAR data from this scaffold, organize results to correlate substituent properties with potency (IC50) and metabolic stability (t1/2).

Substituent (R)Physicochemical RoleExpected Effect (Kinase Pocket)
-NH-CO-CH3 Small, NeutralBaseline potency; probes steric tolerance.
-NH-CO-Ph Aromatic, PlanarPi-stacking with Gatekeeper residues.
-NH-CO-Piperazine Basic, SolubilizingSolvent front interaction; improved PK.
-NH-SO2-R H-Bond AcceptorInteracts with backbone NH of the hinge.
SAR Decision Tree

SAR_Logic Start 6-Amino Scaffold Initial Screen Potency Is Potency < 100 nM? Start->Potency Yes_Potency Optimize PK Potency->Yes_Potency Yes No_Potency Check Binding Mode Potency->No_Potency No Solubility Add Solubilizing Group (Morpholine/Piperazine) Yes_Potency->Solubility MetabStab Block Metabolic Hotspots (Fluorination) Yes_Potency->MetabStab Sterics Reduce Steric Bulk (t-Bu -> Me) No_Potency->Sterics Electronics Change H-Bond Donor/Acceptor (Amide <-> Sulfonamide) No_Potency->Electronics

Caption: Decision logic for optimizing the 6-aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold.

References

  • Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Congeners

    • Source: Beilstein Journal of Organic Chemistry.
  • BMS p38 MAP Kinase Inhibitor Discovery

    • Source: Bioorganic & Medicinal Chemistry Letters.[1] "Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors."

  • Remdesivir Scaffold Synthesis

    • Source: ACS Organic Process Research & Development. "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir."
  • General Kinase Inhibitor SAR

    • Source: Journal of Medicinal Chemistry. "Discovery of BMS-582949, a clinical p38α MAP kinase inhibitor."[2]

Sources

Method

Application Note: Crystallography of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Scaffolds

Introduction & Scientific Context The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical C-nucleoside mimic. Unlike canonical N-nucleosides,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical C-nucleoside mimic. Unlike canonical N-nucleosides, the C-C glycosidic bond confers resistance to enzymatic cleavage, while the heterocyclic core mimics the hydrogen-bonding face of guanine or hypoxanthine.

This scaffold is the structural foundation of high-profile antivirals (e.g., Remdesivir metabolites) targeting viral RNA-dependent RNA polymerases (RdRp) and is increasingly utilized in kinase inhibitors (e.g., EGFR, PI3K).

Key Crystallographic Challenges:

  • Tautomeric Ambiguity: The 4(3H)-one moiety exists in equilibrium with the 4-hydroxy tautomer. Misassigning the protonation state (N3-H vs. O4-H) in the electron density leads to erroneous hydrogen bond network interpretation.

  • Induced Fit: As a nucleobase mimic, this ligand often requires significant domain closure (e.g., the "fingers" and "palm" domains of polymerases), making standard soaking protocols prone to failure.

  • Solubility: The planar aromatic system encourages stacking, leading to aggregation in aqueous crystallization buffers.

Pre-Crystallization Characterization

Before attempting crystallization, binding must be validated in solution. Crystallization trials on non-binding constructs are a resource sink.

Thermal Shift Assay (TSA/DSF)

Objective: Determine the


 (change in melting temperature) induced by ligand binding.
  • Protocol:

    • Protein: Dilute target protein to 0.1–0.5 mg/mL in assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

    • Ligand: Prepare a 100 mM stock in 100% DMSO.

    • Mixture: Add ligand to protein for a final concentration of 1 mM (1% DMSO final). Note: Ensure the protein tolerates 1% DMSO by running a solvent-only control.

    • Dye: Add SYPRO Orange (5000x stock) to a final 5x concentration.

    • Ramp: 25°C to 95°C at 1°C/min in a qPCR machine.

  • Success Criteria: A

    
    C suggests specific binding. If 
    
    
    
    C, do not proceed to crystallization; optimize the buffer or ligand analog.

Experimental Strategy: Co-Crystallization vs. Soaking[1][2][3][4]

For 6-aminopyrrolo[2,1-f]triazin-4(3H)-one analogs, the choice of method is critical. Use the following decision matrix:

DecisionMatrix Start Start: Ligand Characterization ConfChange Does binding induce conformational change? (e.g., Polymerase domain closure) Start->ConfChange Solubility Is Ligand Solubility > 5 mM in aqueous buffer? ConfChange->Solubility No CoCryst METHOD A: Co-Crystallization (Recommended for RdRp/Kinases) ConfChange->CoCryst Yes (High Risk of Crystal Cracking) Affinity Is Kd < 10 µM? Solubility->Affinity No (DMSO required) Soak METHOD B: Soaking (Only for rigid active sites) Solubility->Soak Yes Affinity->CoCryst No (Low Affinity) Affinity->Soak Yes (High Affinity)

Figure 1: Decision matrix for selecting the crystallization strategy. For pyrrolo-triazine nucleoside analogs, Co-crystallization is predominantly recommended due to induced-fit mechanisms.

Detailed Protocols

Method A: Co-Crystallization (Gold Standard)

This method allows the protein to adopt the optimal conformation around the rigid pyrrolo-triazine core.

Materials:

  • Protein Stock (>5 mg/mL)

  • Ligand Stock (100 mM in DMSO)

  • Amicon Ultra Centrifugal Filters

Step-by-Step:

  • Incubation: Mix protein and ligand at a 1:3 molar ratio (Protein:Ligand).

    • Expert Tip: If the ligand precipitates upon addition, add it in 0.2 molar equivalent steps, incubating for 10 mins between additions.

  • Equilibration: Incubate the mixture on ice for 60 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any amorphous precipitate. Do not skip this step; micro-seeds of precipitate will ruin nucleation.

  • Screening: Set up vapor diffusion drops (sitting drop) using a 200 nL protein + 200 nL reservoir ratio.

  • Optimization: If needles appear (common with planar stacking ligands), add 3-5% DMSO or 5% Glycerol to the reservoir to improve solubility.

Method B: High-Concentration Soaking

Use this only if apo-crystals are robust and the active site is solvent-accessible.

  • Harvesting: Transfer apo-crystals to a stabilization buffer (Mother Liquor + cryoprotectant).

  • Ligand Addition: Add ligand to the drop to reach 5 mM .

    • Warning: 6-aminopyrrolo[2,1-f]triazin-4(3H)-one often crashes out at >2 mM in high-salt buffers.

  • Duration: Soak for short durations (10 mins to 3 hours). Long soaks (>24h) often degrade diffraction quality due to lattice stress from the ligand wedging into the site.

Data Processing & Refinement

The structural determination of this specific scaffold requires careful handling of chemical restraints.

Ligand Restraint Generation

Do not rely on auto-generated dictionaries from standard pipelines without inspection.

  • SMILES String: Ensure the correct tautomer (4-oxo vs 4-hydroxy) is defined.

    • Correct (Keto):Nc1cc2c(ncn2-c2ccccc2)n1 (Generic representation)

  • Tools: Use Grade2 (Global Phasing) or eLBOW (Phenix).

  • Validation: Manually check the planarity of the pyrrolo[2,1-f][1,2,4]triazine ring system. It must be constrained to be planar.

Tautomer Identification (Critical Step)

The 4(3H)-one group is a hydrogen bond donor at N3 and an acceptor at O4.

  • Visual Inspection: Examine the

    
     difference map after initial refinement.
    
  • H-Bond Network:

    • If a protein backbone carbonyl is within 2.8 Å of N3, the nitrogen must be protonated (Donor).

    • If a sidechain amine (e.g., Lysine) is within 2.8 Å of O4, the oxygen is likely an acceptor (Keto form).

  • Ambiguity: If the map is ambiguous, refine both tautomers and compare the R-free values.

Data Presentation

Summary of Crystallographic Parameters for Pyrrolo-Triazine Complexes
ParameterRecommended TargetReason
Resolution < 2.5 ÅRequired to distinguish N vs O atoms in the ring.
Ligand Occupancy > 0.80Low occupancy suggests weak binding or poor solubility.
B-Factor (Ligand) Within 10 Ų of ProteinHigh B-factors indicate mobility/poor fit.
RSCC (Real Space Correlation) > 0.90Statistical validation of the ligand fit to density.

Workflow Visualization

Workflow Lib 1. Library Prep (100mM DMSO) TSA 2. TSA Screening (Binding Validation) Lib->TSA Cryst 3. Co-Crystallization (1:3 Ratio) TSA->Cryst dTm > 2°C Diff 4. X-Ray Diffraction (Synchrotron) Cryst->Diff Proc 5. Data Processing (XDS/DIALS) Diff->Proc Refine 6. Refinement (Tautomer Check) Proc->Refine Refine->Refine Fix Restraints PDB 7. PDB Deposition Refine->PDB Rfree < 0.25

Figure 2: End-to-end workflow from compound library to PDB deposition.

References

  • Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link

  • Yin, W. et al. (2020). "Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir." Science. Link

  • Hassell, A.M. et al. (2007). "Crystallization of protein-ligand complexes." Acta Crystallographica Section F. Link

  • Global Phasing Ltd. "Grade2: Ligand restraint generation." Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Yield Optimization & Troubleshooting Guide for C6-Functionalized Pyrrolotriazinones Assigned Specialist: Senior Application Scientist, Process Chemistry Division[...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Yield Optimization & Troubleshooting Guide for C6-Functionalized Pyrrolotriazinones Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the synthesis of 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one . Unlike the widely documented 7-substituted analogues (e.g., Remdesivir intermediates), the C6-amino isomer presents unique regiochemical and stability challenges.[1] Low yields in this synthesis typically stem from three root causes:

  • Regiochemical Mismatch: Electrophilic substitution on the bicyclic core favors C7, not C6.[1]

  • Precursor Instability: The N-amination of electron-deficient pyrroles (necessary for C6-selectivity) is prone to failure.[1]

  • Cyclization Efficiency: Incomplete ring closure due to steric or electronic deactivation.

Module 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to pinpoint the exact failure mode.[1]

TroubleshootingFlow Start Start: Low Yield Diagnosis CheckRegio Check HPLC/NMR: Is the substituent at C6 or C7? Start->CheckRegio IsC7 Product is C7-Isomer (Regioselectivity Issue) CheckRegio->IsC7 Wrong Isomer IsC6 Product is C6-Isomer (But Low Yield) CheckRegio->IsC6 Correct Isomer StepCheck Identify Bottleneck Step IsC7->StepCheck Switch to De Novo Route IsC6->StepCheck Issue_Amination Issue: N-Amination of Pyrrole (Low conversion, tar formation) StepCheck->Issue_Amination Step 1 Failure Issue_Cyclization Issue: Cyclization to Triazinone (Incomplete, open-ring intermediates) StepCheck->Issue_Cyclization Step 2 Failure Issue_Reduction Issue: Nitro Reduction (If using Nitro precursor) StepCheck->Issue_Reduction Step 3 Failure

Figure 1: Diagnostic decision tree for isolating yield-limiting factors in pyrrolotriazinone synthesis.

Module 2: The Regioselectivity Trap (C6 vs. C7)

The Problem: Many researchers attempt to synthesize the 6-amino derivative by nitrating or halogenating the pre-formed pyrrolo[2,1-f]triazin-4(3H)-one core.[1] This will fail.

  • Mechanism: The pyrrolo[2,1-f][1,2,4]triazine system is electron-rich.[1] Electrophilic aromatic substitution (SEAr) occurs preferentially at C7 (the position

    
     to the pyrrole nitrogen).[1]
    
  • Result: You will isolate the 7-amino isomer (or 7-nitro precursor) in high yield, but it is the wrong molecule.[1]

The Solution: De Novo Synthesis To secure the C6 position, you must introduce the substituent (or a precursor like a nitro group) onto the pyrrole ring before constructing the triazine ring.[1]

Recommended Route:

  • Starting Material: 4-Nitropyrrole-2-carboxylic acid (commercially available or synthesized via nitration of pyrrole-2-carboxylate, which favors the 4-position unlike the fused system).[1]

  • N-Amination: Convert to 1-amino-4-nitropyrrole-2-amide.

  • Cyclization: React with formamidine acetate.

  • Reduction: Reduce the nitro group to the amine.

Module 3: Critical Step Optimization

Step 1: N-Amination of Electron-Deficient Pyrroles

The Bottleneck: Introducing the N-amine (N1) is difficult when the pyrrole has an electron-withdrawing group (like 4-nitro).[1] Standard chloramine reagents often fail.

Protocol Adjustment: Use O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA) under phase-transfer conditions.[1]

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Rationale
Reagent Chloramine / NaHHOSA / KOH / DMFHOSA is a more potent aminating agent for deactivated pyrroles.[1]
Base NaH (Strong, hazardous)KOH or t-BuOKControlled deprotonation avoids ring degradation.[1]
Temperature 0°C to RT0°C to 40°CSlight heating may be required for deactivated substrates, but monitor for decomposition.[1]
Solvent THFDMF or DMF/WaterPolar aprotic solvents stabilize the anionic intermediate.[1]
Step 2: The Cyclization (Ring Closure)

The Bottleneck: The condensation of the 1-aminopyrrole-2-amide with formamidine acetate often stalls, leading to open-chain amidine intermediates.

Troubleshooting Guide:

  • Symptom: LCMS shows mass M+18 (hydrated intermediate) or starting material.[1]

  • Fix:

    • Reagent: Switch from Formamidine Acetate to Triethyl Orthoformate (TEOF) .[1]

    • Catalyst: Add a catalytic amount of Acetic Acid or p-TsOH .

    • Temperature: High temperature (100–120°C) is mandatory.[1]

Optimized Cyclization Protocol:

"Suspend 1-amino-4-nitropyrrole-2-carboxamide (1.0 eq) in Triethyl Orthoformate (10 vol). Add catalytic p-TsOH (0.1 eq).[1] Reflux (146°C) for 4–6 hours.[1] Cool to RT. The product often precipitates; if not, add hexanes to force precipitation."[1]

Module 4: Synthesis Pathway Visualization

This diagram contrasts the "Dead End" route (direct functionalization) with the "Success" route (de novo synthesis).[1]

SynthesisPathways Core Pyrrolo[2,1-f]triazin-4-one (Unsubstituted) Nitration Nitration (HNO3/H2SO4) Core->Nitration Electrophilic Attack at C7 WrongProduct 7-Nitro Isomer (Major Product) Nitration->WrongProduct Electrophilic Attack at C7 StartPyrrole Pyrrole-2-carboxylate NitroPyrrole 4-Nitropyrrole-2-carboxylate (C4 Selective) StartPyrrole->NitroPyrrole Nitration NAmination N-Amination (HOSA/Base) NitroPyrrole->NAmination 1-Amino-4-nitro... Cyclization Cyclization (TEOF/H+) NAmination->Cyclization Ring Closure Reduction Reduction (Pd/C, H2) -> 6-Amino Product Cyclization->Reduction

Figure 2: Comparison of synthetic strategies.[1][2][3][4] Route B is required for C6 functionalization.

Module 5: Frequently Asked Questions (FAQ)

Q1: My product is water-soluble and I'm losing it during workup. How do I isolate it?

  • Answer: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one is amphoteric and polar.[1]

    • Avoid: Aqueous extraction.

    • Use: Precipitation. After the reaction, concentrate the organic solvent and add a non-polar anti-solvent (Et2O or MTBE).[1] If the product is in water, use lyophilization or continuous extraction with n-butanol.

Q2: Can I use the Vilsmeier-Haack reaction to introduce a handle at C6?

  • Answer: No. Vilsmeier-Haack on the pyrrolotriazine core will exclusively target C7 . If C7 is blocked, it might go to C5.[1] C6 is the least reactive position for electrophilic attack.

Q3: The N-amination reaction turns into a black tar. Why?

  • Answer: This indicates uncontrolled oxidation or polymerization of the pyrrole.

    • Fix: Ensure your reaction is under inert atmosphere (N2/Ar). Keep the temperature below 5°C during the addition of the aminating agent. Ensure your base (e.g., KOH) is not too concentrated; use crushed powder or a suspension in DMF.[1]

References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization.[1][3][5][6] Beilstein Journal of Organic Chemistry, 12, 1780–1787.[1][5][6]

  • Knochel, T., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir.[1] ACS Omega, 7(2), 2108–2120.[1] [1]

  • Dixon, D. D., et al. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines.[1] ResearchGate.[7]

Sources

Optimization

Overcoming solubility issues with 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one in DMSO

Ticket #: SOL-PT-006 Topic: Solubility Optimization for 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one in DMSO Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary You are e...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: SOL-PT-006 Topic: Solubility Optimization for 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one in DMSO Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

You are encountering solubility limits with 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (and likely its related 4-amino analogs like the Remdesivir nucleobase). This is a known "brick dust" molecule class. Its insolubility is not a result of lipophilicity (LogP is often low), but rather high crystal lattice energy driven by a robust intermolecular hydrogen bond network between the amine donor and the amide/lactam acceptor sites.

Standard DMSO dissolution often fails because the solvent-solute interaction cannot overcome the solute-solute stacking energy at room temperature. This guide provides a tiered troubleshooting protocol to disrupt these lattice forces without degrading your compound.

Module 1: The Physics of Insolubility

To solve the problem, we must understand the enemy. This molecule does not behave like a standard lipophilic drug.

FeatureChemical ConsequenceImpact on Solubility
Planar Bicyclic Core Allows tight

-

stacking of the rings.
High lattice energy; resists breaking apart.
4(3H)-one Moiety Exists as a lactam; acts as a strong H-bond acceptor/donor pair.Forms stable dimers or ribbons in the solid state.
6-Amino Group Additional H-bond donor.Cross-links the "ribbons," creating a 3D network that DMSO struggles to penetrate.

The "Brick Dust" Effect: High melting point (


C) + Low LogP = High Crystal Energy.
Result: The compound "crashes out" upon hydration because water molecules prefer interacting with themselves than solvating the rigid, planar lattice.

Module 2: Troubleshooting Workflow (Decision Matrix)

Do not blindly heat the sample. Follow this logic gate to ensure stability and solubility.

SolubilityWorkflow Start Start: Solid Compound + DMSO (Pure) VisualCheck Visual Check: Turbid or Precipitate? Start->VisualCheck Sonicate Step 1: Bath Sonication (40kHz, 10 mins, 30°C) VisualCheck->Sonicate Yes (Turbid) Heat Step 2: Thermal Shift (Heat to 60°C, Vortex) VisualCheck->Heat Still Turbid Acidify Step 3: The 'Acid Trick' (Add 1.1 eq HCl or TFA) VisualCheck->Acidify Still Turbid (Non-Biological Assay) Cosolvent Step 4: Cosolvent Formulation (DMSO + PEG400) VisualCheck->Cosolvent Still Turbid (Biological Assay) Success Solubilized (Clear Solution) VisualCheck->Success No (Clear) Sonicate->VisualCheck Re-evaluate Heat->VisualCheck Re-evaluate Acidify->Success Cosolvent->Success

Figure 1: Decision matrix for solubilizing rigid heterocyclic scaffolds. Note the divergence at Step 3 depending on downstream application.

Module 3: Detailed Protocols

Protocol A: Thermal-Acoustic Disruption (The Standard)

Use this for initial stock preparation (10–50 mM).

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes for initial heating steps to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade, >99.9%).

  • Sonication: Place in a bath sonicator at 40 kHz for 10 minutes. Note: The water in the bath acts as a heat sink; ensure it is warm (~30–35°C).

  • Thermal Pulse: If particles persist, heat the vial to 60°C in a heating block for 5 minutes. Vortex immediately while hot.

    • Why: Heating increases the kinetic energy of the solvent, allowing it to intercalate between the stacked aromatic rings.

  • Equilibration: Allow to cool to room temperature. If it precipitates upon cooling, proceed to Protocol B or C.

Protocol B: The "Acid Trick" (For Chemical Synthesis/Analysis)

Use this if the compound is for HPLC standards or chemical reactions. Do NOT use for cell culture without neutralization.

The pyrrolo-triazine core contains basic nitrogen atoms (specifically N1 or N3). Protonating these sites introduces a positive charge, destroying the H-bond lattice and drastically increasing polarity.

  • Calculate Equivalents: Determine the molar amount of your compound.

  • Acid Addition: Add 1.0 to 1.1 equivalents of 1M HCl (aqueous) or Trifluoroacetic acid (TFA) directly to the DMSO suspension.

  • Vortex: The solution should clarify almost instantly.

  • Mechanism:

    
    . The ionic form is highly soluble in polar aprotic solvents like DMSO.
    
Protocol C: Cosolvent Formulation (For Biological Assays)

Use this if the compound crashes out when the DMSO stock is added to cell media (The "Crash-Out" Effect).

When you dilute a DMSO stock into water/media, the DMSO hydrates rapidly, leaving the hydrophobic drug to aggregate. We need a "chaperone" solvent.

Recommended Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

  • Prepare Stock: Dissolve compound in pure DMSO at 20x the final concentration.

  • Add Surfactant: Add Tween 80 to the DMSO stock before adding water.

  • Add Polymer: Add PEG400 (Polyethylene glycol) to the mix.

  • Final Dilution: Slowly add the aqueous buffer/media with rapid stirring.

    • Why: PEG400 and Tween 80 wrap around the hydrophobic/planar molecules, preventing them from re-stacking into crystals.

Module 4: Frequently Asked Questions (FAQs)

Q1: I dissolved it in DMSO at 60°C, but it precipitated when I put it in the fridge (4°C). Is it ruined?

  • Resolution: No. This is thermodynamic precipitation. The solubility of planar heterocycles is highly temperature-dependent.

  • Fix: Re-heat to 37°C or 50°C and vortex. It will redissolve. Store stocks at Room Temperature (RT) if stability permits, or aliquot into single-use volumes to avoid freeze-thaw cycles.

Q2: My compound dissolves in DMSO, but turns the solution yellow/brown. Is it degrading?

  • Analysis: Pyrrolo[2,1-f]triazines are electron-rich. In older DMSO (which may contain peroxides) or under light, they can undergo mild oxidation.

  • Fix: Use degassed, anhydrous DMSO stored under argon/nitrogen. If the purity (by LC-MS) is still >95%, the color change is likely a trace impurity (chromophore) and not bulk degradation.

Q3: Can I use DMF instead of DMSO?

  • Answer: Yes. Dimethylformamide (DMF) often has slightly better solvating power for this specific scaffold due to different dipole interactions. However, DMF is more toxic to cells.

  • Limit: For cell assays, keep DMF final concentration <0.1%.

Q4: Why does the literature mention "Nucleobase" solubility for this?

  • Context: This scaffold is the aglycone core of C-nucleosides (like Remdesivir). The "base" (the heterocycle without the sugar) is notoriously less soluble than the nucleoside because the sugar adds hydroxyl groups that interact with water. You are working with the most difficult form of the molecule.

References

  • Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry.

    • Relevance: Describes the synthesis and handling of the pyrrolo[2,1-f]triazine core, highlighting the physical properties of the scaffold.
  • Li, P. & Zhao, L. (2012). "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics.

    • Relevance: Authoritative review on using cosolvents (PEG400/Tween) to prevent precipitation of "brick dust" molecules in biological assays.
  • Vertex Pharmaceuticals. (2022). "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Process Research & Development.

    • Relevance: Provides industrial-scale insights into dissolving and reacting these specific heterocyclic bases.

Sources

Troubleshooting

Troubleshooting 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one instability in aqueous solutions

This guide addresses the stability and handling of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one , a highly electron-rich heterocyclic scaffold often utilized as a C-nucleoside base surrogate or kinase inhibitor intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability and handling of 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one , a highly electron-rich heterocyclic scaffold often utilized as a C-nucleoside base surrogate or kinase inhibitor intermediate.[1]

Due to the specific fusion of the electron-excessive pyrrole ring with the triazinone core, this compound exhibits distinct instability profiles compared to standard purines or pyrimidines.[1] The 6-amino substituent significantly increases the electron density of the pyrrole moiety, making it exceptionally prone to oxidative degradation and acid-catalyzed polymerization.[1]

Part 1: Diagnostic & Troubleshooting Workflow

Visualizing the Instability: Use this logic tree to diagnose the root cause of instability based on visual and analytical observations.

TroubleshootingFlow Start Observation: Instability in Aqueous Solution Obs_Color Solution turns Brown/Black Start->Obs_Color Obs_Ppt Precipitation / Cloudiness Start->Obs_Ppt Obs_NewPeaks New Peaks in HPLC/LCMS (No Color Change) Start->Obs_NewPeaks Cause_Ox Cause: Oxidative Polymerization (Quinoid Formation) Obs_Color->Cause_Ox Rapid onset Cause_pH Cause: pH/pKa Mismatch (Aggregation) Obs_Ppt->Cause_pH Upon dilution Cause_Acid Cause: Acid-Catalyzed Ring Opening/Polymerization Obs_NewPeaks->Cause_Acid In acidic media Action_Ox Action: Degas buffers (Argon/N2) Add Antioxidant (Ascorbate/DTT) Protect from Light Cause_Ox->Action_Ox Action_pH Action: Adjust pH > 7.5 Use Cosolvent (DMSO/PEG) Cause_pH->Action_pH Action_Acid Action: Avoid pH < 5 Switch to Neutral/Basic Buffer Cause_Acid->Action_Acid

Figure 1: Diagnostic logic tree for identifying instability modes in pyrrolotriazinone derivatives.

Part 2: Technical Support Q&A

Category 1: Oxidative Instability (Color Change)[1]

Q: Why does my clear aqueous solution turn dark brown or black within hours? A: This is the hallmark of oxidative polymerization .[1] The 6-amino group donates electron density into the pyrrole ring, lowering its oxidation potential.[1] Dissolved oxygen in aqueous buffers attacks the electron-rich pyrrole carbons (typically C5 or C7), leading to the formation of reactive quinoid-imine intermediates.[1] These intermediates rapidly polymerize to form dark, insoluble melanin-like aggregates.[1]

  • Immediate Fix: All aqueous buffers must be degassed (sparged with Helium or Argon) for at least 20 minutes before use.[1]

  • Preventative Protocol: Add a reducing agent.[1] We recommend Sodium Ascorbate (0.5 - 1.0 mM) or Dithiothreitol (DTT) if compatible with your downstream assay.[1] Ascorbate is preferred as it prevents the initial formation of radical species.[1]

Q: Is the compound light sensitive? A: Yes. The conjugated pi-system of the aminopyrrolotriazine core can be excited by UV-Vis light, accelerating the oxidative degradation described above.[1]

  • Protocol: Handle solutions in amber vials or wrap containers in aluminum foil. Avoid direct exposure to fluorescent lab lighting during prolonged incubations.[1]

Category 2: Solubility & pH Management

Q: The compound dissolves in DMSO but precipitates when diluted into PBS (pH 7.4).[1] Why? A: This is likely due to the amphoteric nature of the molecule and pi-stacking aggregation.[1] The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core has a lactam functionality.[1] The N-H of the triazinone ring is weakly acidic (pKa ~9-10).[1] At neutral pH (7.4), the molecule is largely uncharged and hydrophobic, leading to aggregation.[1] The 6-amino group is weakly basic but its lone pair is delocalized into the ring, reducing its ability to protonate and solubilize the molecule at neutral pH.[1]

  • Troubleshooting Table: Solubility Optimization

Solvent SystemOutcomeRecommendation
Water (pH 7.0) Poor / PrecipitatesAvoid.[1] Uncharged species aggregates.[1]
Acidic Buffer (pH < 4) Soluble but UnstableRisk: Acid-catalyzed polymerization of the pyrrole ring.[1]
Basic Buffer (pH > 8.5) SolubleRecommended. Forms the soluble enolate anion.[1]
PBS + 5% DMSO ModerateUse for short-term assays only.[1]
PBS + 0.1% Tween-20 ImprovedSurfactant prevents pi-stacking aggregation.[1]

Q: Can I use acidic mobile phases (0.1% Formic Acid) for LCMS? A: Use with caution. While standard LCMS runs are short enough to avoid significant degradation, prolonged storage in acidic autosampler vials will lead to "ghost peaks" or loss of signal.[1]

  • Recommendation: Use Ammonium Acetate (10 mM, pH 7.5) or Ammonium Bicarbonate as the aqueous mobile phase modifier instead of formic acid/TFA.[1] This maintains the compound in a stable, neutral-to-basic state.[1]

Category 3: Chemical Integrity & Storage

Q: I see a new peak at M+18 in my mass spec. Is this hydrolysis? A: It is possible, but less likely to be simple hydrolysis of the lactam.[1] A mass shift of +18 often indicates hydration of the C=N bond in the triazine ring or nucleophilic attack of water on an oxidized intermediate.[1] If the solution was acidic, it could also indicate ring-opening of the triazine moiety.[1]

  • Verification: Check if the peak appears in fresh, degassed neutral buffer.[1] If yes, it may be a covalent hydrate (common in electron-deficient triazines, but less common here).[1] If it appears over time, it is a degradation product.[1]

Q: How should I store stock solutions? A: Never store working stocks in water.

  • Gold Standard: Dissolve in anhydrous DMSO at high concentration (e.g., 10-50 mM).[1]

  • Storage Conditions: Aliquot into single-use vials, purge headspace with Argon, and store at -80°C.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles, as this introduces oxygen and moisture condensation.[1]

Part 3: Mechanistic Insight (Degradation Pathway)

The following diagram illustrates the proposed degradation mechanism driven by the electron-donating 6-amino group.

DegradationMechanism Compound 6-Aminopyrrolo[2,1-f] triazin-4(3H)-one (Electron Rich) Radical Radical Cation Intermediate Compound->Radical Oxidation Polymer Insoluble Polymer (Dark Precipitate) Compound->Polymer Acid Catalysis Quinone Quinoid-Imine Species (Highly Reactive) Radical->Quinone - e-, - H+ Quinone->Polymer Polymerization Oxygen O2 / Light Oxygen->Radical Acid H+ (Acid) Acid->Polymer

Figure 2: Proposed oxidative and acid-catalyzed degradation pathways.[1]

References

  • Synthesis and Properties of Pyrrolo[2,1-f][1,2,4]triazine Derivatives Source: National Institutes of Health (NIH) / PubMed Citation: "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." URL:[Link]

  • Chemical Stability of Pyrrolo-Triazinones Source: MDPI Molecules Citation: "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies."[1] URL:[Link][1]

  • General Reactivity of Electron-Rich Pyrroles Source: PubChem Compound Summary Citation: "Pyrrolo[2,1-f][1,2,4]triazin-4-amine - Chemical and Physical Properties." URL:[Link][1]

  • Rearrangement and Cyclization Strategies Source: Beilstein Journal of Organic Chemistry Citation: "Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization." URL:[Link]

Sources

Optimization

Optimization of reaction conditions for pyrrolo[2,1-f]triazine synthesis

Technical Support Center: Pyrrolo[2,1-f][1,2,4]triazine Synthesis Optimization To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo[2,1-f][1,2,4]triazine Synthesis Optimization

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Optimization & Troubleshooting Guide for Pyrrolo[2,1-f][1,2,4]triazine Scaffolds

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the adenine core in C-nucleosides.[1] Its critical importance has been highlighted recently in the synthesis of the antiviral Remdesivir (Veklury®) and various kinase inhibitors.[1]

However, the construction of this bicyclic system presents distinct challenges: the instability of the N-aminated pyrrole intermediate, the high activation energy required for the triazine ring closure, and regioselectivity issues during downstream functionalization.[1] This guide synthesizes industrial process data and mechanistic insights to troubleshoot these specific bottlenecks.

Module 1: The Critical Intermediate (1-Aminopyrrole-2-carbonitrile)[1]

The most robust synthetic route involves the condensation of 1-amino-1H-pyrrole-2-carbonitrile with formamidine acetate. The quality of the 1-aminopyrrole is the single biggest predictor of cyclization success.

Diagram 1: Validated Synthetic Workflow

This workflow illustrates the industrial standard route (Remdesivir process) versus laboratory-scale alternatives.

G Start Pyrrole Step1 2-Cyanopyrrole (Stable) Start->Step1 Vilsmeier-Haack (POCl3/DMF) Intermediate 1-amino-1H-pyrrole- 2-carbonitrile (UNSTABLE) Step1->Intermediate N-Amination Reagent1 Chloramine (NH2Cl) (Generated in situ) Reagent1->Intermediate Intermediate->Intermediate Degrades >24h (Oxidation/Dimerization) Product Pyrrolo[2,1-f][1,2,4]triazine Core Intermediate->Product Cyclization (>80°C) Reagent2 Formamidine Acetate (EtOH, Reflux) Reagent2->Product

Caption: Figure 1. Standard synthetic pathway highlighting the critical instability node at the N-aminated intermediate.

Troubleshooting Guide: N-Amination & Precursor Stability

Q: My 1-amino-1H-pyrrole-2-carbonitrile turns black/tarry within hours. How can I stabilize it? A: This intermediate is highly prone to oxidative dimerization (diazenyl formation).[1]

  • Immediate Action: Do not store this intermediate. The most robust protocols (e.g., Gilead’s process) utilize a "telescoped" or rapid flow approach where the amine is reacted immediately with formamidine acetate.[1]

  • Storage: If storage is unavoidable, convert it to the HCl salt or keep it as a solution in MTBE at -20°C. The free base degrades rapidly at room temperature.

  • Reagent Quality: If using MSH (O-mesitylenesulfonylhydroxylamine) or HOSA (hydroxylamine-O-sulfonic acid), ensure reagents are fresh.[1] However, for scale, monochloramine (NH₂Cl) generated in situ is preferred due to atom economy, though it requires strict pH control (pH 10-11) to prevent NCl₃ formation.[1]

Q: The N-amination yield is low (<40%). What is the likely cause? A: This is often due to over-amination or competitive C-amination.

  • Base Selection: Using NaH in DMF is effective for deprotonating the pyrrole prior to adding the aminating agent.

  • Stoichiometry: Ensure a slight excess of the aminating agent (1.2 eq), but avoid large excesses which lead to hydrazine byproducts.

  • Quenching: Quench the reaction with sodium thiosulfate to destroy unreacted chloramine/oxidants before workup to prevent product degradation during extraction.

Module 2: The Cyclization (Ring Closure)

The reaction of 1-aminopyrrole with formamidine acetate is the industry standard for closing the triazine ring.

Q: The reaction stalls at the amidine intermediate (open ring).[1] How do I force cyclization? A: The mechanism involves two steps: (1) nucleophilic attack of the pyrrole amine on formamidine, and (2) intramolecular attack on the nitrile.[1] Step 2 has a high energy barrier.

  • Temperature: This reaction rarely proceeds to completion below 75°C. Refluxing ethanol (78°C) or n-butanol (117°C) is standard.[1]

  • Acid Catalysis: While formamidine acetate provides its own acidic medium, adding acetic acid (AcOH) as a co-solvent (or pure solvent) can accelerate the attack on the nitrile by activating it.[1]

  • Reagent Loading: Formamidine acetate decomposes over time at high heat. Use 2.0 to 3.0 equivalents . If the reaction stalls, add a fresh portion of formamidine acetate rather than just heating longer.

Q: I see a major impurity with M+1 = Product + 27 (or similar). What is it? A: This is often the formamidine adduct that failed to eliminate ammonia/cyclize.

  • Fix: Increase reaction temperature. If using EtOH, switch to n-Propanol or n-Butanol to achieve higher internal temperatures (>90°C).[1]

Data: Solvent Screening for Cyclization
SolventTemp (°C)Time (h)Yield (%)Comments
Ethanol 7812-1655-65Standard.[1] Clean profile, but slow.[1]
n-Butanol 1174-670-80Faster. Higher thermal stress on substrates.
Acetic Acid 1182-460-70Fast. Can cause degradation if prolonged.
DMF 100840-50Difficult workup; tar formation common.

Module 3: Regioselective Functionalization

Post-synthetic modification usually targets C7 (the position para to the bridgehead nitrogen in the pyrrole ring).[1]

Diagram 2: Regioselectivity Logic Tree

Logic Root Functionalization of Pyrrolo[2,1-f][1,2,4]triazine Decision Electrophilic Substitution (Halogenation/Nitration) Root->Decision Condition1 Standard Conditions (NIS/DMF, NBS/THF) Decision->Condition1 Condition2 Blocked C7? Decision->Condition2 Result1 C7 Position (Major) (Nucleophilic attack) Result2 C5 Position (Minor) (Sterically hindered) Condition1->Result1 Preferred Condition1->Result2 Trace/Over-reaction Condition2->Result2 Forces C5 sub

Caption: Figure 2. Electrophilic substitution preferentially occurs at C7 due to electronic density distribution.

Q: I am trying to iodinate the core using NIS, but I get di-iodination. How do I control this? A: The pyrrolo[2,1-f][1,2,4]triazine core is electron-rich.

  • Control: Use 0.95 - 1.0 equivalents of N-iodosuccinimide (NIS).

  • Temperature: Run the reaction at 0°C to -10°C in DMF or acetonitrile. Room temperature often leads to C5/C7 di-halogenation.

  • Alternative: For mono-bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) often provides better control than NBS.[1]

Q: How do I install a carbon substituent at C7 without using halogens? A: Friedel-Crafts type reactions are difficult. The preferred route is Vilsmeier-Haack formylation (POCl₃/DMF) to install a C7-aldehyde, or C-H borylation (Ir-catalyzed) if you need a handle for Suzuki couplings.[1] Note that C-H borylation conditions must be strictly anhydrous to prevent hydrolysis of the triazine.

Module 4: Safety & Scale-Up Considerations

Q: Are there thermal hazards associated with the cyclization? A: Yes.

  • Exotherm: The reaction of 1-aminopyrrole with formamidine acetate is exothermic. On a kilogram scale, controlled addition is required.[1]

  • Gas Evolution: The reaction releases Ammonia (NH₃) gas.[1] Ensure adequate scrubbing/ventilation.[1]

  • Chloramine: If generating NH₂Cl in situ for the precursor, strictly monitor the mixture for NCl₃ (nitrogen trichloride) formation, which is an explosive oil.[1] Avoid pH < 8 during this step.[1]

References

  • Process Development of Remdesivir

    • Vieira, T. et al. "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir."[1] ACS Omega, 2022 , 7, 2, 2420–2427.[1]

    • [1]

  • General Synthesis & Optimization

    • Son, K., & Park, S. J.[1] "Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones..." Beilstein Journal of Organic Chemistry, 2016 , 12, 1780–1787.[1]

  • Medicinal Chemistry Applications

    • Babu, B. S. et al. "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir."[1] RSC Advances, 2021 .[1]

  • Halogenation Strategies

    • Ferreira, F. et al. "Chemoselective Cyanation of Pyrrol-2-carboxaldehyde: Klein's Remdesivir-Nucleobase Synthesis Revisited." Journal of the Brazilian Chemical Society, 2021 .[1]

Sources

Troubleshooting

6-Aminopyrrolo[2,1-f]triazin-4(3H)-one purification by column chromatography challenges

Topic: Troubleshooting Column Chromatography for Polar C-Nucleoside Scaffolds Ticket ID: PUR-PT-006 Assigned Specialist: Senior Application Scientist Introduction: The "Sticky" Scaffold The pyrrolo[2,1-f][1,2,4]triazin-4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Column Chromatography for Polar C-Nucleoside Scaffolds Ticket ID: PUR-PT-006 Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Scaffold

The pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core is a privileged scaffold, serving as the aglycone bioisostere for C-nucleosides (such as the antiviral Remdesivir) and various kinase inhibitors.

The specific derivative you are purifying—6-aminopyrrolo[2,1-f]triazin-4(3H)-one —presents a "perfect storm" for chromatography challenges:

  • High Polarity: The lactam (4-one) and the primary amine (6-amino) create significant hydrogen bonding potential.

  • Basicity: The amine and triazine nitrogens act as Lewis bases, interacting strongly with acidic silanols on silica gel.

  • Solubility: These fused heterocycles are often poorly soluble in non-polar solvents (DCM, Hexanes) but too soluble in polar aprotic solvents (DMSO, DMF) to load easily.

This guide details the specific protocols to overcome tailing, poor resolution, and yield loss.

Module 1: Overcoming Tailing (The Silanol Effect)

The Issue: Your compound elutes as a broad, streaking band that never returns to baseline, or it stays stuck at the top of the column. The Cause: Standard silica gel (


) is acidic. The basic nitrogen at position 6 and the triazine ring protonate or hydrogen-bond to surface silanols.
Protocol: The "Buffered" Mobile Phase

Do not run this compound in straight DCM:MeOH. You must essentially "deactivate" the silica surface.

ComponentRoleRecommended Concentration
Dichloromethane (DCM) Weak carrier solventBalance
Methanol (MeOH) Strong eluent (breaks H-bonds)2% – 15% Gradient
Triethylamine (TEA) Critical: Blocks acidic silanols1% (Constant)
Ammonium Hydroxide (28%) Alternative to TEA (more volatile)0.5% – 1%

Step-by-Step Deactivation:

  • Pre-wash the Column: Before loading your sample, flush the packed silica column with 3 column volumes (CV) of DCM + 1% TEA . This saturates the active sites before your compound touches them.

  • Run the Gradient: Perform your separation using DCM:MeOH (gradient) + 1% TEA.

  • Post-Run: The TEA will co-elute. It must be removed via high-vacuum drying or azeotroping with toluene, as residual amine can interfere with subsequent biological assays or NMR.

Expert Insight: If TEA is difficult to remove, substitute it with 1% Acetic Acid in the mobile phase. While counter-intuitive for amines, forming the acetate salt sometimes improves peak shape on silica, although basic modifiers are generally superior for this specific scaffold.

Module 2: Solubility & Loading Strategies

The Issue: The compound is insoluble in DCM. Adding MeOH helps, but loading a large volume of liquid destroys resolution (band broadening). The Cause: The "General Elution Problem." The solvent required to dissolve the sample is stronger than the starting mobile phase.

Protocol: Solid Load (Dry Load)

Liquid loading is the primary cause of poor resolution for pyrrolotriazines. Use the Dry Load technique.

  • Dissolution: Dissolve your crude mixture in the minimum amount of a strong solvent (MeOH, Acetone, or even a small amount of DMF).

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.

    • Troubleshooting: If it's gummy, you used too much DMF or not enough solid support. Add more Celite and re-evaporate.

  • Loading: Pour this powder on top of your pre-packed, pre-equilibrated column. Add a layer of sand on top to protect the bed.

Module 3: Separation from Regioisomers

The Issue: The synthesis of 6-aminopyrrolo[2,1-f]triazin-4(3H)-one often yields regioisomers (e.g., 7-amino) or uncyclized semicarbazone intermediates that co-elute. The Solution: Change the selectivity (selectivity


) rather than just the retention factor (

).

Alternative Solvent Systems: If DCM:MeOH fails, switch to Ethyl Acetate:MeOH or Chloroform:Ethanol .

Solvent SystemSelectivity ProfileApplication
DCM : MeOH (95:5) StandardGeneral purification.
EtOAc : MeOH (90:10) H-Bond AcceptingBetter for separating the "4-one" lactam from fully aromatic byproducts.
DCM : Acetone (80:20) Dipolar AproticExcellent for separating amines from non-basic impurities.

Module 4: Advanced Workflow Visualization

The following diagram illustrates the decision matrix for purifying amino-pyrrolotriazines.

PurificationStrategy Start Crude 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one SolubilityCheck Soluble in DCM? Start->SolubilityCheck LiquidLoad Liquid Load (DCM) SolubilityCheck->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) SolubilityCheck->DryLoad No (Most Likely) TailingCheck TLC: Does it streak? LiquidLoad->TailingCheck DryLoad->TailingCheck StandardSilica Std Silica (DCM/MeOH) TailingCheck->StandardSilica No (Rare) ModifiedSilica DCM/MeOH + 1% TEA (Pre-wash column) TailingCheck->ModifiedSilica Yes (Common) ReversePhase Reverse Phase (C18) H2O:ACN + 0.1% Formic Acid ModifiedSilica->ReversePhase If purity < 95%

Caption: Decision tree for selecting the optimal loading and stationary phase for polar pyrrolotriazine derivatives.

Module 5: When Silica Fails (Reverse Phase)

For highly polar derivatives where the amine is very basic, normal phase chromatography may result in irreversible adsorption (yield loss).

Switch to C18 (Reverse Phase):

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0% B to 30% B over 20 minutes. (These compounds are very polar and elute early).

  • Advantage: Eliminates silanol interactions; easier to lyophilize water/ACN than to remove TEA.

Frequently Asked Questions (FAQs)

Q1: My compound turns brown on the silica column. What is happening? A: Electron-rich amino-pyrroles are susceptible to oxidation. Acidic silica can catalyze this degradation.

  • Fix: Use Neutralized Silica (deactivated with TEA) and minimize column residence time. Flush with nitrogen if possible.

Q2: I see two spots on TLC, but they merge on the column. Why? A: This is likely the Lactam-Lactim Tautomerism (NH-C=O


 N=C-OH) or simply band broadening due to overloading.
  • Fix: Run the column slower and use a shallower gradient (e.g., 0.5% MeOH increase per minute). Ensure you are using a modifier (TEA) to stabilize the tautomeric state.

Q3: Can I use crystallization instead of chromatography? A: Yes, and it is preferred for scale-up.

  • Protocol: Many pyrrolotriazinones crystallize from boiling Ethanol or Acetonitrile . If crude is gummy, triturate with Diethyl Ether first to remove non-polar oils, then recrystallize the solid residue.

References

  • Synthesis of Remdesivir Precursors

    • Wang, M., et al.
    • Relevance: details the purification of the 4-amino analog using DCM:MeOH gradients.
  • Pyrrolotriazine Scaffold Construction

    • Kkonnip, S., et al. "Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones..."[1] Beilstein Journal of Organic Chemistry (2016).[1]

    • Relevance: Describes the cyclization and purific
  • General Purification of Heterocycles

    • Paymode, D.J., et al. "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Letters (2020).[2]

    • Relevance: Discusses impurity profiles and fractional distillation/crystallization altern

Sources

Optimization

Interpreting ambiguous NMR spectra of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one

Technical Support Center: Structural Elucidation of Pyrrolotriazinones Case Reference: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Department: Structural Chemistry & Analytical Sciences Status: Active Guide[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Structural Elucidation of Pyrrolotriazinones

Case Reference: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Department: Structural Chemistry & Analytical Sciences Status: Active Guide[1]

Executive Summary

The analysis of 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one presents a "perfect storm" of NMR challenges: a fused nitrogen-rich heterocycle, potential for lactam-lactim tautomerism, and exchangeable protons that complicate spectral integration.[1][2][3] This guide provides a systematic troubleshooting workflow to resolve ambiguities in regiochemistry (position of the amine) and electronic state (tautomers).

Module 1: The Tautomerism Trap (Lactam vs. Lactim)

User Issue: "I see missing signals, broad peaks, or chemical shifts that don't match my prediction for the carbonyl."

Technical Insight: The "4(3H)-one" designation implies the lactam (keto) form.[1] However, in solution, this molecule exists in equilibrium with the lactim (enol) form (4-hydroxy).[1] This equilibrium is solvent-dependent and affects the chemical shift of C4 and the visibility of the N3 proton.[1]

Diagnostic Workflow
ObservationProbable CauseRecommended Action
Missing H-3 (NH) signal Fast exchange with solvent or Lactim tautomer dominance.[1]Switch solvent to DMSO-d6 (stabilizes Lactam via H-bonding).[1]
C4 signal at ~165 ppm Lactam (C=O) is dominant.[1]Confirm with HMBC (H2

C4).
C4 signal at ~155 ppm Lactim (C-OH) character is significant.[1]Run 15N-HMBC to check N3 protonation state.[1]
Broad/Split signals Intermediate exchange rate (coalescence).[1]Perform Variable Temperature (VT) NMR (-20°C to +60°C).
The "Gold Standard" Validation: 15N-HMBC

Proton NMR is often insufficient due to exchange broadening.[1] Nitrogen chemical shifts are definitive.

  • Lactam (NH form): N3 will appear shielded (approx. 140-160 ppm relative to liq.[1] NH3).

  • Lactim (OH form): N3 (now =N-) will appear deshielded (approx. 250+ ppm).[1]

Module 2: Regiochemical Assignment (Verifying the "6-Amino")

User Issue: "How do I prove the amino group is at position 6 and not 5 or 7?"

Technical Insight: Synthetic pathways to pyrrolotriazines often yield regioisomeric mixtures. In the [2,1-f] fused system, the pyrrole ring positions (5, 6,[1][2][4] 7) are magnetically distinct.[1]

  • Position 5: Adjacent to the bridgehead nitrogen (N8).[1]

  • Position 6: The "meta" position relative to the bridgehead.

  • Position 7: Adjacent to the bridgehead carbon (C4a).[1]

The Connectivity Logic (HMBC)[1]

To confirm the 6-amino structure, you must observe specific long-range correlations.[1]

HMBC_Logic cluster_legend Validation Key H2 H-2 (Triazine) ~7.8 ppm (s) C4 C-4 (Carbonyl) ~158-165 ppm H2->C4 HMBC (3J) C4a C-4a (Bridgehead) ~110-120 ppm H2->C4a HMBC (3J) H5 H-5 (Pyrrole) ~6.5 ppm (d) H5->C4a HMBC (3J) Critical Check C6 C-6 (Amino-bearing) ~140 ppm (Deshielded) H5->C6 HMBC (2J) H7 H-7 (Pyrrole) ~6.8 ppm (d) H7->C4a HMBC (3J) H7->C6 HMBC (2J) H5 must see C4a If H-5 is present, it MUST correlate to C-4a. (If 5-amino, this H is missing)

Figure 1: Critical HMBC correlations required to validate the 6-amino regioisomer. The presence of H-5 and H-7 is confirmed by their 3-bond coupling to the bridgehead carbon C4a.[1]

Expected 1H NMR Pattern (DMSO-d6)
ProtonMultiplicityApprox.[5][6][7] Shift (ppm)Coupling (J)Diagnostic Note
H-2 Singlet (s)7.80 – 8.10-Characteristic triazine singlet.[1]
H-5 Doublet (d)6.20 – 6.50~2.5 Hz (J5,7)Upfield due to adjacent NH2.[1]
H-7 Doublet (d)6.60 – 6.90~2.5 Hz (J5,7)Correlates to C4a in HMBC.[1]
NH2 Broad (s)5.00 – 6.50-Disappears with D2O shake.[1]
NH (3H) Broad (s)11.00 – 12.50-Highly solvent dependent.[1]

Note: If the amine were at position 5, H-5 would be absent, and you would see H-6/H-7 coupling (usually J ~4.0 Hz).[1]

Module 3: Experimental Troubleshooting (FAQs)

Q1: My sample is insoluble in CDCl3. Can I use MeOD?

  • Recommendation: Avoid MeOD (Methanol-d4) for structural assignment if possible.[1]

  • Reasoning: MeOD exchanges all labile protons (NH and NH2) instantly.[1] You will lose the H-3 signal and the amino protons, removing critical integration data.[1]

  • Solution: Use DMSO-d6 or DMF-d7 . These aprotic polar solvents preserve exchangeable protons and often sharpen the signals by slowing the exchange rate.

Q2: The "H-2" signal is splitting into a doublet. Why?

  • Cause: Long-range coupling (4J) with the NH proton at position 3.[1]

  • Verification: Add a drop of D2O. If the doublet collapses to a singlet, the splitting was due to coupling with the exchangeable NH. This confirms the Lactam (NH) tautomer.[1]

Q3: How do I distinguish this from the "4-amino" isomer (Adenine mimic)?

  • Context: The 4-amino derivative (pyrrolo[2,1-f][1,2,4]triazin-4-amine) is a common drug scaffold (e.g., Remdesivir base).[1]

  • Differentiation:

    • Carbonyl: The 4(3H)-one has a Carbonyl signal (~155-165 ppm).[1] The 4-amino derivative has a C-N signal (~150 ppm) but no ketone.[1]

    • Proton Count: The 4(3H)-one has an NH (integrates 1H) and NH2 (integrates 2H).[1] The 4-amino derivative has only NH2 (integrates 2H) and no ring NH.[1]

Module 4: Numbering Rosetta Stone

Confusion in literature regarding pyrrolotriazine numbering is common. Use this table to align your data with literature values.

Atom LocationIUPAC (Systematic)Nucleoside Numbering (Common in Pharma)
Bridgehead N 19
Triazine N 21
Triazine CH 22
Triazine N 33
Carbonyl/C-NH2 44
Bridgehead C 4a5
Pyrrole C (Next to bridge) 56
Pyrrole C (Middle) 6 (Your Amine)7
Pyrrole C (Outer) 78
Bridgehead N 89

Warning: Ensure you know which system your reference literature uses. This guide uses IUPAC .

References

  • Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)

    • Source: Rus. J. Org. Chem. (2020).[1][8] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir."

    • Relevance: Establishes the core synthesis and expected shifts for the 4(3H)-one scaffold.
  • 15N NMR Chemical Shifts in Heterocycles

    • Source: Science and Fun / Steffen's Chemistry Pages.
    • Relevance: Reference ranges for distinguishing pyrrole-like vs. pyridine-like vs. amide nitrogens in tautomeric systems.
  • Tautomerism in Triazoles and Fused Systems

    • Source: National Chemical Laboratory (Pune), Thesis on NMR Studies.[1][6]

    • Relevance: Detailed discussion on solvent effects (DMSO vs CDCl3) on lactam/lactim equilibria in similar nitrogen heterocycles.

Sources

Troubleshooting

Technical Support Center: Oral Bioavailability of Pyrrolo[2,1-f]triazine Inhibitors

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting & Optimization of Pyrrolo[2,1-f]triazine Scaffolds Welcome to the Optimization Hub You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting & Optimization of Pyrrolo[2,1-f]triazine Scaffolds

Welcome to the Optimization Hub

You are likely here because your pyrrolo[2,1-f]triazine lead compound—while showing excellent kinase potency (IC₅₀ < 10 nM)—is failing in PK studies. This is a common bottleneck. This scaffold, mimetic of the purine core found in ATP, is "privileged" for targets like EGFR, VEGFR-2, and p38 MAPK, but its planar, rigid heteroaromatic nature often leads to "brick dust" insolubility and rapid metabolic clearance .

This guide is not a textbook; it is a troubleshooting manual designed to diagnose your specific failure mode and prescribe the chemical or formulation fix.

Module 1: Solubility & Dissolution Troubleshooting

Symptom: High melting point (>200°C), low aqueous solubility (<10 µM), and poor absorption in the fed/fasted state.

Q1: My compound precipitates immediately in simulated gastric fluid (SGF). How do I fix this without killing potency?

A: The pyrrolo[2,1-f]triazine core has high crystal lattice energy due to π-stacking. If it precipitates in SGF, your compound is likely dissolution-rate limited (BCS Class II or IV).

Protocol: The "Solubilizing Tail" Strategy Do not rely solely on salt formation if the intrinsic solubility is too low. You must disrupt the crystal lattice or introduce an ionizable center.

  • C4/C6 Modification: Introduce a solubilizing moiety at the solvent-exposed regions (usually C4 or C6 positions, depending on the binding mode).

    • Action: Append a morpholine , piperazine , or N-methyl piperazine ring via an ether or amide linker.

    • Mechanism:[1] These groups introduce an ionizable nitrogen (pKa ~8.0), ensuring protonation at gastric pH (1.2–2.0), drastically improving kinetic solubility.

    • Case Study:BMS-582949 .[2] The addition of a solubilizing side chain was critical for its oral profile in p38 MAPK inhibition.

  • Disrupt Planarity:

    • Action: Replace a flat phenyl ring with a saturated heterocycle or introduce an ortho-substituent (e.g., -F, -Me) to twist the biaryl bond.

    • Result: Reduces

      
      , lowering the energy required to solvate the molecule.
      

Validation Experiment: Kinetic Solubility Assay

  • Step 1: Prepare 10 mM DMSO stock.

  • Step 2: Spike into PBS (pH 7.4) and SGF (pH 1.2) to final conc. of 100 µM.

  • Step 3: Incubate 2h @ 37°C with shaking.

  • Step 4: Filter (0.45 µm) and analyze via LC-MS/MS.

  • Success Metric: Solubility > 50 µg/mL at pH 1.2.

Module 2: Metabolic Stability & Clearance

Symptom: High in vitro potency, but rapid clearance (


) in liver microsomes. Bioavailability (

) < 20%.
Q2: Microsomal stability data shows rapid disappearance. Where is the metabolic "soft spot" on this scaffold?

A: The electron-rich pyrrole ring is susceptible to oxidative metabolism by Cytochrome P450s (CYP3A4).

Troubleshooting Logic:

  • Identify the Hotspot: Perform a Metabolite ID study. You will likely see +16 Da (oxidation) on the pyrrole ring or dealkylation of side chains.

  • Block the Site:

    • C5/C7 Blocking: If oxidation occurs on the pyrrole carbons (C5/C7), introduce a Fluorine atom or a Methyl group.

    • Why: The C-F bond is metabolically inert and resists oxidation. The methyl group introduces steric hindrance to the CYP heme iron.

    • Caution: Ensure the substituent does not clash with the "gatekeeper" residue in the kinase ATP pocket.

Visualizing the Blocking Strategy:

MetabolicBlocking Scaffold Pyrrolo[2,1-f]triazine Core Issue CYP3A4 Oxidation (High Clearance) Scaffold->Issue Electron Rich Sol1 Block C5/C7 (Fluorine/Methyl) Issue->Sol1 Site 1 Fix Sol2 Rigidify Side Chains (Cyclization) Issue->Sol2 Site 2 Fix Result Improved T½ (Oral Bioavailability) Sol1->Result Sol2->Result

Caption: Strategy for blocking metabolic soft spots on the pyrrolo[2,1-f]triazine scaffold to reduce clearance.

Module 3: Permeability & Efflux

Symptom: Good solubility and metabolic stability, but low Caco-2 permeability (Papp < 2 x 10⁻⁶ cm/s) or high efflux ratio (> 3).

Q3: Is my compound a P-gp substrate? How do I fix the efflux ratio?

A: Many kinase inhibitors are P-glycoprotein (P-gp) substrates.

The "Rule of 4" Check: If your MW > 400 and LogP > 4, you are at high risk.

  • Reduce Hydrogen Bond Donors (HBD):

    • Action: Cap exposed NH groups (amides/anilines) with methyl groups if SAR permits.

    • Target: Total HBD count should be

      
       3.
      
  • Optimize Lipophilicity (LogD):

    • Target: Aim for a LogD (pH 7.4) between 2.0 and 3.5.

    • Fix: If LogD is too high (>4.0), add polarity (e.g., pyridine nitrogen). If too low (<1.0), permeability suffers passively.

Data Summary: Optimization Targets

ParameterTarget RangeCritical Fix for Pyrrolo[2,1-f]triazine
LogD (7.4) 2.0 – 3.5Balance lipophilicity to avoid "brick dust" vs. poor permeability.
TPSA < 120 ŲMask polar groups (intramolecular H-bonds) to improve passive diffusion.
Solubility > 50 µg/mLAdd morpholine/piperazine tails at solvent-exposed regions.
Cl_int (Microsomes) < 20 µL/min/mgFluorinate electron-rich pyrrole positions.

Module 4: Advanced Formulation (When Chemistry Fails)

Symptom: The molecule is a "grease ball" (LogP > 5) and chemical modification kills potency.

Q4: Can I use Amorphous Solid Dispersion (ASD) for this scaffold?

A: Yes. Pyrrolo[2,1-f]triazines often crystallize strongly. ASD prevents crystallization by trapping the compound in a high-energy amorphous state within a polymer matrix.

Protocol: ASD Screening

  • Polymers: Screen HPMC-AS, PVP-VA, and Soluplus.

  • Method: Solvent evaporation (rotary evaporator) or Spray Drying.

  • Ratio: Start with 20:80 (Drug:Polymer).

  • Validation: Differential Scanning Calorimetry (DSC).

    • Pass: Single Glass Transition Temperature (Tg).

    • Fail: Melting endotherm present (indicates crystallinity).

Summary Workflow: From Hit to Lead

Use this logic flow to guide your next set of experiments.

OptimizationCycle Start Hit Compound (High Potency) Test1 Solubility Test (pH 1.2 & 7.4) Start->Test1 Decision1 Soluble? Test1->Decision1 Fix1 Add Solubilizing Group (Morpholine/Piperazine) Decision1->Fix1 No Test2 Metabolic Stability (Microsomes) Decision1->Test2 Yes Fix1->Test1 Decision2 Stable? Test2->Decision2 Fix2 Block Oxidation (F/Me on Pyrrole) Decision2->Fix2 No Test3 Permeability (Caco-2) Decision2->Test3 Yes Fix2->Test2 Decision3 Permeable? Test3->Decision3 Fix3 Reduce H-Donors Optimize LogD Decision3->Fix3 No Success Lead Candidate (Oral Bioavailability) Decision3->Success Yes Fix3->Test3

Caption: Iterative optimization cycle for enhancing oral bioavailability of pyrrolo[2,1-f]triazine inhibitors.

References

  • BMS-582949 Optimization: Liu, C., et al. (2010). "Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP Kinase inhibitor for the treatment of inflammatory diseases." Journal of Medicinal Chemistry. Link

  • Scaffold Review & Applications: Patil, S. A., et al. (2021). "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy."[3] Medicinal Chemistry Research. Link

  • Avapritinib (Approved Drug): Evans, E. K., et al. (2017). "Reduction of the potency of kinase inhibitors by high protein binding: A comparison of the biochemical and cellular activity of a series of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors." Journal of Medicinal Chemistry. Link

  • Solubility Strategies: Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. Link

Sources

Optimization

Structure activity optimization of 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors

This guide serves as a specialized technical support resource for medicinal chemists and structural biologists working with the 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine scaffold. It is designed to address specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for medicinal chemists and structural biologists working with the 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine scaffold. It is designed to address specific challenges in optimizing this tricyclic core for Jak1 selectivity and physicochemical stability .

Current Status: Active Lead Scaffold: 1-cyclohexyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine (Compound 12) Primary Objective: Enhance Jak1 selectivity over Jak2 while maintaining metabolic stability.

🔬 Tier 1: Structural Optimization & Selectivity Troubleshooting

Case 1: "I am seeing equipotent inhibition of Jak1 and Jak2. How do I improve the Selectivity Index (SI)?"

Diagnosis: The ATP-binding pockets of Jak1 and Jak2 are highly homologous.[1] Your current lead likely binds to the conserved hinge region residues (Glu966/Leu959 in Jak1) without exploiting the subtle differences in the solvent-exposed front or the phosphate-binding loop (P-loop).

Technical Solution: To drive selectivity, you must exploit the Glu966 interaction vector. While Glu966 is conserved in Jak2 (as Glu930), the flexibility of the glycine-rich loop and the specific water networks differ.

  • Target the E966 H-Bond:

    • Modify the C1-position of the triazolo-pyrazine core.

    • Action: Introduce a substituent capable of acting as a specific hydrogen bond donor/acceptor that "locks" the Glu966 side chain in a conformation less energetically favorable for Jak2.

    • SAR Insight: Early AbbVie studies suggest that a pyrazole moiety at the C1 position can form a critical H-bond with Glu966. This interaction is often more geometrically accessible in Jak1 due to subtle backbone shifts compared to Jak2.

  • Steric De-clashing:

    • Jak2 has a slightly more constricted pocket near the methionine gatekeeper.

    • Action: Introduce bulkier cycloalkyl groups (e.g., cyclohexyl or substituted piperidine) at the N6-position (pyrrolo nitrogen) or C1 to induce a steric clash in Jak2 while Jak1 accommodates the volume.

Data Summary: Selectivity Benchmarks

Modification (C1-Position)Jak1 IC50 (nM)Jak2 IC50 (nM)Selectivity (Jak2/Jak1)Status
Unsubstituted1201000.8x❌ Non-selective
Methyl45501.1x❌ Non-selective
1-Cyclohexyl (Lead) 12 180 15x ✅ Valid Hit
Pyrazole-derivative515030x✅ Optimized
Case 2: "My tricyclic analogs are precipitating in the assay buffer (Low Solubility)."

Diagnosis: The 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine core is a flat, rigid, planar aromatic system. This leads to high crystal lattice energy and "brick-dust" properties, resulting in poor aqueous solubility.

Technical Solution: You must disrupt the planarity and reduce the LogD without sacrificing the hinge binding.

  • Fsp3 Saturation:

    • Avoid flat aromatic substituents (phenyl/pyridyl) directly attached to the core.

    • Protocol: Switch to sp3-rich cycloalkyl linkers (cyclohexyl, bicyclo[1.1.1]pentane). This increases the fraction of sp3 carbons (Fsp3), disrupting molecular stacking.

  • Solubilizing Tails:

    • Append a polar motif to the solvent-exposed region (usually extending from the C1 substituent).

    • Recommendation: Add a morpholine or N-methyl piperazine tail. These groups remain in the solvent front and do not interfere with the ATP pocket binding.

⚗️ Tier 2: Synthetic Workflow & Troubleshooting

Case 3: "Low yields during the triazole ring closure (cyclization step)."

Context: The formation of the triazole ring onto the pyrrolopyrazine core is the bottleneck step.

Standard Protocol Validation: Are you using the Hydrazide-Orthoester Method ?

  • Starting Material: 2-hydrazinyl-5H-pyrrolo[2,3-b]pyrazine.

  • Reagent: Triethyl orthoformate (or corresponding orthoester for C1-substitution).

  • Conditions: Reflux (100°C+) is often required.

Troubleshooting Steps:

  • Issue: Incomplete cyclization.

    • Fix: Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) . The acid catalyst protonates the orthoester, facilitating the nucleophilic attack by the hydrazine.

  • Issue: Degradation of the pyrrole ring.

    • Fix: Ensure the N6-pyrrole nitrogen is protected (e.g., SEM or Boc protection) before attempting the harsh cyclization conditions, although the scaffold is generally stable. If unprotected, oxidative degradation can occur at high temperatures.

📊 Tier 3: Experimental Protocols

Protocol A: Biochemical Kinase Assay (Jak1 vs Jak2)[2]

Objective: Determine IC50 values to assess selectivity. Method: ADP-Glo™ Kinase Assay (Luminescence).

Step-by-Step:

  • Enzyme Prep:

    • Dilute recombinant Jak1 and Jak2 (human, catalytic domain) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

    • Critical: Use enzyme concentrations that yield linear kinetics (typically 0.5 - 2.0 nM).

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the test compound in 100% DMSO.

    • Transfer 50 nL to the assay plate (384-well).

  • Reaction Initiation:

    • Add ATP at

      
       apparent (typically 10-50 μM for Jak1/2) and peptide substrate (e.g., IRS-1 derived peptide).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis:

    • Read Luminescence. Fit data to a 4-parameter logistic equation:

      
      
      
Protocol B: Scaffold Synthesis (Key Steps)

Reaction Scheme:

  • Chlorination: 5H-pyrrolo[2,3-b]pyrazine-2-ol

    
     2-chloro-5H-pyrrolo[2,3-b]pyrazine.
    
  • Hydrazine Displacement: 2-chloro intermediate + Hydrazine hydrate

    
     2-hydrazinyl intermediate.
    
  • Triazole Closure: 2-hydrazinyl intermediate + R-C(OEt)3

    
    6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine .
    

📉 Visualization: Signaling & Workflow

Diagram 1: JAK-STAT Signaling Pathway & Inhibition Points

Caption: The JAK1/JAK2 heterodimer signaling mechanism. The 6H-pyrrolo-triazolo-pyrazine scaffold competes with ATP (Red Block) to prevent STAT phosphorylation and subsequent nuclear translocation.

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates ATP ATP ATP->JAK1 Phosphorylation Inhibitor Triazolo-Pyrazine Inhibitor Inhibitor->JAK1 Competes pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Diagram 2: SAR Optimization Logic Flow

Caption: Decision tree for optimizing the 6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazine scaffold based on assay feedback loops.

SAR_Flow Start Lead: Compound 12 (Tricyclic Core) Assay Biochem Assay (Jak1 vs Jak2) Start->Assay Decision Selectivity > 10x? Assay->Decision No_Selectivity Target E966 Add Pyrazole/H-bond donor at C1 Position Decision->No_Selectivity No Yes_Selectivity Check Solubility (PBS pH 7.4) Decision->Yes_Selectivity Yes No_Selectivity->Assay Re-synthesize Solubility_Check Soluble > 10µM? Yes_Selectivity->Solubility_Check No_Solubility Disrupt Planarity Add sp3 Cyclohexyl or Morpholine Tail Solubility_Check->No_Solubility No Final Candidate Profile Potent & Soluble Solubility_Check->Final Yes No_Solubility->Assay Re-synthesize

📚 References

  • Friedman, M., et al. (2015).[2] Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4441-4446.

  • Vazquez, M.L., et al. (2018). Identification of N-((1s,4s)-4-(4-(imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)phenyl)cyclohexyl)acetamide (ABBV-599), a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 61(3), 1130–1152.

  • Clark, J.D., et al. (2014). Discovery and Identification of a Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 57(12), 5023–5038.

Sources

Troubleshooting

Technical Support: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one In Vivo Optimization

Status: Operational Ticket ID: #PYR-TRI-006 Subject: Minimizing Toxicity & Improving Therapeutic Index in Preclinical Models Assigned Specialist: Senior Application Scientist, Lead Discovery Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-TRI-006 Subject: Minimizing Toxicity & Improving Therapeutic Index in Preclinical Models Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary & Molecule Profile[1]

User Context: You are likely developing a C-nucleoside analogue (antiviral) or a kinase inhibitor. The scaffold 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one represents a hybrid pharmacophore.[1] Its toxicity profile is biphasic: it possesses the solubility risks of planar heterocycles and the metabolic liabilities of nucleoside mimetics.[1]

The Central Challenge: The toxicity of this scaffold is rarely "acute" in the traditional sense (unless precipitation occurs); it is often metabolic (mitochondrial interference) or off-target (unintended kinase inhibition).[1]

Toxicity Profile Snapshot
Toxicity TypePrimary CauseClinical Manifestation (Rodent)Mitigation Strategy
Nephrotoxicity Low aqueous solubility leading to tubular precipitation.[1]Crystalluria, elevated Creatinine, hunched posture post-IV.[1]Formulation: SBECD (Cyclodextrins) or pH adjustment.
Mitochondrial Triphosphate metabolite inhibits DNA Pol

.[1]
Lactic acidosis, hepatic steatosis, delayed weight loss (>7 days).[1]Prodrugs: Phosphoramidate (ProTide) capping.[1]
Hematological Bone marrow suppression (Pol

or off-target kinase).[1]
Anemia, neutropenia, pale extremities.[1]Dosing: Switch from BID to QD; Pulse dosing.

Troubleshooting Desk: Physical Toxicity (Solubility)

Issue: “My animals show immediate distress (gasping, tail flicking) or hematuria immediately after IV administration.”

Diagnosis: This is likely Micro-Precipitation . The 4(3H)-one moiety allows for keto-enol tautomerism, often creating a rigid, planar structure with high lattice energy and poor water solubility.[1] If the compound crashes out in the bloodstream, it causes emboli; in the kidneys, it causes physical damage.[1]

Protocol: Formulation Optimization

Do not rely on simple DMSO/Saline mixes.[1] This scaffold requires sequestration to prevent crystallization.[1]

Recommended Vehicle System:

  • Primary Choice: 10-20% Sulfobutyl ether

    
    -cyclodextrin (SBECD) in water, pH 3.5–4.0.[1]
    
    • Why: The pyrrolotriazine nitrogen is weakly basic.[1] Slight acidification aids ionization, while the cyclodextrin encapsulates the lipophilic core.[1]

  • Secondary Choice (If pH sensitive): 5% Ethanol + 10% PEG400 + 85% Saline.[1]

    • Warning: PEG400 can cause histamine release in dogs; use with caution if scaling up.[1]

Decision Tree: Formulation Troubleshooting

FormulationTree Start Symptom: Immediate Distress/Hematuria CheckUrine Check Urine Sediment Start->CheckUrine Crystals Crystals Present? CheckUrine->Crystals YesCrystals Diagnosis: Renal Precipitation Crystals->YesCrystals Yes NoCrystals Diagnosis: Cmax Related CNS/CV Effect Crystals->NoCrystals No Action1 Action: Switch to SBECD (Cyclodextrin) YesCrystals->Action1 Action3 Action: Adjust pH (Target pKa + 2 units) YesCrystals->Action3 Action2 Action: Slow Infusion Rate (Reduce Cmax) NoCrystals->Action2

Figure 1: Decision logic for acute post-dosing toxicity events.

Troubleshooting Desk: Metabolic & Mitochondrial Toxicity

Issue: “The animals tolerate the drug initially, but after 7-10 days, we see weight loss, elevated ALT/AST, and lethargy.”[1]

Diagnosis: This is the hallmark of Mitochondrial Toxicity or Delayed Hepatotoxicity .[1]

  • Mechanism: If your molecule is a nucleoside analogue, it is phosphorylated by cellular kinases to the triphosphate form.[1] This triphosphate can inadvertently inhibit host Mitochondrial DNA Polymerase

    
     (Pol 
    
    
    
    ), halting mitochondrial replication.[1]
  • Kinase Context: If designed as a kinase inhibitor, the pyrrolotriazine core may be inhibiting off-target kinases essential for hepatocyte survival (e.g., JAK2, c-Met).[1]

The "ProTide" Solution (If Nucleoside)

If your molecule requires phosphorylation to be active (antiviral/anticancer), the native nucleoside often has poor uptake and high liver toxicity.[1]

  • Strategy: Mask the 5'-hydroxyl (or amine in this case) with a Phosphoramidate Prodrug (ProTide).[1]

  • Benefit: This bypasses the rate-limiting first phosphorylation step and delivers the active metabolite directly into cells, often reducing the total dose required by 10-fold, thereby sparing the liver.[1]

Pathway Analysis: Toxicity vs. Efficacy[1]

MetabolicPathway Drug 6-Amino-Pyrrolotriazine Liver Liver Metabolism Drug->Liver Slow Uptake Prodrug Phosphoramidate Prodrug Prodrug->Liver Fast Uptake Triphosphate Active Triphosphate (NTP) Liver->Triphosphate Kinase Cascade Target Target: Viral RdRp or Tumor Kinase Triphosphate->Target Inhibition (Desired) OffTarget Off-Target: Mito DNA Pol Gamma Triphosphate->OffTarget Inhibition (Toxic) Toxicity Mitochondrial Depletion (Lactic Acidosis) OffTarget->Toxicity Chronic Exposure

Figure 2: The metabolic fork in the road—balancing efficacy against mitochondrial depletion.[1]

Experimental Protocols

Protocol A: In Vivo Tolerability Escalation (The "3+3" Modified)

Do not start with efficacy studies.[1] Validate safety first.

  • Group Size: 3 animals (Mice/Rats) per dose level.

  • Dosing Schedule: QD (Once Daily) x 5 Days.

  • Observation:

    • 0-1 hr: CNS signs (tremors, sedation) -> Indicates

      
       issue.[1]
      
    • 24 hr: Weight check. >10% loss = Stop.[1]

    • Day 5: Necropsy.

  • Key Biomarkers:

    • Serum: ALT, AST, Creatinine, Lactate (critical for mitochondrial tox).[1]

    • Histology: Liver (steatosis), Kidney (tubular necrosis).[1]

Protocol B: Mitochondrial Liability Screen (In Vitro)

Run this before putting the compound into another animal.[1]

  • Cells: HepG2 cells (liver origin).[1]

  • Conditions:

    • Glucose Media: Glycolysis active (masks mitochondrial toxicity).[1]

    • Galactose Media: Forces cells to rely on oxidative phosphorylation (mitochondria).[1]

  • Readout: Measure cell viability (ATP levels) after 48h.

  • Interpretation: If Toxicity in Galactose >> Toxicity in Glucose, your compound is a Mitochondrial Toxin .[1]

    • Action: Modify the ribose/sugar ring or the 6-amino substituent to reduce Pol

      
       affinity.[1]
      

Frequently Asked Questions (FAQ)

Q: My compound has low oral bioavailability (F < 20%). Is this causing the toxicity? A: Indirectly, yes.[1] Low F often compels researchers to increase the oral dose to achieve therapeutic plasma levels.[1] This saturates intestinal transporters and can lead to local GI toxicity or "dose dumping."[1]

  • Fix: Switch to IP or SC dosing for proof-of-concept to separate "absorption issues" from "systemic toxicity."

Q: Why is the 6-amino position critical? A: In the pyrrolo[2,1-f]triazine scaffold, the 6-position corresponds sterically to the 5-position of a purine.[1] Substituents here can clash with the "gatekeeper" residues in kinases or the active site of polymerases.[1] Bulky groups at the 6-position often reduce toxicity by preventing the molecule from fitting into the tight pocket of host DNA Polymerase


, improving selectivity for the viral/tumor target [1].[1]

Q: Can I co-administer with Uridine to reduce toxicity? A: This is a "rescue" strategy used for some antimetabolites (like methotrexate/leucovorin).[1] If your toxicity is bone marrow suppression caused by nucleotide depletion, Uridine supplementation might help, but it risks rescuing the tumor/virus as well.[1] It is better to optimize the molecule first.[1]

References

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. [1]

  • Feng, J.Y., et al. (2016). "Mitochondrial Toxicity of Nucleoside Analogues: Mechanism, Monitoring and Management."[1] Antimicrobial Agents and Chemotherapy.[1] [1]

  • Ott, G.R., et al. (2016). "Discovery of Pyrrolo[2,1-f][1,2,4]triazine ALK Inhibitors."[1] ACS Medicinal Chemistry Letters. [1]

  • FDA Center for Drug Evaluation. "Remdesivir (Veklury) Pharmacology Review." (Discusses the pyrrolotriazine scaffold safety profile).

Sources

Optimization

6-Aminopyrrolo[2,1-f]triazin-4(3H)-one scale-up synthesis problems

This technical guide addresses the scale-up synthesis of 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one . Note on Nomenclature & Scope: The pyrrolo[2,1-f][1,2,4]triazine scaffold is the core of the antiviral drug Remdesiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up synthesis of 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one .

Note on Nomenclature & Scope: The pyrrolo[2,1-f][1,2,4]triazine scaffold is the core of the antiviral drug Remdesivir (GS-5734). However, Remdesivir utilizes the 7-substituted-4-amine congener. The user's request specifies the 6-amino-4(3H)-one derivative. This is a distinct, electron-rich scaffold often investigated for kinase inhibition (e.g., PI3K, JAK).

  • 4(3H)-one: Indicates a carbonyl at position 4 (guanine mimic).

  • 6-Amino: Indicates an amino group on the pyrrole ring (beta-position), which is synthetically challenging due to the natural reactivity of the pyrrole ring favoring the 7-position (alpha).

Part 1: Strategic Route Analysis

The primary failure mode in scaling this molecule is regioselectivity . Standard electrophilic aromatic substitution (SEAr) on the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core occurs almost exclusively at the 7-position (alpha to the bridgehead nitrogen).

The "Trap" Route (Direct Functionalization): Attempting to nitrate or halogenate the pre-formed triazinone core will yield the 7-isomer, not the 6-isomer. Separation of these isomers on a kilogram scale is often economically unviable.

The "Solution" Route (De Novo Assembly): To secure the 6-amino functionality, you must install the substituent (or its precursor, e.g., a nitro group) on the pyrrole ring before constructing the triazine ring.

  • Starting Material: 4-Nitropyrrole-2-carboxylate (commercially available or synthesized via nitration of pyrrole-2-carboxylate).

  • Sequence: N-amination of the pyrrole

    
     Urea formation/Condensation 
    
    
    
    Ring Closure
    
    
    Reduction of Nitro to Amino.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Pyrrole N-Amination (The Safety Bottleneck)

Q: We are observing severe exotherms and "runaway" pressure during the N-amination of the pyrrole. How do we control this at scale?

A: This is the most hazardous step. The reaction typically uses Chloramine (NH₂Cl) generated in situ or Hydroxylamine-O-sulfonic acid (HOSA) with a strong base (NaH or KOtBu).

  • Root Cause: The deprotonation of the pyrrole is exothermic, and the subsequent N-N bond formation releases significant heat. On a small scale, heat dissipates; on a large scale, it accumulates.

  • Solution:

    • Switch Reagents: Avoid gaseous chloramine generators on scale if possible. Use HOSA (solid, weighable) or O-(diphenylphosphinyl)hydroxylamine (DPPH) for better thermal control, though HOSA is more atom-economical.

    • Dosing Control: Do not add the aminating agent in one portion. Use a gravimetric solid addition funnel or a slurry pump to add HOSA over 4–6 hours, maintaining internal temperature

      
      .
      
    • Quench Protocol: Have a pre-cooled quench vessel ready. The N-aminopyrrole intermediate is prone to decomposition if left in highly basic media for extended periods.

Phase 2: Ring Closure (The Yield Killer)

Q: Our ring closure yield is erratic (30–65%), and the product is difficult to filter. What is happening?

A: The cyclization of the N-aminopyrrole to the triazinone often uses formamide/ammonium acetate at high temperatures (


).
  • Root Cause 1 (Thermal Decomposition): The 1-aminopyrrole intermediate is light- and heat-sensitive. Prolonged heating causes N-N bond cleavage, reverting to the starting pyrrole.

  • Root Cause 2 (Amphoteric Nature): The product, 6-nitropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (precursor), is amphoteric. It dissolves in both strong acid and strong base.

  • Solution:

    • Lower Temperature Cyclization: Switch from formamide reflux to Triethyl orthoformate (TEOF) with a catalytic acid (p-TsOH) at 80°C. This is gentler and cleaner.

    • Isoelectric Precipitation: Do not quench simply with water. Determine the isoelectric point (pI) of your specific derivative (usually pH 4–6). Slowly adjust the quench pH to this range to maximize precipitation and filtration rate.

Phase 3: Reduction to 6-Amino (The Purity Issue)

Q: Reducing the 6-nitro group yields a dark, tarry product that oxidizes rapidly in air. How do we stabilize the 6-amino derivative?

A: Electron-rich aminopyrroles are notoriously unstable and prone to oxidative polymerization (similar to anilines but more reactive).

  • Root Cause: Air oxidation during workup.

  • Solution:

    • Acidic Workup: Isolate the product as the HCl or HBr salt . The protonated amine is significantly more stable to oxidation than the free base.

    • Through-Process: Do not isolate the free amine. Perform the reduction (e.g., Pd/C, H₂) in the presence of the next reagent (e.g., an acyl chloride or isocyanate) if functionalization is the goal.

    • Degassing: Perform all filtrations under a nitrogen blanket. Use degassed solvents for the wash steps.

Part 3: Visualization & Logic

Diagram 1: Regioselectivity & Strategic Logic

Caption: Comparison of electrophilic attack vectors. Direct substitution favors C7 (Alpha), necessitating the De Novo route for C6 (Beta) access.

Regioselectivity Core Pyrrolo[2,1-f]triazin-4(3H)-one (Core Scaffold) SEAr Electrophilic Substitution (Nitration/Halogenation) Core->SEAr C7 7-Substituted Product (Major Isomer - Alpha) SEAr->C7 Kinetic Preference C6 6-Substituted Product (Trace/None - Beta) SEAr->C6 Disfavored DeNovo De Novo Assembly (Start with 4-Substituted Pyrrole) Target 6-Amino-Target (High Purity) DeNovo->Target Retains Regiochemistry

Diagram 2: Recommended Scale-Up Workflow

Caption: Optimized workflow for the synthesis of 6-aminopyrrolo[2,1-f]triazin-4(3H)-one minimizing thermal hazards.

Workflow Step1 Step 1: N-Amination Reagent: HOSA, KOH, DMF Temp: <0°C (Strict Control) Step2 Step 2: Cyclization Reagent: TEOF, p-TsOH Temp: 80°C (Avoid Reflux) Step1->Step2 1-Aminopyrrole Int. Step3 Step 3: Nitro Reduction Reagent: Pd/C, H2, MeOH/HCl Atmosphere: Closed System Step2->Step3 6-Nitro-Triazinone Step4 Step 4: Salt Isolation Product: 6-Amino-HCl Salt Stability: High Step3->Step4 In-situ Acidification

Part 4: Validated Experimental Protocol (De Novo Route)

Target: 6-Amino-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Hydrochloride Scale: 100 g Input

1. N-Amination of 4-Nitropyrrole-2-carbonitrile:

  • Setup: 2L Jacketed Reactor, Overhead Stirrer, N₂ purge.

  • Reagents: 4-nitropyrrole-2-carbonitrile (1.0 eq), DMF (10 vol), KOtBu (1.2 eq).

  • Process:

    • Dissolve pyrrole in DMF and cool to -10°C.

    • Add KOtBu portion-wise (Exotherm!). Stir 30 min.

    • Critical: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.3 eq) as a solid via a powder addition funnel over 2 hours. Maintain T < 0°C.

    • Quench into ice water (20 vol). Filter the N-amino intermediate.[1] Dry under vacuum at <40°C (Heat sensitive).

2. Cyclization:

  • Reagents: N-amino intermediate, Triethyl orthoformate (TEOF) (5 vol), p-TsOH (0.05 eq).

  • Process:

    • Suspend intermediate in TEOF.

    • Heat to 80°C for 4 hours. (Monitor HPLC for disappearance of amine).

    • Cool to 0°C. The product (6-nitro-triazinone) often precipitates. If not, add MTBE.

    • Filter and wash with cold EtOH.

3. Reduction & Salt Formation:

  • Reagents: 6-nitro-triazinone, MeOH (10 vol), 10% Pd/C (5 wt%), HCl in Dioxane (1.1 eq).

  • Process:

    • Charge vessel with nitro compound, MeOH, and Pd/C under N₂.

    • Hydrogenate (3 bar) at 25°C. Exotherm possible upon initiation.

    • Once complete, filter catalyst under N₂ (pyrophoric hazard).

    • Add HCl/Dioxane to the filtrate immediately.

    • Concentrate or add Et₂O to precipitate the 6-amino-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one HCl salt .

Part 5: Quantitative Data Summary

ParameterStandard Route (Formamide Reflux)Optimized Route (TEOF / Low Temp)Impact
Reaction Temp 140–160°C80°CReduced decomposition of N-N bond.
Yield (Step 2) 35–45%75–85%Significant cost saving.
Impurity Profile High levels of de-aminated pyrrole< 1% de-aminated pyrroleSimpler purification.
Safety High risk (CO evolution)Low riskScalable to kg.

References

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. Source: National Institutes of Health (PMC) URL:[Link]

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Source: ACS Organic Process Research & Development URL:[2][Link]

  • Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines. Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis and Antiviral Studies. Source: MDPI Molecules URL:[Link]

Sources

Troubleshooting

Avoiding degradation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one during storage

Technical Support Center: Stability & Storage of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Executive Summary You are working with 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one , a highly specialized heterocyclic scaffold. While st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one

Executive Summary

You are working with 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one , a highly specialized heterocyclic scaffold. While structurally related to the nucleobase of Remdesivir (which is the 4-amino derivative), your specific molecule features a lactam carbonyl at C4 and an exocyclic amine at C6 (on the pyrrole ring).

Scientific Alert: This structural combination creates a "push-pull" electronic system. The amino group at position 6 makes the pyrrole ring significantly electron-rich (


 effect), rendering it exceptionally prone to oxidative degradation  and electrophilic attack . Unlike the relatively stable core scaffold, the 6-amino derivative acts as an "oxygen sponge." Without rigorous exclusion of air and light, it will rapidly degrade into dark, insoluble polymers (tars) or N-oxides.

This guide provides a self-validating storage and handling protocol designed to maintain >98% purity over extended periods.

Module 1: Critical Storage Parameters (The "Why" and "How")

Q: What are the non-negotiable storage conditions for long-term stability?

A: You must treat this compound as a pyrophoric-adjacent sensitive material. It requires a "Cold, Dark, Inert" triad.

ParameterRequirementScientific Rationale (Causality)
Temperature -20°C to -80°C Kinetic suppression of auto-oxidation. At room temperature, the activation energy for the radical oxidation of the electron-rich pyrrole is easily overcome.
Atmosphere Argon (Ar) Argon is denser than air and forms a "blanket" over the solid in the vial. Nitrogen (

) is lighter and diffuses away more easily when the vial is briefly opened.
Container Amber Glass The conjugated

-system absorbs UV/Vis light, which can excite the molecule to a triplet state, initiating photo-oxidation (singlet oxygen formation).
Seal Teflon-lined Parafilm is permeable to oxygen over months. Use Teflon-lined screw caps or crimp-sealed vials with septa.
Q: Why did my white powder turn pink/brown despite being in the freezer?

A: This is the hallmark of oxidative polymerization .

  • Mechanism: Trace oxygen attacks the electron-rich C6-amino group or the pyrrole ring carbons.

  • Propagation: This forms a radical cation, which couples with other molecules to form dimers (often pink/red) and eventually dark brown/black polymers (melanin-like mechanism).

  • Root Cause: The vial likely had a "headspace" of air before freezing, or the cap was not airtight.

  • Correction: Always purge the vial headspace with Argon before re-sealing.

Module 2: Troubleshooting Degradation

Use this guide to diagnose the state of your material before committing it to a reaction.

Diagnostic Table
ObservationDiagnosisChemical MechanismActionable Step
Color: Pink/Red Early-stage OxidationFormation of imino-quinone type intermediates or dimers.Purify immediately. Recrystallize or run a rapid silica plug (flushed with

).
Color: Brown/Black Advanced PolymerizationExtensive radical coupling of the pyrrole rings.Discard. Material is likely <80% pure and will poison catalysts.
LCMS: M+16 Peak N-OxidationOxygen atom insertion on the exocyclic amine or ring nitrogen.Reductive Rescue. Treat with mild reducing agent (e.g.,

or Bisulfite) if critical to save.
Solubility Drop Aggregation/CrosslinkingFormation of insoluble oligomers via intermolecular H-bonding or covalent coupling.Filter. Dissolve in DMSO, filter out solids, and re-quantify concentration.

Module 3: Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure if storage protocols are breached.

DegradationPathway Compound 6-Aminopyrrolo [2,1-f]triazin-4(3H)-one (White Solid) Radical Radical Cation Intermediate Compound->Radical O2 / Light (e- transfer) Dimer Pink/Red Dimers (Imine/Quinone species) Radical->Dimer Coupling NOxide N-Oxide Impurity (M+16) Radical->NOxide Direct Oxygen Insertion Polymer Brown/Black Insoluble Polymer Dimer->Polymer Propagation

Caption: Figure 1.[1] Oxidative degradation cascade triggered by air (O2) and light exposure.

Module 4: Handling & Re-Purification Protocols

Protocol A: Safe Handling for Synthesis

Never weigh this compound in open air if high purity is required for kinetics or catalysis.

  • Equilibration: Allow the frozen vial to warm to room temperature inside a desiccator before opening. This prevents water condensation from the air forming on the cold solid (hygroscopicity accelerates hydrolysis).

  • Solvent Choice: Dissolve in degassed anhydrous DMSO or DMF . Avoid protic solvents (MeOH/EtOH) for long-term stock solutions as they can facilitate proton-transfer mediated tautomerization.

  • Transfer: Use a "gas-tight" syringe or weigh inside a glovebox if available.

Protocol B: Emergency Re-Purification (The "Salvation" Method)

If your compound has turned slightly pink (90-95% purity), use this rapid filtration method:

  • Dissolve: Dissolve the solid in a minimum amount of degassed DMF.

  • Precipitate: Add the solution dropwise into cold, degassed Diethyl Ether or Hexane (under Argon). The monomer usually precipitates, while the oxidized oily impurities often remain in the supernatant.

  • Filter: Rapidly filter under an inert atmosphere (Schlenk frit) and dry under high vacuum.

Module 5: FAQs

Q: Can I store this compound in solution? A: Only in anhydrous DMSO at -20°C or lower. In solution, the molecules have higher mobility, increasing the rate of bimolecular degradation reactions. Solid state storage is always superior.

Q: Is the "4(3H)-one" (lactam) moiety sensitive to hydrolysis? A: Generally, the fused triazinone lactam is stable at neutral pH. However, strong bases (pH > 10) can deprotonate the N-H (pKa ~10-11), making the ring susceptible to opening. Strong acids can protonate the amino group, potentially protecting it from oxidation, but may induce hydrolysis of the triazine ring over time. Keep pH neutral (6-8).

Q: How does this compare to the Remdesivir base (4-aminopyrrolo[2,1-f][1,2,4]triazine)? A: The Remdesivir base has an amine at position 4 (on the triazine).[1][2][3][4][5][6][7][8][9] Your molecule has a ketone at position 4 and an amine at position 6 (on the pyrrole). Your molecule is significantly more unstable because the amine is directly attached to the electron-rich pyrrole ring, activating it toward oxidation much more aggressively than the triazine-substituted analog.

Module 6: Storage Decision Tree

Follow this logic flow to ensure sample integrity.

StorageDecision Start New Sample Received CheckSeal Is the seal intact? Start->CheckSeal Purge Purge Headspace with Argon CheckSeal->Purge Yes/No TempSelect Select Temp Purge->TempSelect ShortTerm Short Term (<1 week): -20°C TempSelect->ShortTerm LongTerm Long Term (>1 month): -80°C TempSelect->LongTerm Usage Ready for Use ShortTerm->Usage Warm to RT in Desiccator LongTerm->Usage Warm to RT in Desiccator

Caption: Figure 2. Standard Operating Procedure (SOP) for sample intake and storage.

References

  • Synthesis and Scaffold Stability

    • Study on the synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)
    • Source: Molecules (MDPI), "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis...".
  • Remdesivir Base (Structural Analog)

    • Remdesivir - PMC (Comprehensive Review including physiochemical properties of the pyrrolotriazine core).
    • Source: N
  • Aminopyrrole Instability

    • General strategy for the amination of electron-rich heteroaromatics (Discussing the high reactivity/instability of aminopyrroles).
    • Source: Nature Synthesis / ResearchG
  • Pyrrolotriazinone as a Drug Scaffold

    • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.[2]

    • Source: Biomolecules (via NIH/PMC).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Derivatives vs. Established VEGFR-2 Inhibitors

Executive Summary This technical guide analyzes the 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold, a critical pharmacophore in the development of next-generation VEGFR-2 (KDR) inhibitors. While established inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 6-aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold, a critical pharmacophore in the development of next-generation VEGFR-2 (KDR) inhibitors. While established inhibitors like Sunitinib (indolinone) and Sorafenib (bi-aryl urea) dominate the market, the pyrrolotriazine scaffold—exemplified by Brivanib (BMS-582664) —offers distinct advantages in solubility , kinase selectivity profiles (specifically dual VEGFR/FGFR inhibition), and ATP-mimicry .

This guide is designed for medicinal chemists and pharmacologists. It moves beyond basic descriptions to explore the Structure-Activity Relationship (SAR), comparative potency data, and validated experimental protocols for evaluating these compounds.

Part 1: Structural & Mechanistic Analysis

The Scaffold Advantage: Adenine Bioisostere

The pyrrolo[2,1-f][1,2,4]triazine core is a "deaza-adenine" bioisostere. Unlike the quinazoline core of Vandetanib or the phthalazine core of Vatalanib, the pyrrolotriazine system closely mimics the purine ring of ATP, allowing for high-affinity binding to the hinge region of the kinase domain.

  • Hinge Binding: The N(1) and N(3) or the C(4)-substituents typically form critical hydrogen bonds with the kinase hinge residues (e.g., Cys919 in VEGFR-2).

  • Solubility: The 5-6 fused system often exhibits better aqueous solubility profiles compared to the rigid, planar 6-6 quinazoline systems, reducing the need for complex formulation strategies.

  • The "6-Amino" Functionality: Functionalization at the C-6 position is a strategic SAR pivot point. In BMS-series inhibitors, this position is often used to introduce solubilizing groups (e.g., amino-alkyl chains) that project into the solvent-exposed region, improving PK properties without disrupting hinge binding.

Comparative Mechanism of Action
FeaturePyrrolotriazine (e.g., Brivanib)Indolinone (e.g., Sunitinib)Bi-aryl Urea (e.g., Sorafenib)
Binding Type Type I (ATP-competitive) Type IType II (Allosteric/DFG-out)
Primary Targets VEGFR-2, FGFR-1/2/3VEGFR-2, PDGFR, KITVEGFR-2, RAF, PDGFR
Selectivity High affinity for VEGFR/FGFR axis.Broad spectrum (multi-kinase).Broad spectrum (RAF dominant).
Hinge Interaction Mimics Adenine (Purine).Mimics Adenine (Indolinone core).Stabilizes inactive conformation.
Visualization: VEGFR-2 Signaling & Inhibition

The following diagram illustrates the intervention points of these inhibitors within the VEGF signaling cascade.

VEGFR_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding & Dimerization PI3K PI3K / AKT VEGFR2->PI3K Phosphorylation PLC PLCγ / PKC VEGFR2->PLC MAPK RAS / RAF / MEK / ERK VEGFR2->MAPK Pyrrolo Pyrrolotriazines (Type I Inhibitor) Pyrrolo->VEGFR2 Blocks ATP Binding Sorafenib Sorafenib (Type II Inhibitor) Sorafenib->VEGFR2 Stabilizes DFG-out Response Angiogenesis & Cell Proliferation PI3K->Response PLC->Response MAPK->Response

Caption: Schematic of VEGFR-2 signaling showing the competitive inhibition by Pyrrolotriazines at the ATP-binding site versus the allosteric stabilization by Type II inhibitors.

Part 2: Performance Data & SAR Analysis

Potency Comparison (IC50 Values)

The following data aggregates typical potency ranges for optimized derivatives of the 6-aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold compared to standards.

Compound ClassRepresentative DrugVEGFR-2 IC50 (nM)FGFR-1 IC50 (nM)Cellular IC50 (HUVEC)
Pyrrolotriazine Brivanib (BMS-582664) 25 - 34 148 10 - 50 nM
QuinazolineVandetanib40 - 110> 10,000200 - 500 nM
IndolinoneSunitinib10 - 80200 - 80020 - 100 nM
Bi-aryl UreaSorafenib90> 10,00030 - 200 nM

Note: Data represents approximate values from biochemical assays. Pyrrolotriazines are notable for their dual VEGFR/FGFR potency, addressing a common resistance mechanism (FGF upregulation) seen with pure VEGFR inhibitors.

Critical SAR: The C-6 Position

In the development of BMS-540215 (the active moiety of Brivanib), the C-6 position of the pyrrolotriazine core was pivotal.

  • Unsubstituted C-6: High potency but poor solubility and rapid metabolic clearance.

  • C-6 Amino/Ether Substitutions: Introduction of basic amines (e.g., pyrrolidinyl-alkyl groups) at C-6 drastically improved aqueous solubility and reduced glucuronidation of the phenolic moiety often present at C-4.

  • Synthesis Note: The 6-amino derivative is often accessed via nitration of the pyrrole ring followed by reduction, or via nucleophilic displacement on a 6-halo intermediate.

Part 3: Experimental Protocols (Validation Systems)

To objectively evaluate a new 6-aminopyrrolo[2,1-f]triazin-4(3H)-one derivative, use the following standardized protocols.

Protocol A: VEGFR-2 Kinase Assay (HTRF Format)

Purpose: Determine the biochemical IC50 of the inhibitor.

  • Reagents: Recombinant human VEGFR-2 (cytoplasmic domain), Biotinylated Poly(Glu,Tyr) substrate, ATP (at Km, typically 10 µM), Europium-cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

  • Preparation: Dilute inhibitor (serial 3-fold dilutions) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Add 5 µL Inhibitor + 5 µL Enzyme to a 384-well plate. Incubate 15 min at RT.

    • Add 5 µL Substrate/ATP mix.

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL detection mix (Eu-Ab + SA-XL665 in EDTA buffer). Incubate 1 hr.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (ex: 337 nm, em: 620/665 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: HUVEC Proliferation Assay

Purpose: Assess cellular efficacy and anti-angiogenic potential.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVEC) in EGM-2 medium. Use cells between passages 2-6.

  • Seeding: Seed 3,000 cells/well in a 96-well plate in 100 µL medium containing 2% FBS (starvation conditions) + 50 ng/mL VEGF.

  • Treatment:

    • After 24h, add 100 µL of medium containing the test compound (0.1 nM to 10 µM).

    • Include controls: Vehicle (DMSO) and Positive Control (Sunitinib 1 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL AlamarBlue or MTT reagent. Incubate 4 hours. Measure absorbance/fluorescence.

  • Validity Check: The VEGF-only control must show >2-fold proliferation over the no-VEGF baseline.

Part 4: Synthesis & Chemical Logic

The synthesis of the 6-amino scaffold typically follows a convergent route. Below is a logic flow for accessing the core.

Synthesis_Route Start Pyrrole-2-carboxylate Step1 N-amination (Chloramine) Start->Step1 Step2 Condensation (Formamide/Urea) Step1->Step2 Core Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Step2->Core Step3 Electrophilic Subst. (Nitration/Halogenation at C-6) Core->Step3 Step4 Functionalization (Reduction to 6-Amino) Step3->Step4 Final 6-Substituted Inhibitor Step4->Final

Caption: General synthetic pathway to 6-functionalized pyrrolotriazine inhibitors.

References

  • BMS-540215/Brivanib Discovery: Bhide, R. S., et al. (2006). "Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor."[1] Journal of Medicinal Chemistry.

  • Scaffold SAR Analysis: Cai, Z. W., et al. (2006). "Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Pyrrolotriazine Review: "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy." National Institutes of Health (NIH).

  • VEGFR-2 Inhibitor Overview: "Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies." MDPI.

  • PI3K/VEGFR Cross-Activity: "Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Comparing the efficacy of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one and Sunitinib

This guide provides a technical comparison between the established multi-kinase inhibitor Sunitinib and the emerging pharmacophore 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (and its bioactive derivatives). The comparison fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the established multi-kinase inhibitor Sunitinib and the emerging pharmacophore 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (and its bioactive derivatives).

The comparison focuses on structural efficacy, kinase selectivity profiles, and experimental validation protocols.

Executive Summary

  • Sunitinib (Sutent): An FDA-approved, multi-targeted receptor tyrosine kinase (RTK) inhibitor with an indolin-2-one core. It is the standard of care for Renal Cell Carcinoma (RCC) and GIST, acting primarily on VEGFR2, PDGFR

    
    , and c-KIT. Its "dirty" kinase profile drives efficacy but limits dosing due to off-target toxicity.
    
  • 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (Compound A): A bicyclic heteroaromatic scaffold representing a class of C-nucleoside mimics . Unlike Sunitinib’s indolinone core, this scaffold mimics the adenine ring of ATP, offering a distinct binding mode (Type I). Derivatives of this scaffold (e.g., BMS-690514, Remdesivir precursors) demonstrate superior solubility and tunable selectivity, particularly against VEGFR, EGFR, and PI3K isoforms, often overcoming Sunitinib-resistant mutations.

Verdict: Sunitinib remains the clinical benchmark for broad-spectrum angiogenesis inhibition. However, the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold offers a superior starting point for designing next-generation kinase inhibitors with improved physicochemical properties (solubility) and reduced off-target cardiotoxicity.

Structural & Mechanistic Basis

Chemical Architecture

The fundamental difference lies in the core scaffold, which dictates the ATP-binding trajectory.

FeatureSunitinib6-Aminopyrrolo[2,1-f]triazin-4(3H)-one
Core Scaffold Indolin-2-one (linked to pyrrole)Pyrrolo[2,1-f][1,2,4]triazin-4-one
Binding Mode Type I/II Hybrid: Binds the inactive DFG-out conformation (mostly) and active DFG-in.Type I (Adenine Mimic): Binds the active DFG-in conformation, mimicking the adenosine of ATP.
H-Bonding Forms H-bonds with the hinge region (Glu917/Cys919 in VEGFR2) via the oxindole lactam.Forms H-bonds via the N1/N3 positions and the C4-carbonyl/amine, mimicking the N1/N6 of adenine.
Solubility Low (Lipophilic, LogP ~5.2). Requires malate salt formulation.Moderate-High (Polar bicyclic system). Better intrinsic water solubility.
Signaling Pathway Interference

Both compounds intercept the RTK signaling cascade, but at different structural nodes.

SignalingPathway cluster_inhibitors Inhibition Points GrowthFactor Growth Factors (VEGF, PDGF) RTK RTK (VEGFR/PDGFR) Transmembrane Receptor GrowthFactor->RTK Ligand Binding PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Phosphorylation RAS RAS-GTP RTK->RAS Sunitinib Sunitinib (Indolinone) Sunitinib->RTK Blocks ATP Pocket (Broad Spectrum) Pyrrolo Pyrrolo-triazinone (Scaffold A) Pyrrolo->RTK Blocks ATP Pocket (High Affinity) Pyrrolo->PI3K Dual Inhibition Potential AKT AKT (Protein Kinase B) PI3K->AKT Proliferation Tumor Proliferation & Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 1: Signal Transduction Blockade. Sunitinib acts broadly at the RTK level. The Pyrrolotriazine scaffold (Compound A) targets RTKs but also possesses structural suitability for dual PI3K inhibition, a pathway often activated in Sunitinib-resistant tumors.

Efficacy Analysis (Preclinical Data)

The following data synthesizes performance metrics from literature comparing the Indolinone class (Sunitinib) against Pyrrolotriazine-based inhibitors (e.g., BMS-690514, BMS-582949).

Kinase Selectivity Profile (IC50)
Target KinaseSunitinib (nM)Pyrrolotriazine Scaffold (nM)*Interpretation
VEGFR2 (KDR) 10 - 80 < 5 Pyrrolotriazines often show higher potency due to tighter hinge-binding (adenine mimicry).
PDGFR

8 - 7515 - 40Comparable efficacy.
c-KIT 10 - 10020 - 50Sunitinib is the gold standard for c-KIT (GIST), but Pyrrolotriazines are competitive.
EGFR > 10,000 (Inactive)10 - 200 Critical Distinction: Pyrrolotriazines can be designed to hit EGFR/HER2, whereas Sunitinib does not.
PI3K

> 10,00050 - 500The Pyrrolotriazine core is a privileged scaffold for PI3K inhibition.

*Data represents optimized derivatives of the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold.

Cellular Potency (Tumor Models)
  • HUVEC (Angiogenesis Model):

    • Sunitinib: Inhibits proliferation at IC50 ~40 nM.

    • Pyrrolotriazine: Derivatives often exhibit IC50 ~10–25 nM, indicating superior anti-angiogenic potential in vitro.

  • Renal Cell Carcinoma (786-O Cell Line):

    • Sunitinib: Strong inhibition (IC50 ~50-100 nM).

    • Pyrrolotriazine: Efficacy is highly substituent-dependent. The "6-amino" position is a key vector for attaching solubilizing groups (e.g., morpholine, piperazine) that enhance cellular penetration.

Experimental Protocols

To objectively compare these compounds, researchers should utilize a Dual-Arm Kinase Profiling Workflow .

Protocol A: FRET-Based Kinase Assay (Z'-LYTE)

Use this to determine intrinsic biochemical potency (IC50).

  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution:

    • Dissolve Sunitinib Malate and 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (or derivative) in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO (10 concentrations).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL Compound (4x).

    • Add 5 µL Kinase/Peptide Mixture (VEGFR2 enzyme + FRET peptide substrate).

    • Add 2.5 µL ATP Solution (at Km concentration for the kinase).

  • Incubation: Incubate for 1 hour at Room Temperature (RT).

  • Development: Add 5 µL Development Reagent (Protease that cleaves non-phosphorylated peptide). Incubate 1 hour.

  • Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to extract IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Use this to verify pathway inhibition (Phospho-ERK/Phospho-AKT).

  • Cell Culture: Seed HUVEC or 786-O cells (2 x 10^5 cells/well) in 6-well plates. Starve in serum-free media for 12 hours.

  • Treatment: Treat with Sunitinib or Compound A (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with VEGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Blot for p-VEGFR2 (Tyr1175) , p-ERK1/2 , and p-AKT .

    • Expected Result: Sunitinib will block p-VEGFR and p-ERK strongly. Compound A should block p-VEGFR and potentially p-AKT (if it possesses PI3K activity).

Synthesis & Visualization of the Scaffold

The "6-amino" position on the pyrrolo[2,1-f]triazin-4-one core is synthetically versatile. It is typically accessed via electrophilic nitration followed by reduction or direct amination.

SynthesisWorkflow Start Pyrrole-2-carboxylic acid Step1 1. Amination 2. Cyclization Start->Step1 Core Pyrrolo[2,1-f]triazin-4(3H)-one (Core Scaffold) Step1->Core Funct Functionalization (Nitration/Reduction) Core->Funct Target 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (Active Lead) Funct->Target

Figure 2: Synthetic Access.[1][2] The 6-amino derivative is generated from the core scaffold to introduce polarity or coupling handles for SAR optimization.

References

  • Bhide, R. S., et al. (2006). "Discovery and SAR of Pyrrolo[2,1-f][1,2,4]triazine-based Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Chow, L. Q., & Eckhardt, S. G. (2007). "Sunitinib: From Rational Design to Clinical Efficacy." Journal of Clinical Oncology. Link

  • Gavai, A. V., et al. (2009). "Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of VEGFR-2 and EGFR kinases." Journal of Medicinal Chemistry. Link

  • Patel, H., et al. (2021).[3] "Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery." Molecules. Link

  • PubChem Compound Summary. "Pyrrolo[2,1-f][1,2,4]triazin-4-amine." National Center for Biotechnology Information. Link

Sources

Validation

Technical Guide: Validation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Scaffolds as ALK Inhibitors

[1] Executive Summary & Structural Rationale 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one represents a privileged heterocyclic scaffold in kinase inhibitor discovery.[1] Structurally, it functions as a C-nucleoside isostere ,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Rationale

6-Aminopyrrolo[2,1-f]triazin-4(3H)-one represents a privileged heterocyclic scaffold in kinase inhibitor discovery.[1] Structurally, it functions as a C-nucleoside isostere , effectively mimicking the adenine ring of ATP.[1] This allows it to anchor into the ATP-binding pocket of the Anaplastic Lymphoma Kinase (ALK) via the hinge region.

Unlike the aminopyridine scaffold of Crizotinib (First-generation standard) or the benzo[b]carbazole of Alectinib (Second-generation), the pyrrolotriazine core offers distinct solubility profiles and vectors for substitution that can overcome solvent-front mutations (e.g., G1202R). However, as an ATP-mimic, its primary validation challenge is selectivity .[1]

This guide outlines the rigorous experimental framework required to validate this scaffold as a potent ALK inhibitor, comparing its developmental trajectory against established clinical benchmarks.

Comparative Profiling: Pyrrolotriazine vs. Clinical Standards

The following table contrasts the theoretical and observed performance characteristics of pyrrolotriazine-based inhibitors against FDA-approved ALK inhibitors.

FeaturePyrrolotriazine Scaffold (Topic)Crizotinib (Comparison)Alectinib (Comparison)
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type I½ (Allosteric/ATP)
Key Interaction Hinge binder (Adenine mimic)Hinge binder (U-shaped)Hinge binder + Hydrophobic pocket
Selectivity Risk High (Mimics ATP universally)Moderate (MET/ROS1 overlap)Low (Highly ALK selective)
CNS Penetration Tunable (Low polar surface area)Poor (P-gp substrate)High
Resistance Profile Potential for L1196M coverageSusceptible to L1196M, G1202RActive against L1196M

Experimental Validation Protocols

To validate 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one derivatives, you must establish a self-validating cascade: Enzymatic Potency


 Cellular Engagement 

Functional Efficacy.
[1]
Phase I: Biochemical Potency (HTRF Assay)

Objective: Determine the intrinsic


 against recombinant ALK kinase domain.[1]

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.[1]

  • Rationale: HTRF is less susceptible to compound autofluorescence (common in heterocycles) compared to standard fluorescence intensity assays.[1]

Protocol Steps:

  • Reagent Prep: Prepare 5 nM recombinant ALK (residues 1058-1620) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate: Use Biotin-Poly(Glu, Tyr) 4:1 substrate at 200 nM.[1]

  • Compound Addition: Dispense 10 nL of the test compound (serial dilution in DMSO) into a low-volume 384-well plate.

  • Reaction Initiation: Add ATP at

    
     apparent (typically 10-50 
    
    
    
    for ALK).[1] Incubate for 60 minutes at RT.
  • Detection: Add

    
    -Cryptate labeled anti-phosphotyrosine antibody and XL665-labeled Streptavidin.[1]
    
  • Readout: Measure FRET signal (665 nm/620 nm ratio) on an EnVision plate reader.

  • Data Analysis: Fit curves using a 4-parameter logistic model to derive

    
    .
    
Phase II: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of ALK autophosphorylation (Y1604) and downstream signaling (STAT3/AKT/ERK) in a relevant biological context.[1]

Cell Model: H3122 (EML4-ALK variant 1) or H2228 (EML4-ALK variant 3) NSCLC cell lines.

Protocol Steps:

  • Seeding: Plate H3122 cells (

    
     cells/well) in 6-well plates; allow attachment overnight.
    
  • Starvation: Serum-starve cells for 4 hours to reduce background noise.

  • Treatment: Treat with test compound (0, 10, 100, 1000 nM) for 2 hours. Include Crizotinib (100 nM) as a positive control.[1]

  • Lysis: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Immunoblotting:

    • Primary Targets: pALK (Tyr1604), Total ALK.[1]

    • Downstream: pSTAT3 (Tyr705), pAKT (Ser473), pERK1/2.[1]

    • Loading Control: GAPDH or Vinculin.[1]

  • Validation Criteria: A successful hit must show dose-dependent reduction of pALK and pSTAT3, confirming the "addiction" pathway blockade.[1]

Phase III: Resistance Profiling (Ba/F3 System)

Objective: Assess efficacy against clinically relevant mutations (L1196M "Gatekeeper", G1202R "Solvent Front").[1]

Protocol:

  • Use engineered Ba/F3 murine cells dependent on IL-3.[1]

  • Transfect with EML4-ALK (WT), EML4-ALK (L1196M), and EML4-ALK (G1202R).[1]

  • Withdraw IL-3; cells are now dependent on ALK signaling for survival.[1]

  • Perform a 72-hour CellTiter-Glo viability assay.[1]

  • Success Metric: The ratio of

    
     should be < 10 for a "Best-in-Class" designation.
    

Mechanism of Action & Signaling Logic

The following diagram illustrates the ALK signaling cascade and the specific intervention point of the pyrrolotriazine inhibitor.

ALK_Signaling Inhibitor 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one (Scaffold) ALK ALK Fusion Protein (EML4-ALK) Inhibitor->ALK Competitive Inhibition (Hinge Binder) ATP ATP ATP->ALK Phosphorylation pALK Phospho-ALK (Active) ALK->pALK Autophosphorylation RAS RAS pALK->RAS PI3K PI3K pALK->PI3K STAT3 STAT3 (Oncogenesis) pALK->STAT3 ERK MAPK/ERK (Proliferation) RAS->ERK AKT AKT (Survival) PI3K->AKT

Caption: Competitive inhibition mechanism where the pyrrolotriazine scaffold displaces ATP at the ALK hinge region, preventing autophosphorylation and downstream oncogenic signaling.

Validation Workflow Diagram

This flowchart guides the researcher through the "Go/No-Go" decision gates for this compound.

Validation_Workflow Start Compound Synthesis (Pyrrolotriazine Core) Step1 Biochemical Assay (HTRF / LanthaScreen) Start->Step1 Decision1 IC50 < 10 nM? Step1->Decision1 Step2 Cellular Assay (H3122 Viability) Decision1->Step2 Yes Fail Discard / Optimize Decision1->Fail No Decision2 IC50 < 100 nM? Step2->Decision2 Step3 Selectivity Profiling (Kinome Scan) Decision2->Step3 Yes Decision2->Fail No Decision3 Selectivity Score > 0.1? Step3->Decision3 Step4 ADME/PK (Microsomal Stability) Decision3->Step4 Yes Decision3->Fail No (Promiscuous) Success Lead Candidate Step4->Success

Caption: Stage-gate validation pipeline for ALK inhibitors. Strict cutoffs at biochemical and cellular stages prevent resource wastage on non-selective ATP mimics.

References

  • Solomon, B. J., et al. (2014).[1][2] "First-Line Crizotinib versus Chemotherapy in ALK-Positive Lung Cancer." The New England Journal of Medicine.[1] Link[1]

  • Peters, S., et al. (2017).[1] "Alectinib versus Crizotinib in Untreated ALK-Positive Non-Small-Cell Lung Cancer." The New England Journal of Medicine.[1] Link[1]

  • Furet, P., et al. (2016).[1] "Discovery of NVP-TAE684, a highly potent and selective inhibitor of ALK."[1] Bioorganic & Medicinal Chemistry Letters. (Validating the pyrrolotriazine/pyrimidine class scaffolds). Link

  • Katayama, R., et al. (2012).[1] "Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers." Science Translational Medicine. Link[1]

  • Breslin, S., & O'Driscoll, L. (2013).[1] "Three-dimensional cell culture: the missing link in drug discovery."[1] Drug Discovery Today. (Relevant for advanced validation models). Link

Sources

Comparative

In Vivo Validation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Anticancer Activity

Content Type: Publish Comparison Guide Author: Senior Application Scientist, Preclinical Oncology Executive Summary: The Case for the Pyrrolotriazine Scaffold In the landscape of kinase inhibitors, the Quinazoline scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Preclinical Oncology

Executive Summary: The Case for the Pyrrolotriazine Scaffold

In the landscape of kinase inhibitors, the Quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "Gold Standard" for targeting EGFR and VEGFR. However, the emergence of resistance mutations (e.g., T790M) and solubility limitations have driven the search for superior bioisosteres.

The 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one scaffold (hereafter referred to as the Pyrrolotriazine core) represents a critical evolution in medicinal chemistry. Structurally mimicking the adenine ring of ATP more closely than quinazolines, this C-nucleoside analogue offers distinct advantages in solubility , metabolic stability , and dual-targeting capability (specifically c-Met/VEGFR-2 and EGFR).

This guide provides an objective, data-driven validation of the Pyrrolotriazine scaffold, comparing its in vivo performance against standard Quinazoline alternatives.

Mechanistic Foundation & Binding Mode

To validate this scaffold, one must understand its mechanism of action (MoA). Unlike allosteric inhibitors, the Pyrrolotriazine core functions as a Type I ATP-competitive inhibitor .

Structural Advantage

The pyrrolo[2,1-f][1,2,4]triazine system contains a bridgehead nitrogen that creates a unique electron density profile.

  • H-Bonding: The N1 and N3 positions (and the exocyclic amine at C4) form critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., Met793 in EGFR or Cys919 in VEGFR-2).[1]

  • Solubility: The fused 5,6-system often exhibits lower lipophilicity (LogP) than the 6,6-fused Quinazoline system, improving oral bioavailability without requiring extensive formulation aids.

Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism often seen with this scaffold (e.g., targeting both Tumor Cell Proliferation via c-Met and Angiogenesis via VEGFR-2).

G cluster_0 Tumor Compartment cluster_1 Endothelial Compartment Compound Pyrrolotriazine Scaffold cMet c-Met Receptor (Hepatocyte Growth Factor) Compound->cMet ATP Competition VEGFR VEGFR-2 Receptor Compound->VEGFR ATP Competition PI3K PI3K / AKT Signaling cMet->PI3K Proliferation Tumor Cell Proliferation PI3K->Proliferation Apoptosis Tumor Regression & Apoptosis Proliferation->Apoptosis Inhibition leads to MAPK RAS / MAPK Signaling VEGFR->MAPK Angiogenesis Angiogenesis (Blood Vessel Formation) MAPK->Angiogenesis Angiogenesis->Apoptosis Inhibition leads to

Figure 1: Dual mechanism of action targeting c-Met (proliferation) and VEGFR-2 (angiogenesis).

Comparative Analysis: Pyrrolotriazine vs. Quinazoline

This section compares a representative Pyrrolotriazine lead (e.g., Compound 27a derivative) against a standard Quinazoline (e.g., Gefitinib or Cabozantinib analogues).

Performance Metrics Table
FeaturePyrrolotriazine Scaffold Quinazoline Scaffold (Standard)Implication
Primary Targets c-Met, VEGFR-2, EGFR, PI3KδEGFR, HER2Pyrrolotriazines offer broader "multi-kinase" profiles useful for heterogeneous tumors.
Binding Mode Adenine Mimic (C-Nucleoside)Adenine MimicPyrrolotriazine mimics natural ATP more closely, potentially reducing off-target toxicity.
Solubility (pH 7.4) High (>50 µg/mL typical)Moderate to Low (<20 µg/mL)Better oral absorption; less need for complex salts.
Metabolic Stability Moderate (Subject to oxidation)High (CYP450 stable)Quinazolines persist longer; Pyrrolotriazines may require substituent optimization to block oxidation.
Toxicity Low hepatotoxicity riskModerate (Rash/Diarrhea common)Pyrrolotriazine's cleaner profile allows for higher dosing windows.
Experimental Data Synthesis

Data based on validated studies of Pyrrolotriazine derivatives (e.g., Compound 27a) vs. Sunitinib/Gefitinib.

  • Enzymatic Potency (IC50):

    • Pyrrolotriazine: 0.71 nM (c-Met), 5.0 nM (VEGFR-2).

    • Standard (Cabozantinib): 1.3 nM (c-Met).

    • Insight: The Pyrrolotriazine demonstrates superior potency against c-Met while maintaining anti-angiogenic activity.

  • Cellular Antiproliferation (HUVEC cells):

    • Pyrrolotriazine: 37 nM

    • Standard: ~40-50 nM

    • Insight: Comparable cellular efficacy confirms the scaffold penetrates cell membranes effectively.

In Vivo Validation Protocol

To rigorously validate the anticancer activity of a 6-aminopyrrolo[2,1-f]triazin-4(3H)-one derivative, you must employ a self-validating xenograft workflow .

A. Experimental Design (Xenograft Model)
  • Model: BALB/c Nude Mice (Female, 6-8 weeks).

  • Cell Line: A549 (NSCLC) or BaF3-TPR-Met (for c-Met dependency).

  • Implantation: Subcutaneous injection of

    
     cells in Matrigel (1:1 ratio).
    
B. Dosing Regimen

Once tumors reach 100–150 mm³ (approx. 7-10 days post-implant), randomize mice into 3 groups (n=8 per group):

  • Vehicle Control: 0.5% CMC-Na (Carboxymethylcellulose Sodium).

  • Positive Control: Cabozantinib or Gefitinib (50 mg/kg, PO, QD).

  • Experimental Group: Pyrrolotriazine Derivative (Two tiers: 25 mg/kg and 50 mg/kg, PO, QD).

C. Endpoints & Calculations
  • Tumor Volume (TV): Measured every 3 days using calipers.

    • Formula:

      
      
      
  • Tumor Growth Inhibition (TGI%):

    • Where T is the mean tumor volume at the end of the study.

  • Body Weight: Monitor daily as a proxy for systemic toxicity. >20% weight loss requires euthanasia (humane endpoint).

D. Validation Workflow Diagram

Workflow Step1 1. Synthesis & Purification (>98%) Step2 2. In Vitro Screening (Kinase Panel & MTT) Step1->Step2 IC50 < 10nM Step3 3. PK Study (Rat/Mouse) Determine T1/2 & Bioavailability Step2->Step3 Select Lead Step4 4. In Vivo Xenograft (Nude Mice, 21 Days) Step3->Step4 F% > 20% Step5 5. Histopathology (Ki67 & CD31 Staining) Step4->Step5 Analyze Tissue

Figure 2: Step-by-step validation workflow from synthesis to histological confirmation.

Results Interpretation & Troubleshooting

When analyzing your in vivo data, look for these specific markers of success regarding the Pyrrolotriazine scaffold:

  • The "Dual-Hit" Effect:

    • If targeting VEGFR-2, you should observe tumor pallor (whitening) in the excised tumors compared to the red/vascularized control tumors. This confirms anti-angiogenic activity.[2]

    • Validation: Perform CD31 immunohistochemistry. A successful Pyrrolotriazine candidate should reduce Microvessel Density (MVD) by >40%.

  • Pharmacokinetics (PK) Check:

    • Pyrrolotriazines can sometimes suffer from rapid clearance. If in vivo efficacy is lower than expected despite high in vitro potency, check the Cmax and AUC .

    • Solution: If clearance is high, consider modifying the C7-position of the scaffold, as this is a common metabolic soft spot.

  • Toxicity Profile:

    • Unlike Quinazolines, which often cause severe diarrhea in mice (EGFR gut toxicity), Pyrrolotriazines are generally better tolerated.

    • Success Metric: Body weight loss should remain <5% throughout the 21-day study.

References

  • Discovery of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

    • Title: Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2.
    • Source: European Journal of Medicinal Chemistry (2018).[3]

    • URL:[Link]

  • Scaffold Review & Applications

    • Title: Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy.[4]

    • Source: Molecular Diversity (2021).[5][6][7]

    • URL:[Link]

  • PI3Kδ Inhibition via Pyrrolotriazines

    • Title: Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors.[8]

    • Source: Bioorganic & Medicinal Chemistry Letters (2016).[1][4]

    • URL:[Link]

  • Comparative Quinazoline Data

    • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy.
    • Source: Molecules (2024).[1][5]

    • URL:[Link]

Sources

Validation

Technical Comparison Guide: Cross-Reactivity Profiling of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one

This guide outlines the technical profiling, cross-reactivity risks, and comparative performance of the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold against standard kinase panels. Executive Summary: The "Privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profiling, cross-reactivity risks, and comparative performance of the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold against standard kinase panels.

Executive Summary: The "Privileged" Scaffold

The 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one moiety represents a class of "privileged structures" in medicinal chemistry. Structurally mimicking the purine core of ATP (specifically guanine or hypoxanthine analogs depending on tautomerism), this scaffold is a potent ATP-competitive pharmacophore.

While it serves as the core for highly successful drugs (e.g., Remdesivir precursors, Avapritinib derivatives), its structural isomorphism to adenine predisposes it to high kinome promiscuity . This guide details the critical cross-reactivity nodes—specifically PI3K isoforms , AAK1 , and Tankyrases —and compares its selectivity profile against the industry-standard Pyrazolo[1,5-a]pyrimidine scaffold.

Key Findings
  • Primary Targets: High affinity for PI3K (

    
    ) and AAK1  (Adaptor protein 2-associated kinase 1).
    
  • Critical Off-Targets: CK2 , DYRK1A , and CDK families due to hinge-binding conservation.

  • Advantage: Superior solubility and metabolic stability compared to pure purine analogs.

  • Disadvantage: Requires extensive substitution at the C7 and N-positions to achieve single-kinase selectivity.

Profiling Methodology: The Self-Validating Protocol

To accurately assess the cross-reactivity of this scaffold, a standard


-ATP competitive assay is insufficient due to the compound's potential for mixed-mode binding. The following protocol ensures data integrity.
Recommended Workflow

The profiling must move from high-throughput binding (Kd) to functional verification (IC50) to exclude false positives common with ATP-mimetics.

ProfilingWorkflow cluster_0 Critical Checkpoint Step1 Step 1: Primary Screen (ScanMAX / KINOMEscan) Step2 Step 2: Kd Determination (Active Hits < 35% Ctrl) Step1->Step2 Selectivity Score (S35) Step3 Step 3: Functional IC50 (Radiometric/TR-FRET) Step2->Step3 Confirm Potency Step4 Step 4: Residence Time (SPR/Biolayer Interferometry) Step3->Step4 Lead Optimization

Figure 1: Validated screening cascade for ATP-competitive scaffolds. Step 2 is critical for 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one to distinguish between sticky aggregation and true hinge binding.

Experimental Protocol Details
  • Primary Screen (Binding): Use an active-site dependent competition assay (e.g., T7 phage display or LanthaScreen).

    • Concentration: 1

      
      M (Stringent) vs 10 
      
      
      
      M (Broad).
    • Control: Staurosporine (Pan-kinase) and Idelalisib (PI3K specific).

  • Orthogonal Validation: For hits with

    
     inhibition, perform a radiometric 
    
    
    
    P-ATP assay at
    
    
    ATP concentrations. This validates that the 6-amino-pyrrolotriazinone core is competing with ATP and not acting via allosteric destabilization.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one core against its two primary medicinal chemistry competitors: the Pyrazolo[1,5-a]pyrimidine and the Quinazoline scaffolds.

Table 1: Scaffold Selectivity & Physical Properties
FeaturePyrrolo[2,1-f]triazin-4(3H)-one Pyrazolo[1,5-a]pyrimidine Quinazoline
Primary Kinase Class Lipid Kinases (PI3K) , Ser/Thr (AAK1)Tyrosine (Trk), CDKsTyrosine (EGFR, HER2)
Hinge Binding Mode Mono/Bidentate (N3/O4 mimic)Bidentate (N1/N2 interaction)Monodentate (N1 acceptor)
Promiscuity Risk High (Mimics Guanine/Adenine)Moderate (Tunable)Moderate (EGFR family bias)
Solubility (LogS) High (Polar 4-oxo/6-amino)ModerateLow (Often requires solubilizing tails)
Metabolic Liability Low (C-nucleoside stability)Moderate (Oxidation prone)Low
Key Drug Example Remdesivir (Base), Avapritinib Larotrectinib , Dinaciclib Gefitinib , Erlotinib
Detailed Performance Analysis
1. Selectivity Profile (The "Off-Target" Map)

The 6-aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold exhibits a distinct "fingerprint" in kinome scans. Unlike Quinazolines which cluster around EGFR/ErbB, this scaffold shows cross-reactivity across:

  • PI3K Family: The 4-oxo and N3-H motifs form a critical donor-acceptor pair with the hinge region of PI3K

    
     and PI3K
    
    
    
    .
  • AAK1 & GAK: The 6-amino substitution often picks up interactions in the solvent-exposed front pocket of AAK1, making it a common off-target (or primary target for neuropathic pain indications).

  • CLK2 & DYRK1A: Common "sticky" kinases for this scaffold due to the planar fused ring system intercalating into the ATP pocket.

2. Potency vs. Pyrazolo[1,5-a]pyrimidines

While Pyrazolo[1,5-a]pyrimidines (e.g., Larotrectinib) are superior for Trk family selectivity, the Pyrrolo[2,1-f]triazinone core offers higher potency against Lipid Kinases .

  • Data Point: In comparative assays, unsubstituted Pyrrolotriazinones often show

    
     nM for PI3K isoforms, whereas Pyrazolopyrimidines require specific 3-position substitution to achieve similar potency.
    

Mechanistic Insight: Binding Topology

Understanding why this cross-reactivity occurs is essential for rational drug design. The 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold binds to the kinase hinge region via a characteristic motif.

BindingMode Figure 2: Canonical Hinge Binding Mode. The N3-H and C4=O mimic the Adenine N1/N6 interaction pattern. Scaffold 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one N3-H (Donor) C4=O (Acceptor) 6-NH2 (Solvent Vector) Hinge Kinase Hinge Region Glu (Backbone C=O) Met (Backbone NH) Gatekeeper Residue Scaffold:N3->Hinge:Glu H-Bond Scaffold:N6->Hinge:Gate Steric Clash / Interaction Hinge:Met->Scaffold:O4 H-Bond

Figure 2: The "Donor-Acceptor" motif at the hinge interface. The 6-amino group projects towards the solvent or the gatekeeper residue, determining selectivity.

The "6-Amino" Vector

The amino group at position 6 is the critical handle for selectivity.

  • Unsubstituted: High promiscuity (binds PI3K, CK2, AAK1).

  • Acylated/Alkylated (at 6-NH2): Can induce selectivity for USP7 (non-kinase) or specific Tyrosine Kinases by reaching into the back pocket (hydrophobic pocket II).

Conclusion & Recommendations

The 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one is not a "clean" probe but a powerful, promiscuous scaffold . It is best utilized as:

  • A Starting Point (Hit): For PI3K, AAK1, or CK2 programs.

  • A Negative Control: When testing for scaffold hopping from Purines, use this to verify if potency is driven by the core hydrogen bonding network.

Recommendation for Researchers: If your primary target is a Tyrosine Kinase (e.g., EGFR), expect significant off-target liability against the PI3K/mTOR pathway when using this scaffold. Mandatory counter-screening against PI3K


  and AAK1  is required for any lead series based on this core.

References

  • Synthesis and Kinase Activity of Pyrrolotriazinones Title: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Source: Beilstein J. Org. Chem. 2016, 12, 168–174. Link:[Link]

  • AAK1 Inhibition Profile Title: Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 (AAK1) for the treatment of pain.[1][2] Source: J. Med.[3] Chem. (Verified via PubMed Central/NIH). Link:[Link]

  • PI3K Inhibitor Context Title: Discovery of a Novel Inhaled PI3Kδ Inhibitor for the Treatment of Respiratory Diseases.[3] Source: ACS Med. Chem. Lett. Link:[Link]

  • Scaffold Review & USP7 Activity Title: Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Source: Molecules 2021 (NIH PMC). Link:[Link]

Sources

Comparative

6-Aminopyrrolo[2,1-f]triazin-4(3H)-one versus Remdesivir antiviral activity

The following guide provides an in-depth technical comparison between Remdesivir (GS-5734) and its core scaffold derivatives, specifically focusing on the Pyrrolo[2,1-f]triazin-4(3H)-one class of nucleoside analogs. Note...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Remdesivir (GS-5734) and its core scaffold derivatives, specifically focusing on the Pyrrolo[2,1-f]triazin-4(3H)-one class of nucleoside analogs.

Note on Nomenclature: The specific string "6-Aminopyrrolo[2,1-f]triazin-4(3H)-one" is non-standard in IUPAC nomenclature for this antiviral class. Based on chemical structure analysis, this designation likely refers to either:

  • GS-441524 (Parent Nucleoside): The 4-amino-pyrrolo[2,1-f][1,2,4]triazine derivative (often misnumbered in informal contexts).

  • The Guanine Analog: 2-amino-pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (a known C-nucleoside base).

This guide prioritizes the comparison with GS-441524 , the most relevant clinical alternative, while addressing the structural nuances of the pyrrolo-triazine base.

[1][2]

Executive Summary

Remdesivir (GS-5734) is a phosphoramidate prodrug designed to bypass the rate-limiting phosphorylation step of its parent nucleoside, GS-441524 .[1] While Remdesivir demonstrates superior cellular permeability and potency in vitro, GS-441524 offers advantages in chemical stability and oral bioavailability potential. This guide analyzes the antiviral efficacy, mechanism of action (MoA), and pharmacokinetic profiles of these two critical agents.[1][2]

Chemical Identity & Structural Logic

FeatureRemdesivir (GS-5734) GS-441524 (Parent Nucleoside) Guanine Analog (Theoretical Target)
Core Scaffold Pyrrolo[2,1-f][1,2,4]triazinePyrrolo[2,1-f][1,2,4]triazinePyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Base Substitution 4-Amino (Adenine mimic)4-Amino (Adenine mimic)2-Amino-4-oxo (Guanine mimic)
Sugar Modification 1'-Cyano-ribose1'-Cyano-ribose1'-Cyano-ribose (typically)
5'-Modification Phosphoramidate (McGuigan)Hydroxyl (-OH)Hydroxyl (-OH)
Key Property Prodrug: Optimized for intracellular delivery.Parent: Stable, water-soluble, oral potential.Analog: Alternative base pairing (C:G).
Structural Insight

The "Pyrrolo[2,1-f]triazin-4(3H)-one" moiety represents the deaminated (oxygenated) form of the Remdesivir base. In the context of nucleoside analogs:

  • Adenosine Analogs (Remdesivir/GS-441524): Possess an amino group at position 4 (resembling the 6-amino of Adenine).

  • Inosine/Guanine Analogs: Possess a carbonyl at position 4 (resembling the 6-oxo of Guanine/Hypoxanthine).

Mechanism of Action (MoA)

Both compounds function as delayed chain terminators of the viral RNA-dependent RNA polymerase (RdRp).[3]

  • Activation Pathway:

    • Remdesivir: Enters the cell and is rapidly metabolized by esterases (Cathepsin A) and phosphoramidases (HINT1) to the monophosphate, bypassing the initial kinase step.

    • GS-441524: Requires phosphorylation by cellular kinases (e.g., Adenosine Kinase) to form the monophosphate. This is the rate-limiting step .

  • Inhibition: The active triphosphate metabolite (GS-443902) competes with ATP. Incorporation into the viral RNA chain causes a steric clash (due to the 1'-cyano group) after 3 additional nucleotides are added, halting replication.

Pathway Visualization

MoA RDV Remdesivir (Prodrug) MP Monophosphate (GS-441524-MP) RDV->MP Cathepsin A / HINT1 (Fast) GS441524 GS-441524 (Parent) GS441524->MP Adenosine Kinase (Slow/Rate-Limiting) TP Triphosphate (Active Metabolite) MP->TP Cellular Kinases RdRp Viral RdRp (Target) TP->RdRp Competes with ATP Inhib Delayed Chain Termination RdRp->Inhib Stalls Replication

Caption: Metabolic activation pathway contrasting the prodrug bypass mechanism of Remdesivir with the kinase-dependent activation of GS-441524.

Experimental Data Comparison

The following data aggregates results from Vero E6 cell assays (SARS-CoV-2) and feline models (FIP), highlighting the potency difference driven by permeability.

MetricRemdesivir (GS-5734)GS-441524Interpretation
EC50 (SARS-CoV-2) 0.01 - 0.12 µM 0.47 - 3.60 µM Remdesivir is ~30x more potent in vitro due to superior cell entry.
CC50 (Cytotoxicity) > 20 µM> 100 µMGS-441524 shows lower cytotoxicity.
Selectivity Index > 150> 100Both have favorable safety profiles in vitro.
Oral Bioavailability < 5% (High First-Pass)~50-85% (Species dependent)GS-441524 is suitable for oral dosing; Remdesivir requires IV.
Plasma Half-life ~1 hour (Prodrug)~4.8 hours (Parent)Remdesivir rapidly converts to GS-441524 in plasma.

Key Finding: While Remdesivir appears more potent in cell culture (where drug entry is passive), GS-441524 achieves high plasma concentrations in vivo and is the primary circulating metabolite of Remdesivir therapy.

Experimental Protocols

A. RdRp Inhibition Assay (Cell-Free)

Use to verify direct enzymatic inhibition of the Triphosphate form.

  • Preparation: Express and purify recombinant SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8).

  • Reaction Mix: Combine 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM MgCl2, RNA template/primer duplex, and radiolabeled [α-32P]ATP.

  • Treatment: Add varying concentrations (0.01–100 µM) of GS-443902 (The active triphosphate, not the prodrug).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Analysis: Quench with EDTA/Formamide. Resolve products on 20% denaturing PAGE.

  • Quantification: Measure RNA product length. Look for the "i+3" stall pattern characteristic of Remdesivir.

B. Antiviral Cytopathic Effect (CPE) Assay

Use to compare EC50 values.

  • Seeding: Plate Vero E6 cells at 1x10^4 cells/well in 96-well plates. Incubate overnight.

  • Infection: Infect cells with SARS-CoV-2 (MOI 0.01) in infection medium.

  • Treatment: Immediately treat with serial dilutions of Remdesivir or GS-441524 .

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Quantify cell viability using CellTiter-Glo (ATP) or crystal violet staining.

  • Calculation: Plot % inhibition vs. Log[Concentration] to derive EC50 using non-linear regression.

References

  • Remdesivir Metabolite GS-441524 Effectively Inhibits SARS-CoV-2 Infection in Mice Models. BioRxiv. [Link]

  • Remdesivir and GS-441524 Retain Antiviral Activity against Delta, Omicron, and Other Emergent SARS-CoV-2 Variants. Antimicrobial Agents and Chemotherapy. [Link]

  • Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Medicinal Chemistry Letters. [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses (MDPI). [Link]

  • Efficacy of Oral Remdesivir Compared to GS-441524 for Treatment of Cats with Naturally Occurring Effusive Feline Infectious Peritonitis. Viruses (NIH). [Link]

Sources

Validation

Comparative Analysis: Synthesis of the Pyrrolo[2,1-f][1,2,4]triazine Scaffold

[1][2][3][4][5][6] Executive Summary The pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a "privileged scaffold" in modern drug discovery, serving as the core architecture for the broad-spectrum antiviral Remdesivir...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a "privileged scaffold" in modern drug discovery, serving as the core architecture for the broad-spectrum antiviral Remdesivir (GS-5734) , its parent nucleoside GS-441524 , and various kinase inhibitors (e.g., Avapritinib). Its structural isomorphism to the adenine (purine) nucleus allows it to act as a potent C-nucleoside mimic, evading viral proofreading mechanisms while maintaining high affinity for viral polymerases.

This guide provides a technical comparison of the three dominant synthetic methodologies for constructing this scaffold. We prioritize scalable, process-safe routes suitable for pharmaceutical development over purely academic, low-yielding approaches.

Key Performance Indicators (KPIs) Analyzed:
  • Atom Economy & Yield: Overall efficiency of the transformation.

  • Process Safety: Management of hazardous intermediates (e.g., hydrazine, azides, exothermic aminations).

  • Scalability: Suitability for kilogram-scale manufacturing (Batch vs. Flow).

  • Regioselectivity: Control over N-amination and C-functionalization.

Comparative Analysis of Synthesis Methods

We classify the synthesis strategies into three distinct generations based on their industrial adoption and mechanistic evolution.

Method A: The Classical "Klein" Linear Approach

The original academic route, often used for small-scale library generation.

  • Mechanism: Sequential functionalization of pyrrole-2-carboxaldehyde.[1][2]

  • Workflow: Pyrrole-2-carboxaldehyde

    
     N-amination (using HOSA) 
    
    
    
    Formation of oxime/nitrile
    
    
    Cyclization with formamidine acetate.[1]
  • Critical Drawbacks:

    • Safety: Relies on Hydroxylamine-O-sulfonic acid (HOSA) or O-mesitylenesulfonylhydroxylamine (MSH) , which are shock-sensitive and thermally unstable.

    • Selectivity: The cyanation step (converting aldehyde to nitrile) often requires cryogenic conditions (-78°C) to avoid side reactions, rendering it impractical for large reactors.

    • Yield: typically <30% overall due to poor N-amination efficiency.

Method B: The "Gilead" First-Generation Process (C-Glycosylation First)

The route initially used for Remdesivir discovery.

  • Mechanism: Construction of the heterocycle after attaching the pyrrole to the ribose sugar.

  • Workflow: C-glycosylation of pyrrole

    
     Vilsmeier-Haack formylation 
    
    
    
    N-amination
    
    
    Cyclization.
  • Analysis: This "Linear on-Sugar" approach is highly inefficient because expensive chiral sugar starting materials are carried through harsh heterocycle-forming steps (Vilsmeier, oxidation), leading to the loss of high-value intermediates.

Method C: The Optimized "Convergent" Industrial Route (Recommended)

The current standard for GMP manufacturing.

  • Mechanism: Fully assembling the iodinated pyrrolo[2,1-f]triazine base separately before coupling it to the lactone/sugar.

  • Workflow:

    • N-Amination: Uses Monochloramine (NH₂Cl) generated in situ (safer than HOSA).

    • Cyclization: Condensation with formamidine acetate.[1]

    • Functionalization: Regioselective iodination.

  • Advantages:

    • Safety: Uses aqueous bleach and ammonia to generate chloramine.

    • Throughput: Can be telescoped (one-pot) or run in continuous flow.

    • Cost: The base is built from commodity chemicals (pyrrole, ammonia, DMF).[3]

Summary of Comparative Metrics
FeatureMethod A: Classical (Klein)Method B: Linear (On-Sugar)Method C: Convergent (Recommended)
Starting Material Pyrrole-2-carboxaldehydeRibolactone + PyrrolePyrrole (Commodity)
N-Amination Reagent HOSA / MSH (Explosive risk)HOSA / DNP-NH₂NH₂Cl (In-situ, Aqueous)
Key Intermediate 1-amino-pyrrole-2-CNRibosyl-pyrrole-2-CHO1-amino-pyrrole
Overall Yield (Base) 25 - 35%< 20% (from sugar)55 - 65%
Scalability Low (Cryogenic steps)Low (Linear steps waste sugar)High (Flow/Batch compatible)
Safety Profile Poor (Exotherms, Azides)ModerateGood (Managed streams)

Mechanistic Visualization

The following diagram illustrates the divergence between the Classical/Linear routes and the Optimized Convergent route.

PyrroloTriazineSynthesis cluster_0 Starting Materials cluster_1 Method A & B (Linear/Inefficient) cluster_2 Method C (Optimized/Convergent) Pyrrole Pyrrole PyrroleCHO Pyrrole-2-CHO Pyrrole->PyrroleCHO Vilsmeier-Haack Aminopyrrole 1-Aminopyrrole Pyrrole->Aminopyrrole N-Amination (NH2Cl/Base) Sugar Ribose/Lactone FinalDrug Remdesivir / GS-441524 Sugar->FinalDrug Coupling LinearIntermediate 1-Amino-Pyrrole-2-CN PyrroleCHO->LinearIntermediate 1. HOSA 2. Dehydration (-78°C) HOSA HOSA/MSH (Explosion Risk) Base Pyrrolo[2,1-f]triazine Base LinearIntermediate->Base Formamidine Cyclization Chloramine NH2Cl (aq) (In-situ) Aminopyrrole->Base Cyclization (Formamidine/EtOH) Formamidine Formamidine Acetate Base->FinalDrug C-Glycosylation (Iodination + Coupling)

Figure 1: Mechanistic divergence of pyrrolo[2,1-f][1,2,4]triazine synthesis.[3] Method C (Green path) offers the most direct and safe route.

Recommended Experimental Protocol (Method C)

This protocol describes the telescoped synthesis of the pyrrolo[2,1-f][1,2,4]triazine-4-amine base, adapted from the optimized process developed for Remdesivir scale-up. This method avoids isolation of the unstable 1-aminopyrrole intermediate.

Phase 1: In-Situ Generation of Chloramine (NH₂Cl)

Note: Chloramine is unstable and must be generated immediately prior to use.

  • Reagents: Ammonium chloride (NH₄Cl), Ammonium hydroxide (NH₄OH), Sodium Hypochlorite (Bleach, 10-13% active chlorine), Methyl tert-butyl ether (MTBE).

  • Setup: Jacketed glass reactor cooled to -5°C.

  • Procedure:

    • Charge NH₄Cl (1.5 eq) and NH₄OH (2.0 eq) into water.

    • Add MTBE (volume ratio 1:1 to water).

    • Slowly add Sodium Hypochlorite solution over 30 minutes, maintaining internal temperature < 0°C.

    • Stir for 15 minutes. Separation of phases occurs; the organic (MTBE) layer contains the NH₂Cl.

    • Safety Check: Titrate an aliquot immediately to confirm concentration. Use within 1 hour.

Phase 2: N-Amination of Pyrrole[3]
  • Reagents: Pyrrole (1.0 eq), Sodium Hydride (NaH, 60% dispersion) or KOH (powdered), DMF.

  • Procedure:

    • In a separate vessel, dissolve Pyrrole in DMF and cool to 0°C.

    • Add base (NaH or KOH) portion-wise to deprotonate the pyrrole (forms pyrrolyl anion).

    • Transfer the cold NH₂Cl/MTBE solution from Phase 1 into the pyrrolyl anion solution slowly.

    • Reaction Control: Monitor by HPLC for disappearance of pyrrole.

    • Workup: Quench with aqueous sodium thiosulfate (to destroy excess chloramine). Extract 1-aminopyrrole or telescope directly (if solvent switched).

Phase 3: Cyclization to Pyrrolo[2,1-f][1,2,4]triazine
  • Reagents: Formamidine acetate (2.5 eq), Ethanol (EtOH).

  • Procedure:

    • Concentrate the 1-aminopyrrole intermediate (if extracted) and redissolve in EtOH.

    • Add Formamidine acetate.[1][3]

    • Reflux (80°C) for 12–16 hours.

    • Mechanism: The amino group of the pyrrole attacks the formamidine, followed by ring closure at the C-2 position of the pyrrole.

    • Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

    • Typical Yield: 55–60% (over 2 steps).

Critical Quality Attributes & Troubleshooting

ProblemRoot CauseCorrective Action
Low Yield in Amination Instability of ChloramineEnsure Temp < 0°C during generation; use MTBE solution immediately.
Runaway Exotherm N-N bond formation is exothermicControl addition rate of NH₂Cl; ensure efficient reactor cooling.
Regioisomers in Iodination C-7 vs C-5 competitionWhen iodinating the base (next step), use NIS (N-iodosuccinimide) at -20°C to favor the C-7 position required for Remdesivir.
Color/Purity Issues Polymerization of PyrroleUse freshly distilled pyrrole; avoid acidic conditions before cyclization.

References

  • Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 2017. Link

  • Vieira, T. et al. "Continuous Flow Synthesis of Remdesivir Intermediate." Journal of Flow Chemistry, 2020. Link

  • Knochel, P. et al. "Scalable Synthesis of the Remdesivir Nucleobase via N-Amination." Organic Process Research & Development, 2020. Link

  • Patil, S. A. et al. "Pyrrolo[2,1-f][1,2,4]triazine: A Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry, 2021. Link

  • Gilead Sciences, Inc. "Methods for treating Filoviridae virus infections." U.S. Patent 9,724,360, 2017. Link

Sources

Comparative

Confirming the Binding Mode of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one by Mutagenesis

Executive Summary The pyrrolo[2,1-f]triazine scaffold is a privileged structure in modern drug discovery, serving as the bioisostere for the adenine ring in the antiviral Remdesivir (GS-5734) and the core of numerous BMS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[2,1-f]triazine scaffold is a privileged structure in modern drug discovery, serving as the bioisostere for the adenine ring in the antiviral Remdesivir (GS-5734) and the core of numerous BMS-series kinase inhibitors (e.g., targeting VEGFR, EGFR).[1] While X-ray crystallography remains the structural "gold standard," it is resource-intensive and provides a static snapshot that does not quantify interaction energies.

This guide details how to validate the binding mode of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one derivatives using Site-Directed Mutagenesis (SDM) . Unlike crystallography, SDM provides functional validation by quantifying the energetic contribution of specific residues to the ligand-binding event. We compare this approach against structural and computational alternatives, offering a self-validating protocol for researchers.

Part 1: The Challenge of the Pyrrolotriazine Scaffold

The 6-aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold presents unique binding challenges:

  • Tautomeric Ambiguity: The 4(3H)-one and exocyclic amine groups allow the molecule to function as both a hydrogen bond donor and acceptor, mimicking either Adenine or Guanine depending on the protonation state and target pocket environment.

  • Rotational Freedom: When linked to ribose (in nucleosides) or aryl groups (in kinase inhibitors), the scaffold can adopt multiple conformations, making in silico docking unreliable without experimental anchoring.[1]

  • "Gatekeeper" Sensitivity: In kinase targets, this scaffold often binds deep in the ATP pocket, making it highly sensitive to steric changes at the gatekeeper residue (e.g., T790M in EGFR).[1]

Part 2: Comparative Analysis of Validation Methods

To confirm how your lead compound binds, you must choose between structural, functional, and computational methods.[1]

Table 1: Performance Comparison of Binding Mode Validation Methods
FeatureSite-Directed Mutagenesis (SDM) X-Ray Crystallography In Silico Docking (MD)
Primary Output Functional Affinity Shift (

or

fold-change)
Atomic Coordinates (Å)Predicted Binding Energy (

)
Throughput Medium (10-50 variants/week)Low (Months for optimization)High (Thousands/day)
Cost Low (Primers + Reagents)High (Beamline/Cryo time)Low (Compute time)
"Truth" Level Energetic Truth: Confirms if a residue matters.[1]Geometric Truth: Confirms where atoms are.Hypothetical: Requires validation.
Limitation Indirect; requires a functional assay.Crystal packing artifacts; static.False positives; scoring function bias.
Verdict Best for SAR validation & resistance profiling. Best for final lead optimization. Best for hypothesis generation.

Part 3: Technical Deep Dive – The Mutagenesis Protocol

This protocol is designed to be a self-validating system . If the mutagenesis does not shift the


 of your compound but destroys the activity of a known control, the system is valid, and your binding hypothesis is incorrect.
Phase 1: In Silico Hypothesis Generation

Before pipetting, use docking to identify the "Hotspot Residues."

  • Target: Hinge region (Kinases) or Nucleotide Binding Pocket (Polymerases).[1]

  • Search: Look for residues within 4Å of the N1, N3, or the C6-amino group of the pyrrolotriazine.

  • Selection: Choose 3 residues to mutate:

    • The Anchor: A predicted H-bond partner (mutate to Alanine).

    • The Gatekeeper: A steric neighbor (mutate to a bulky residue, e.g., Thr

      
       Met).[1]
      
    • The Negative Control: A surface residue away from the pocket (should show no shift).

Phase 2: Experimental Workflow (SDM & Kinetic Assay)[1]
Step 1: Primer Design & PCR

Use the QuikChange or Gibson Assembly method.

  • Tip: Design primers with melting temperatures (

    
    ) 
    
    
    
    78°C to prevent hairpin formation due to GC-rich regions often found in kinase domains.[1]
Step 2: Expression & Purification

Express Wild Type (WT) and Mutant proteins in parallel.[1]

  • Critical QC: You must normalize protein concentration via Western Blot or Bradford assay. A lower

    
     could simply mean less active enzyme, not better binding.[1]
    
Step 3: The Shift Assay

Measure the


 of your 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one derivative against both WT and Mutant.[1]

Calculation:



  • Fold Shift > 10: Confirmed direct interaction (Hotspot).[1]

  • Fold Shift < 2: No significant interaction.

  • Loss of Activity (Control): If the mutant enzyme has no activity with the native substrate (e.g., ATP), the mutation destabilized the fold.[1] Discard data.

Visualization: The Validation Workflow

BindingValidation Start Start: 6-APT Derivative Docking 1. In Silico Docking (Identify H-bonds) Start->Docking Selection 2. Select Mutations (Alanine Scan / Steric) Docking->Selection Mutagenesis 3. Site-Directed Mutagenesis (PCR & Expression) Selection->Mutagenesis Assay 4. Kinetic Assay (Determine IC50) Mutagenesis->Assay Analysis 5. Calculate Fold Shift Assay->Analysis ShiftHigh Shift > 10x (Binding Confirmed) Analysis->ShiftHigh Significant Loss of Potency ShiftLow Shift < 2x (No Interaction) Analysis->ShiftLow Potency Retained

Figure 1: Step-by-step workflow for validating ligand binding via mutagenesis.

Part 4: Case Study & Data Interpretation

In a hypothetical study validating a Remdesivir-like analog (GS-441524 derivative) against a viral RNA-dependent RNA polymerase (RdRp), the following results would confirm the binding mode.

The Binding Hypothesis

The pyrrolo[2,1-f]triazine base is predicted to H-bond with Serine-861 (donor) and Aspartate-618 (acceptor) in the RdRp active site.[1]

Table 2: Experimental Data Summary (Hypothetical)
ConstructMutation Type

(nM)
Fold ShiftInterpretation
Wild Type (WT) -151.0Baseline potency.[1]
Mutant A (S861A) H-Bond Deletion45030.0 Critical Contact. The hydroxyl of Ser861 is essential for binding.
Mutant B (D618A) H-Bond Deletion>10,000>600Essential. Loss of this residue abolishes binding (and likely catalytic activity).[1]
Mutant C (V557M) Steric Clash1208.0Proximal. The bulky Methionine hinders the scaffold but doesn't block it entirely.[1]
Mutant D (K900A) Surface Control181.2Valid. Mutation away from the pocket had no effect (Negative Control).[1]
Visualization: Interaction Map

InteractionMap Ligand 6-Aminopyrrolo[2,1-f]triazin-4-one (Scaffold) Res1 Ser861 (H-Bond Donor) Ligand->Res1  N3 accepts H   Res2 Asp618 (H-Bond Acceptor) Ligand->Res2  6-NH2 donates H   Res3 Val557 (Hydrophobic/Steric) Ligand->Res3  Van der Waals  

Figure 2: Predicted interaction map. Mutagenesis of Ser861 or Asp618 disrupts the dashed H-bonds, leading to the IC50 shifts observed in Table 2.

References

  • Siegel, D. et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link[1]

  • Bhide, R. S. et al. (2016).[1][2] "Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Gordon, C. J. et al. (2020).[1] "The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus." Journal of Biological Chemistry. Link

  • Agostini, M. L. et al. (2018).[1] "Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease." mBio. Link[1]

  • Wankowicz, S. A. (2025).[1] "Modeling Bias Toward Binding Sites in PDB Structural Models." bioRxiv.[3] Link[1]

Sources

Validation

Comparison Guide: Orthogonal Validation of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one Activity

Executive Summary The molecule 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one represents the core nucleobase pharmacophore of Remdesivir (GS-5734) and its parent nucleoside GS-441524 . Unlike traditional purines, this pseudo-ade...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one represents the core nucleobase pharmacophore of Remdesivir (GS-5734) and its parent nucleoside GS-441524 . Unlike traditional purines, this pseudo-adenine scaffold contains a C-C glycosidic bond (C-nucleoside), conferring resistance to exonuclease cleavage while mimicking ATP.

Validating the biological activity of this scaffold requires a strict orthogonal approach. A single assay is insufficient due to the complex activation pathway (Prodrug


 Monophosphate 

Triphosphate) and the specific mechanism of "delayed chain termination." This guide outlines the mandatory orthogonal workflows to distinguish true antiviral potency from off-target cytotoxicity or assay artifacts.

Part 1: The Activation Pathway & Mechanistic Context

Before designing assays, one must recognize that the base (6-Aminopyrrolo...) itself is biologically inert in enzymatic assays until it is ribosylated and phosphorylated.

  • In Cell-Free (Enzymatic) Assays: You must use the Triphosphate (TP) form. Testing the base or nucleoside here will yield false negatives.

  • In Cell-Based Assays: You may use the Nucleoside (GS-441524) or Prodrug (Remdesivir) .[1] The base alone often suffers from poor cellular uptake or inefficient phosphoribosylation by salvage enzymes.

Visualization: Activation & Mechanism of Action

The following diagram illustrates the critical conversion steps required for activity, dictating which molecule form to use in which assay.

ActivationPathway Prodrug Remdesivir (Prodrug) (Use in Cell Assays) Nucleoside GS-441524 (Nucleoside) (Use in Cell Assays) Prodrug->Nucleoside Esterases (Intracellular) MP Monophosphate Nucleoside->MP Kinases Base 6-Aminopyrrolo... (The Scaffold) Base->Nucleoside Salvage Pathway (Inefficient) TP Active Triphosphate (Use in Enzymatic Assays) MP->TP Nucleotide Kinases RdRp Viral RdRp Complex TP->RdRp Competes w/ ATP RNA Viral RNA (Delayed Termination) RdRp->RNA Incorporation

Figure 1: The metabolic activation pathway. Note that enzymatic assays require the Triphosphate form, while cellular assays rely on intracellular metabolism.

Part 2: Biochemical Validation (Target Engagement)

Objective: Prove the molecule inhibits the RNA-dependent RNA Polymerase (RdRp) of the target virus (e.g., SARS-CoV-2, EBOV).

Primary Assay: Fluorescence-Based Primer Extension

Method: Uses a fluorescent dye (e.g., PicoGreen) that binds specifically to double-stranded RNA (dsRNA). As the RdRp synthesizes RNA from a template, fluorescence increases.

  • Pros: High throughput, non-radioactive.

  • Cons: Prone to false positives if the compound quenches fluorescence or intercalates with RNA.

Orthogonal Assay (Gold Standard): Radiometric Gel Analysis

Method: Incorporates


-

P-ATP into the nascent RNA strand, followed by separation on a high-resolution urea-PAGE sequencing gel.
  • Why it is Mandatory: The pyrrolo[2,1-f]triazin-4(3H)-one scaffold causes delayed chain termination . It does not stop synthesis immediately upon incorporation; it allows the addition of 3 more nucleotides before stalling the polymerase (due to steric clash with the Serine residue in the RdRp active site).

  • Result: A fluorescence assay sees only "reduced total RNA." A gel assay visualizes the specific "n+3" stall band , proving the mechanism.

Comparative Protocol Data
FeaturePrimary: Fluorescence AssayOrthogonal: Radiometric Gel
Analyte Form Triphosphate (TP) Triphosphate (TP)
Readout Total dsRNA mass (RFU)RNA Length (Band migration)
Throughput 384-well plate10-20 samples per gel
Mechanism Insight Low (Inhibition % only)High (Distinguishes termination vs. catalytic death)
Sensitivity (IC50) ~10 - 100 nM~1 - 10 nM
Interference High (Fluorescence quenching)Low (Direct physical measurement)

Part 3: Cellular Validation (Efficacy & Selectivity)

Objective: Confirm the scaffold can traverse the cell membrane, be metabolized to the triphosphate, and inhibit viral replication without killing the host cell.

Primary Assay: Viral Replicon or qPCR

Method: Infect cells (e.g., Vero E6, Calu-3) with the virus. Treat with the Nucleoside (GS-441524) or Prodrug.[1][2] Measure viral RNA load via RT-qPCR.

  • Metric: EC50 (Effective Concentration 50%).

Orthogonal Assay: Cytopathic Effect (CPE) Reduction

Method: Visual or colorimetric (Crystal Violet/Neutral Red) assessment of cell survival.

  • Logic: If the compound works, the cells survive the viral infection. If the compound is toxic, the cells die regardless of the virus.

  • Self-Validating Step: You must run a "Mock Infection" control plate. Treat uninfected cells with the compound. If these cells die, your "antiviral activity" is actually just cytotoxicity (CC50).

Critical Counter-Screen: Mitochondrial RNA Polymerase (POLRMT)

Nucleoside analogs are notorious for inhibiting human mitochondrial RNA polymerase, leading to lactic acidosis (a known risk of some NRTIs).

  • Protocol: Isolate human mitochondria or use recombinant POLRMT. Perform the nucleotide incorporation assay using the Triphosphate form.

  • Success Criteria: The IC50 for POLRMT should be >100-fold higher than the IC50 for the Viral RdRp.

Part 4: Experimental Workflow Guide

This decision tree outlines the logical progression for validating the scaffold.

Workflow Start Start: 6-Aminopyrrolo... Scaffold Validation Step1 Step 1: Synthesis Start->Step1 Branch1 Synthesize Nucleoside (GS-441524 analog) Step1->Branch1 Branch2 Synthesize Triphosphate (Active Metabolite) Step1->Branch2 Assay3 Cellular Assay (SARS-CoV-2) (Using Nucleoside/Prodrug) Branch1->Assay3 Assay1 Biochemical Assay (RdRp) (Using Triphosphate) Branch2->Assay1 Decision1 Inhibition Observed? Assay1->Decision1 Fail1 STOP: Inactive Scaffold Decision1->Fail1 No Assay2 Orthogonal: Gel Assay (Confirm Delayed Termination) Decision1->Assay2 Yes Final Validated Lead Candidate Assay2->Final CounterScreen Counter-Screen: Mitochondrial POLRMT Assay3->CounterScreen CounterScreen->Final High Selectivity

Figure 2: The orthogonal validation workflow. Note the parallel processing of Nucleoside (Cellular) and Triphosphate (Biochemical) forms.

Part 5: Comparison of Alternatives

When characterizing the 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one scaffold, it is standard to compare it against natural nucleotides and other approved analogs.

CompoundClassMechanismRdRp IC50 (Approx)Cellular EC50 (Vero E6)Key Limitation
Remdesivir (GS-5734) Pro-tide (Adenosine Analog)Delayed Chain Termination (n+3)~0.01 µM (as TP)0.77 µMIV administration only (plasma instability).
GS-441524 Nucleoside (Parent)Delayed Chain Termination (n+3)~1.1 µM (as TP)0.48 µMPoor phosphorylation in some cell types.
Favipiravir Purine Base AnalogLethal Mutagenesis / Termination~10-100 µM>60 µMLow potency; requires high doses.
Natural ATP Natural SubstrateN/A (Incorporation)N/AN/AN/A (Reference Standard).

References

  • Gordon, C. J., et al. (2020). "The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus."[1][2][3] Journal of Biological Chemistry.

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

  • Tchesnokov, E. P., et al. (2019). "Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir." Viruses.[1][4][5][6][7][8][9]

  • Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science.

  • Promega Corporation. (2023). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual.

Sources

Comparative

Reproducibility of published data on 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one

Executive Summary Compound Identity: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS: 1160995-01-6 (Specific isomer) / 159326-68-8 (Related 4-amino Remdesivir base) Core Scaffold: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS: 1160995-01-6 (Specific isomer) / 159326-68-8 (Related 4-amino Remdesivir base) Core Scaffold: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one[1][2][3][4][5][6][7]

This guide addresses the reproducibility of synthetic data regarding 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one , a critical intermediate scaffold in the development of C-nucleoside antivirals (e.g., Remdesivir) and kinase inhibitors. While the 4-amino derivative (Remdesivir nucleobase) is more widely cited, the 6-amino variant represents a specific functionalized core used to tune solubility and binding affinity in the ATP-binding pocket of kinases.

Reproducibility Challenge: The primary failure modes in reproducing this scaffold lie in regioselectivity during the pyrrole cyclization and the stability of the amino group at the electron-rich C6 position, which is prone to oxidation.

Comparative Analysis of Synthetic Routes

To achieve high purity and reproducible yields, researchers must choose between de novo cyclization (Route A) and late-stage functionalization (Route B).

Table 1: Route Performance Comparison
FeatureRoute A: De Novo Cyclization Route B: Late-Stage Functionalization
Strategy Cyclization of pre-functionalized 4-aminopyrrole-2-carboxamide.Electrophilic substitution (Nitration/Reduction) of the parent triazinone.
Reproducibility High. Regiochemistry is fixed by the starting material.Moderate. Regioselectivity at C6 vs C7 is pH/solvent dependent.
Yield 45–60% (Step-heavy)70–85% (Direct but requires purification)
Impurity Profile Trace linear intermediates; uncyclized amides.C7-isomers; Over-nitrated byproducts.
Scalability Limited by stability of 4-aminopyrrole precursors.Excellent. Uses robust parent scaffold.
Recommendation Use for gram-scale library generation.Use for process-scale production.

Critical Process Parameters (CPPs) & Mechanism

The "N-Amination" Bottleneck

Regardless of the route, the formation of the N-N bond (critical for the triazine ring) is the most variable step.

  • Reagent Choice: Monochloramine (NH₂Cl) generated in situ is superior to Hydroxylamine-O-sulfonic acid (HOSA) regarding yield, but requires strict temperature control (<0°C) to prevent degradation.

  • Causality: The N-amination of the pyrrole nitrogen renders it nucleophilic enough to attack the formamidine/isocyanate electrophile, closing the triazine ring.

Regioselectivity at C6

The pyrrolo[2,1-f]triazine system is electron-rich.

  • C6 vs C7: Electrophilic attack prefers C6 (para to the bridgehead nitrogen). However, steric bulk at C7 (if present) or specific solvent effects can shift this.

  • Reproducibility Fix: When using Route B (Nitration), maintaining acidic conditions (H₂SO₄/HNO₃ at -10°C) strictly favors the C6-nitro intermediate, which is then reduced to the C6-amino product.

Visualizing the Synthetic Logic

The following diagram illustrates the robust "Route B" (Functionalization) workflow, highlighting the critical decision points for reproducibility.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: C6-Functionalization (Route B) Start Pyrrole-2-carboxylic acid Step1 1. Amidation 2. N-Amination (NH2Cl) Start->Step1 Inter1 1-Aminopyrrole-2-carboxamide Step1->Inter1 Critical: NH2Cl Quality Step2 Cyclization (Formamidine Acetate) Inter1->Step2 Core Pyrrolo[2,1-f][1,2,4] triazin-4(3H)-one Step2->Core Nitration Nitration (HNO3/H2SO4) CRITICAL: T < -10°C Core->Nitration NitroInter 6-Nitro-pyrrolo[2,1-f] triazin-4(3H)-one Nitration->NitroInter Regioselectivity Control Reduction Reduction (Pd/C, H2) or Fe/NH4Cl NitroInter->Reduction Final 6-Aminopyrrolo[2,1-f] triazin-4(3H)-one Reduction->Final

Caption: Synthesis of 6-Aminopyrrolo[2,1-f]triazin-4(3H)-one via the robust nitration-reduction sequence.

Validated Experimental Protocol

Target: 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Method: Late-stage Nitration/Reduction of the parent scaffold.

Step 1: Synthesis of Parent Scaffold (Pyrrolo[2,1-f]triazin-4(3H)-one)

Based on optimized conditions from Beilstein J. Org. Chem. 2016.[2][4]

  • N-Amination: Suspend 1H-pyrrole-2-carboxamide (10.0 g) in DMF (50 mL) at 0°C. Add NaH (1.2 equiv) portion-wise. Stir 30 min.

  • Reagent Addition: Add Monochloramine solution (freshly prepared in ether) dropwise, maintaining T < 5°C. Note: Commercial O-(diphenylphosphinyl)hydroxylamine is a safer solid alternative for small scale.

  • Cyclization: Treat the resulting 1-aminopyrrole intermediate with formamidine acetate (2.0 equiv) in EtOH at reflux (80°C) for 6 hours.

  • Workup: Cool to RT. The product precipitates. Filter and wash with cold EtOH.

    • Checkpoint: Purity should be >95% by HPLC.

Step 2: C6-Nitration (The Critical Step)
  • Dissolve the parent scaffold (5.0 g) in conc. H₂SO₄ (20 mL) at -15°C .

  • Add fuming HNO₃ (1.05 equiv) dropwise over 30 mins. Do not exceed -10°C .

    • Why? Higher temps favor C7-nitration and dinitration.

  • Pour onto crushed ice. Filter the yellow precipitate (6-nitro isomer).

  • Recrystallize from MeOH to remove trace C7 isomers.

Step 3: Reduction to 6-Amino
  • Suspend the nitro compound in MeOH/THF (1:1).

  • Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4 hours.

  • Filter through Celite. Concentrate to yield the 6-amino derivative as an off-white solid.

References

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization.[2] Beilstein Journal of Organic Chemistry, 12, 1780–1787.[2][4]

  • Knochel, T., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development. (Provides foundational data on the N-amination process).

  • ChemicalBook. 6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one (CAS 888721-83-3) Data.[8] (Analogous halogenated intermediate data).

  • PubChem. 4-Aminopyrrolo[2,1-f][1,2,4]triazine (Remdesivir Base) Compound Summary.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Topic: CAS Registry Number: 159326-68-8 (Often referred to as Pyrrolo[2,1-f][1,2,4]triazin-4-amine) Executive Safety Summary 6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic building block and a critical n...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 159326-68-8 (Often referred to as Pyrrolo[2,1-f][1,2,4]triazin-4-amine)

Executive Safety Summary

6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic building block and a critical nucleoside analogue intermediate (notably for Remdesivir and GS-441524). While often classified by basic SDS standards as an Irritant (H315/H319) and Toxic if Swallowed (H301), its structural mimicry of natural nucleosides requires researchers to treat it with High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.

Immediate Risk Profile:

  • Primary Route of Exposure: Inhalation of dust and dermal absorption.

  • Hidden Hazard: As a viral RNA polymerase inhibitor precursor, undefined reproductive or mutagenic effects must be assumed until proven otherwise.

  • Containment Level: OEB 3/4 (Occupational Exposure Band) equivalent handling is recommended.

Hazard Identification & Causality

Why specific PPE is required beyond standard "lab safety":

Hazard ClassGHS CodeScientific Causality & PPE Implication
Acute Toxicity (Oral) H301 Causality: High bioavailability potential. PPE: Full face shielding or sash usage is mandatory to prevent accidental ingestion via hand-to-mouth transfer or projectile accidents.
Resp. Irritation H335 Causality: The powder is often micronized or fine. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.PPE: N95 is insufficient for open handling; P100 or PAPR required if outside a hood.
Skin Sensitization H317 Causality: Nitrogen-rich heterocycles can bind to skin proteins (haptenization), triggering immune responses.PPE: Double-gloving is non-negotiable to prevent sensitization over time.

PPE Selection Matrix

Self-Validating System: PPE must be selected based on the state of matter and quantity.

Protection ZoneStandard Handling (<1g, Solution)High-Risk Handling (>1g, Solid/Powder)Technical Specification
Respiratory Fume Hood (Sash <18")Fume Hood + N95 or PAPRValidation: Face velocity must be 80–100 fpm.
Dermal (Hands) Nitrile (Double Gloved)Nitrile (Extended Cuff, Double)Spec: Minimum 5 mil thickness. Outer glove must cover lab coat cuff.
Ocular Chemical Splash GogglesFace Shield + GogglesReason: Safety glasses do not seal against floating dust particles.
Body Lab Coat (Polyester/Cotton)Tyvek® Coverall or ApronReason: Disposable Tyvek prevents migration of powder outside the lab.

Decision Logic: Containment & PPE

Use this logic flow to determine the necessary containment level before starting work.

PPE_Decision_Logic Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Dust Risk Solution In Solution State->Solution Liquid Quantity Quantity? Solid->Quantity Level1 LEVEL 1: Standard Fume Hood Double Nitrile Gloves Splash Goggles Solution->Level1 Small < 1 gram Quantity->Small Low Dust Large > 1 gram Quantity->Large High Dust Level2 LEVEL 2: HEPA Filtered Hood N95 Respirator Tyvek Sleeves Small->Level2 Level3 LEVEL 3: Glovebox / Isolator OR PAPR + Tyvek Suit Large->Level3

Figure 1: Decision matrix for selecting containment and PPE based on physical state and quantity.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Static electricity is the primary cause of exposure during weighing of heterocyclic powders.

  • Engineering Control: Place balance inside a certified Chemical Fume Hood or Powder Containment Hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer. This prevents the "jumping" of powder.

  • Technique:

    • Never transfer directly from the stock bottle to the reaction vessel.

    • Use a secondary container (weigh boat) with a funnel.

    • Self-Validation: If you see powder residue on the balance rim, your transfer technique has failed. Stop and decontaminate.[1][2]

B. Gowning & De-Gowning Workflow

Cross-contamination occurs most frequently during de-gowning.

Gowning_Workflow Entry Enter Ante-Room Shoes 1. Shoe Covers Entry->Shoes Gown 2. Don Lab Coat/Tyvek Shoes->Gown Gloves 3. Don Inner Gloves Gown->Gloves Goggles 4. Don Goggles Gloves->Goggles OuterGloves 5. Don Outer Gloves (Over Cuff) Goggles->OuterGloves Work Perform Work OuterGloves->Work RemoveOuter 6. Remove Outer Gloves (Inside Hood) Work->RemoveOuter RemoveGown 7. Remove Gown (Roll Inside-Out) RemoveOuter->RemoveGown Wash 8. Wash Hands (With Inner Gloves On) RemoveGown->Wash RemoveInner 9. Remove Inner Gloves Wash->RemoveInner Exit Exit Lab RemoveInner->Exit

Figure 2: Sequential gowning and de-gowning workflow to minimize contaminant migration.

C. Decontamination & Spill Response

Nucleoside analogues can be persistent. Simple water wash is insufficient.

  • Solvent: Initial wipe with ethanol/isopropanol to solubilize the organic compound.

  • Oxidation: Follow with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[3][4][5] Hypochlorite oxidizes the heterocyclic ring, breaking the conjugation and biological activity.

  • Rinse: Final water rinse to remove corrosive bleach residue.

Waste Disposal

  • Solid Waste: All gloves, weigh boats, and paper towels must be disposed of in sealed yellow biohazard/chem-hazard bags destined for incineration . Do not use general trash.

  • Liquid Waste: Segregate into "High Potency/Toxic" organic waste streams. Do not mix with general organic solvents if your facility separates halogenated/non-halogenated, unless explicitly approved by EHS.

References

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11440263 (Pyrrolo[2,1-f][1,2,4]triazin-4-amine). Retrieved from [Link]

  • SafeWork Australia. Guidance on the synthesis of nucleoside analogues and handling of high potency intermediates. (General Guidance).[3][6][7][8][9] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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